molecular formula C8H13NO2 B189986 Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 127958-64-9

Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one

Katalognummer: B189986
CAS-Nummer: 127958-64-9
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: YPAXNOSCMMBZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4a,5,6,7,8,8a-hexahydro-4H-benzo[b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAXNOSCMMBZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575786
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-64-9
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127958-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-2H-benzo[b]oxazin-3(4H)-one is a saturated bicyclic heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties. Due to the limited availability of experimental data for the fully saturated (hexahydro) derivative in publicly accessible literature, this guide establishes a comparative framework with its well-characterized unsaturated analog, 2H-benzo[b][1][2]oxazin-3(4H)-one. Such a comparative approach allows for informed predictions of the physicochemical behavior of the target molecule. Furthermore, this document details the standard experimental protocols for determining these properties, offering a practical guide for researchers undertaking the characterization of this and similar novel chemical entities.

Introduction and Molecular Architecture

Hexahydro-2H-benzo[b]oxazin-3(4H)-one (Molecular Formula: C₈H₁₃NO₂, Molecular Weight: 155.19 g/mol ) is a molecule of significant interest due to its structural complexity and potential for diverse biological activities.[3] The core of this molecule is a benzoxazine system, where an oxazine ring is fused to a benzene ring. The "hexahydro" prefix indicates that the benzene ring is fully saturated, resulting in a cyclohexane ring. This saturation introduces stereochemical complexity, with the potential for cis and trans isomers depending on the relative orientation of the substituents on the cyclohexane ring. The specific isomer, Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one, is identified by the CAS number 127958-64-9.[3][4]

The unsaturated analog, 2H-benzo[b][1][2]oxazin-3(4H)-one (CAS 5466-88-6), is a well-studied compound and serves as a valuable reference for understanding the physicochemical contributions of the aromatic system versus the saturated carbocyclic ring.[5]

Figure 1: Chemical structures of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one and its unsaturated analog.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the known and predicted physicochemical properties of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one, with a comparative view against its unsaturated counterpart.

PropertyHexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one2H-benzo[b][1][2]oxazin-3(4H)-oneRationale for Predicted Differences
Molecular Formula C₈H₁₃NO₂C₈H₇NO₂Addition of six hydrogen atoms to the benzene ring.
Molecular Weight 155.19 g/mol [3]149.15 g/mol [5]Increased mass due to hydrogenation.
Melting Point (°C) Data not available173-175[5]The saturated ring's flexibility may lead to a lower melting point due to less efficient crystal packing compared to the planar aromatic ring. However, stereoisomerism will play a significant role.
Boiling Point (°C) Data not availableData not availableExpected to be higher for the hexahydro derivative due to its slightly higher molecular weight, assuming similar intermolecular forces.
Solubility Data not availableSoluble in methanol (25 mg/mL)[5]The hexahydro derivative is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents compared to the unsaturated analog due to the loss of the polarizable aromatic ring.
pKa Data not availableData not availableThe acidity of the N-H proton is expected to be lower (higher pKa) in the hexahydro derivative as the electron-withdrawing effect of the aromatic ring is absent.
logP Data not availablePredicted to be lowerThe logP (octanol-water partition coefficient) is predicted to be higher for the hexahydro derivative, indicating greater lipophilicity due to the replacement of the aromatic ring with a non-polar cyclohexane ring.

Stereoisomerism: A Critical Consideration

The hydrogenation of the aromatic ring in 2H-benzo[b][1][2]oxazin-3(4H)-one to yield the hexahydro derivative introduces two chiral centers at the bridgehead carbons (C4a and C8a). This gives rise to the possibility of cis and trans diastereomers. The spatial arrangement of the fused rings will significantly influence the molecule's three-dimensional shape, and consequently, its physicochemical properties such as melting point, solubility, and crystal packing. For instance, the trans-isomer is generally more rigid and symmetrical, which could lead to a higher melting point and lower solubility compared to the less symmetrical cis-isomer. The specific stereochemistry of a synthesized batch must be determined for accurate characterization. A known stereoisomer, (4aR-trans)-Hexahydro-2H-1,4-Benzoxazin-3(4H)-one, is identified by the CAS number 142034-77-3.[2]

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The spectrum of the hexahydro derivative would be significantly more complex in the aliphatic region (typically 1.0-4.0 ppm) compared to its unsaturated analog, due to the presence of multiple diastereotopic protons on the cyclohexane ring. The aromatic region (typically 6.5-8.0 ppm) would be absent. The protons on the oxazine ring would also exhibit shifts and coupling constants dependent on the ring's conformation.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for sp³-hybridized carbons of the cyclohexane ring in the upfield region (typically 20-50 ppm), which are absent in the aromatic analog. The carbonyl carbon signal would be expected in the range of 160-180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the saturated cyclohexane ring (around 2850-2960 cm⁻¹). The characteristic C=O stretching of the lactam would be prominent (around 1650-1690 cm⁻¹), and the N-H stretching vibration would appear as a broad peak (around 3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands present in the unsaturated analog would be absent.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of 155.19 g/mol . Fragmentation patterns would likely involve the loss of CO, and cleavage of the cyclohexane and oxazine rings.

Experimental Protocols for Physicochemical Characterization

For researchers working with Hexahydro-2H-benzo[b]oxazin-3(4H)-one, the following standard experimental protocols are recommended for determining its key physicochemical properties.

Determination of Melting Point (Capillary Method)

A Sample Preparation: Finely powder the dry sample. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. D->E A Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed flask. B Agitation: Shake the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium. A->B C Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid. B->C D Quantification: Withdraw a known volume of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). C->D E Calculation: Calculate the solubility in units such as mg/mL or mol/L. D->E

Figure 3: Workflow for Solubility Determination.

Determination of logP (HPLC Method)

A Calibration: Run a series of standards with known logP values on a reverse-phase HPLC column (e.g., C18) under isocratic conditions. B Retention Time Measurement: Plot the logarithm of the retention time (log k') of the standards against their known logP values to create a calibration curve. A->B C Sample Analysis: Inject a solution of the test compound and measure its retention time under the same HPLC conditions. B->C D logP Calculation: Determine the log k' of the test compound and use the calibration curve to calculate its logP value. C->D

Figure 4: Workflow for logP Determination via HPLC.

Conclusion

While comprehensive experimental data on the physicochemical properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one remains to be fully elucidated in the scientific literature, this guide provides a robust framework for its understanding and characterization. By leveraging a comparative analysis with its well-documented unsaturated analog, 2H-benzo[b]o[1][2]xazin-3(4H)-one, and by outlining standard experimental protocols, researchers are better equipped to explore the potential of this intriguing molecule. The critical role of stereoisomerism in defining the properties of the saturated system underscores the necessity for careful synthesis and structural analysis in any future investigations.

References

  • Synthesis of 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • AK Scientific, Inc. Safety Data Sheet for Hexahydro-2H-benzo[b]o[1][2]xazin-3(4H)-one. (A specific URL for the SDS is not available, but the product page can be found on the AK Scientific, Inc. website).

  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[1][2]xazin-3(4H)-one and 2H-benzo[b]o[1][2]xazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • 1,3,5-Tris-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-1,2,3,4,5,6-hexahydro-s-triazine. ResearchGate. [Link]

  • Octahydro-2H-benzo[b]o[1][2]xazin-2-one. PubChem. [Link]

  • Physical Properties Data of Compounds [1-20]. ResearchGate. [Link]

  • IR spectrum of compound (2h). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[1][2]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Novel Benzoxazinone Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzoxazinone Scaffold in Medicinal Chemistry

The benzoxazinone core, a bicyclic heterocyclic system comprising a benzene ring fused to an oxazine ring, represents a privileged scaffold in medicinal chemistry and organic synthesis.[1] This structural motif exists in various isomeric forms, with 1,3-benzoxazin-4-ones and their 1,4- and 1,2- counterparts being of significant interest.[1] The inherent chemical reactivity and structural rigidity of the benzoxazinone framework have made it a cornerstone for the development of a wide array of therapeutic agents.

The broad spectrum of biological activities associated with benzoxazinone derivatives is remarkable. These compounds have demonstrated potent anticancer, antibacterial, antiviral, anti-inflammatory, antifungal, and antimalarial properties, among others.[1][2][3][4][5] Their utility is further highlighted by their presence in numerous natural products and approved pharmaceuticals, such as the anti-obesity agent Cetilistat.[1] The two reactive sites at the C2 and C4 positions make them highly susceptible to nucleophilic attack, rendering them valuable building blocks for the synthesis of other complex N-heterocycles, most notably quinazolinones.[1][6]

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the key synthetic pathways to novel benzoxazinone derivatives. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings and causal logic behind experimental choices, offering field-proven insights to empower the rational design and synthesis of next-generation therapeutic agents.

Foundational Synthetic Strategies from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are arguably the most versatile and widely used starting materials for the construction of the 1,3-benzoxazin-4-one ring system, owing to their ready availability and dual functionality.[1]

Acylation and Cyclodehydration: The Classical and Robust Approach

The most traditional and reliable method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves a two-step sequence: N-acylation of anthranilic acid followed by cyclodehydration. The initial acylation of the amino group with an appropriate acid chloride or anhydride proceeds readily. The subsequent intramolecular cyclization is typically promoted by a dehydrating agent, most commonly acetic anhydride, which facilitates the ring closure by removing water.[4][6][7]

This method is particularly robust for synthesizing 2-aryl derivatives. The formation of the benzoxazinone is driven by the creation of a stable, fused aromatic system. The mechanism involves the acylation of the amino group, followed by the formation of a mixed anhydride at the carboxylic acid moiety, which then undergoes intramolecular nucleophilic attack by the amide oxygen, leading to cyclization and elimination to afford the final product.[4]

Experimental Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one via Acylation/Cyclization [4][8]

  • Step 1: N-Benzoylation of Anthranilic Acid.

    • Dissolve anthranilic acid (1 eq.) in a suitable solvent such as pyridine or chloroform containing a base like triethylamine (1.1 eq.).[8]

    • Cool the solution in an ice bath.

    • Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the N-benzoyl anthranilic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Cyclodehydration.

    • Reflux the N-benzoyl anthranilic acid obtained in Step 1 in an excess of acetic anhydride for 1-2 hours.[4][6]

    • Cool the reaction mixture, and the product, 2-phenyl-4H-3,1-benzoxazin-4-one, will crystallize out.

    • Filter the crystals, wash with cold petroleum ether or ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Acylation_Cyclodehydration Mechanism of Acylation and Cyclodehydration Anthranilic_Acid Anthranilic Acid N_Benzoyl N-Benzoyl Anthranilic Acid Anthranilic_Acid->N_Benzoyl Acylation (Pyridine) Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N_Benzoyl Mixed_Anhydride Mixed Anhydride Intermediate N_Benzoyl->Mixed_Anhydride Activation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Benzoxazinone 2-Phenyl-4H-3,1-benzoxazin-4-one Mixed_Anhydride->Benzoxazinone Intramolecular Cyclization (- AcOH)

Caption: Classical pathway for 2-aryl-benzoxazinone synthesis.

Condensation with Orthoesters: A Versatile One-Pot Route

A highly efficient, one-pot synthesis of both 2-alkyl and 2-aryl-4H-benzo[d][2][9]oxazin-4-ones involves the acid-catalyzed reaction of substituted anthranilic acids with orthoesters.[1][10] This method is advantageous due to its operational simplicity and the use of readily available reagents. The reaction can be performed under conventional heating or accelerated using microwave irradiation.[1][10]

An interesting aspect of this reaction is the influence of electronic effects of the substituents on the anthranilic acid ring. Electron-donating groups tend to favor the formation of the desired 4H-benzo[d][2][9]oxazin-4-one product.[10] Conversely, electron-withdrawing groups can impede the final elimination step, leading to the isolation of stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][2][9]oxazin-4-one intermediates.[10] This dichotomy provides a predictable model for synthesis design based on the desired substitution pattern.

Experimental Protocol 2: One-Pot Synthesis from Anthranilic Acid and Orthoesters [10]

  • To a solution of the substituted anthranilic acid (1 eq.) in ethanol, add the corresponding orthoester (e.g., triethyl orthoformate, triethyl orthoacetate; 2.0–4.5 eq.).

  • Add a catalytic amount of glacial acetic acid (approx. 2.6 eq.).

  • Heat the reaction mixture at 100 °C (either conventionally or via microwave irradiation) for the required time (typically 15-60 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 2-substituted-4H-benzo[d][2][9]oxazin-4-one or its dihydro analog.

Table 1: Influence of Substituents on Product Formation in Orthoester Synthesis [10]

Anthranilic Acid SubstituentOrthoesterProduct TypeTypical Yield (%)
HTriethyl orthoacetateBenzoxazinone~70-85%
5-MeOTriethyl orthoformateBenzoxazinone~80-90%
5-ClTriethyl orthoacetateDihydro analog~60-75%
5-NO₂Triethyl orthoformateDihydro analog~55-70%
Transition-Metal Catalyzed Approaches for Enhanced Scope

To overcome the limitations of classical methods and expand the substrate scope, several transition-metal-catalyzed strategies have been developed, offering milder reaction conditions and improved functional group tolerance.

Palladium catalysis enables the synthesis of benzoxazinones from readily available halo-substituted precursors. One such method involves the carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as an inexpensive and stable source of carbon monoxide.[11] This approach is valued for its high atom economy and broad applicability. Another powerful strategy is the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides, which constructs 2-arylbenzoxazinones with excellent functional group tolerance and allows for easy recycling of the catalyst.[11]

Experimental Protocol 3: Pd-Catalyzed Synthesis from N-(o-bromoaryl)amides [11]

  • In a pressure vessel, combine the N-(o-bromoaryl)amide (1 eq.), paraformaldehyde (2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., K₂CO₃, 2 eq.).

  • Add a suitable solvent such as toluene or dioxane.

  • Seal the vessel, purge with nitrogen, and then pressurize with carbon monoxide (CO) gas (typically 1-10 atm).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling, filter the reaction mixture to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the desired benzoxazinone.

Palladium_Catalysis Palladium-Catalyzed Carbonylative Synthesis cluster_cycle Catalytic Cycle Substrate N-(o-bromoaryl)amide OxAdd Oxidative Addition Substrate->OxAdd CO_Source CO source (e.g., Paraformaldehyde) Coord CO Insertion CO_Source->Coord Catalyst Pd(0) Catalyst Catalyst->OxAdd Product 4H-3,1-Benzoxazin-4-one OxAdd->Coord RedElim Reductive Elimination Coord->RedElim Intramolecular Acylation RedElim->Catalyst RedElim->Product

Caption: General workflow for Pd-catalyzed benzoxazinone synthesis.

Copper catalysts offer a cost-effective alternative to palladium for certain transformations. A facile copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process.[11] Additionally, one-pot CuCl-catalyzed decarboxylative coupling approaches have been reported, providing access to 2-substituted benzoxazinones directly from anthranilic acids.[1]

The Benzoxazinone as a Versatile Intermediate: Synthesis of Quinazolinones

One of the most significant applications of 2-substituted-4H-3,1-benzoxazin-4-ones is their role as stable and readily accessible intermediates for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.[6][7] Quinazolinones are another class of heterocycles with immense pharmacological importance. The conversion is typically a straightforward and high-yielding process.

The underlying mechanism involves the nucleophilic attack of a primary amine at the electrophilic C4 carbonyl carbon of the benzoxazinone ring.[7][12] This leads to the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate, which then undergoes intramolecular cyclization via dehydration to form the thermodynamically more stable quinazolinone ring system.[6][7]

Experimental Protocol 4: General Conversion of Benzoxazinones to Quinazolinones [6]

  • Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one (1 eq.) in a suitable solvent such as glacial acetic acid, ethanol, or pyridine.

  • Add the primary amine (e.g., aniline, benzylamine; 1-1.2 eq.).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice. The solid quinazolinone product will precipitate.

  • Filter the precipitate, wash thoroughly with water to remove any residual acid or amine, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Quinazolinone_Synthesis Conversion of Benzoxazinone to Quinazolinone Benzoxazinone 2-Substituted Benzoxazinone Intermediate Ring-Opened Intermediate (N-Acyl Anthranilamide) Benzoxazinone->Intermediate Nucleophilic Attack & Ring Opening Amine Primary Amine (R'-NH₂) Amine->Intermediate Quinazolinone 2,3-Disubstituted Quinazolinone Intermediate->Quinazolinone Intramolecular Cyclization (-H₂O)

Caption: Synthesis of quinazolinones from benzoxazinone precursors.

Conclusion and Future Perspectives

The synthesis of novel benzoxazinone derivatives remains a dynamic and highly relevant area of chemical research, driven by the scaffold's proven potential in drug discovery. This guide has detailed several robust and versatile synthetic strategies, from classical acylation-cyclization reactions to modern transition-metal-catalyzed methods. The choice of synthetic pathway is dictated by the desired substitution pattern, required functional group tolerance, and available starting materials. The causality behind substituent effects, the logic of catalyst selection, and the utility of benzoxazinones as key intermediates have been emphasized to provide a deeper, more practical understanding.

Future research will likely focus on the development of more sustainable and efficient synthetic protocols, including flow chemistry applications and the use of greener solvents and catalysts. Furthermore, the design of novel enantioselective methods to access chiral benzoxazinone derivatives will be a major frontier, opening new avenues for exploring their therapeutic potential with improved pharmacological profiles. By harnessing the methodologies discussed herein, researchers are well-equipped to unlock new possibilities in the synthesis of fused N,O-heterocycles, paving the way for the next generation of innovative medicines.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones. SpringerLink. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Semantic Scholar. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Vrije Universiteit Amsterdam. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. [Link]

  • One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. International Journal of Chemical and Physical Sciences. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. AMiner. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. [Link]

  • A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • A transition-metal-free multicomponent reaction towards constructing chiral 2H-1,4-benzoxazine scaffolds. Royal Society of Chemistry. [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. [Link]

  • 4H-Benzo[d][2][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Semantic Scholar. [Link]

Sources

The Biological Versatility of the Hexahydro-2H-benzo[b]oxazin-3(4H)-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address the complexities of human diseases. Among the myriad of heterocyclic compounds, the benzoxazinone core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the pharmacological potential of the Hexahydro-2H-benzo[b]oxazin-3(4H)-one moiety, a saturated derivative of the more extensively studied 2H-benzo[b][1][2]oxazin-3(4H)-one. While direct research on the hexahydro- variant is nascent, this document will extrapolate from the rich dataset of its unsaturated counterpart and related saturated systems to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore the established anticancer, antimicrobial, and anti-inflammatory properties of benzoxazinone analogues, presenting the underlying mechanisms, quantitative data, and detailed experimental protocols to empower the design and evaluation of new therapeutic agents based on this promising scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical entities, with benzoxazinone derivatives showing considerable promise. These compounds have been demonstrated to impinge on several key pathways involved in cancer progression, including cell cycle regulation, apoptosis, and cellular signaling.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which benzoxazinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various cancer cell lines have shown that these compounds can trigger this intrinsic suicide program through multiple avenues.

One key target is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell survival and proliferation. Certain 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[3] Inhibition of PI3Kα leads to a dose-dependent decrease in the phosphorylation of Akt, a downstream effector, thereby promoting apoptosis.[3]

Furthermore, some benzoxazinone derivatives have been shown to target cyclin-dependent kinase 9 (CDK9), a transcriptional regulator vital for the expression of anti-apoptotic proteins like Mcl-1.[4] By inhibiting CDK9, these compounds reduce Mcl-1 levels, leading to the induction of apoptosis in cancer cells that are dependent on this survival protein.[4]

Another intriguing mechanism involves the targeting of the c-Myc oncogene. Certain benzoxazinone derivatives have been found to induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, which can downregulate its expression.[5] This leads to the inhibition of cancer cell proliferation and migration.[5]

The induction of DNA damage and the generation of reactive oxygen species (ROS) are additional mechanisms contributing to the anticancer activity of these compounds.[6]

Signaling Pathway: PI3K/Akt Inhibition by Benzoxazinone Derivatives

PI3K_Akt_Inhibition cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3Kα Receptor->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt  activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Apoptosis Apoptosis Akt->Apoptosis Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Benzoxazinone Hexahydro-2H-benzo[b] oxazin-3(4H)-one Derivative Benzoxazinone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by benzoxazinone derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potency of various benzoxazinone derivatives has been quantified using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Derivative ClassCancer Cell Line(s)Activity Metric (IC₅₀ in µM)Reference
2H-benzo[b][1][2]oxazin-3(4H)-one linked to 1,2,3-triazolesA549 (lung)7.59 ± 0.31 (compound 14b)[6]
2H-benzo[b][1][2]oxazin-3(4H)-one linked to 1,2,3-triazolesA549 (lung)18.52 ± 0.59 (compound 14c)[6]
7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-onesHeLa (cervical)~28.54% cell viability (compound 3c)[7]
Amino Quinazolinone/BenzoxazinoneHepG2 (liver), MCF-7 (breast), HCT-29 (colon)< 10[2]
Benzo[a]phenoxazinesRKO (colorectal), MCF7 (breast)Low micromolar IC₅₀ values[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hexahydro-2H-benzo[b]oxazin-3(4H)-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with compound dilutions Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new chemical classes of antibiotics. Benzoxazinone and related heterocyclic structures have demonstrated promising activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

Derivatives of the 1,4-benzoxazin-3-one backbone have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzoxazinone ring.[9] While monomeric natural benzoxazinoids may lack strong antimicrobial potency, synthetic modifications to the 1,4-benzoxazin-3-one scaffold can significantly enhance their activity.[9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Derivative ClassMicroorganism(s)Activity Metric (MIC in µg/mL)Reference
Synthetic 1,4-benzoxazin-3-one derivativesCandida albicansas low as 6.25[9]
Synthetic 1,4-benzoxazin-3-one derivativesStaphylococcus aureus, Escherichia colias low as 16[9]
Hydrazide-hydrazone derivativesGram-positive bacteria1.95 - 7.81[10]
Steroidal hydrazonesFungal strains0.37 - 3.00[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Hexahydro-2H-benzo[b]oxazin-3(4H)-one derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate.

  • Inoculate: Add an equal volume of the standardized microbial inoculum to each well.

  • Incubate: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

  • Controls: Ensure the negative control shows no growth and the positive control shows clear inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Benzoxazinone derivatives have demonstrated the ability to modulate inflammatory pathways, making them attractive candidates for the development of novel anti-inflammatory drugs.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzoxazinone derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated microglia, these compounds have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[11]

A key molecular target for some of these compounds is the Nrf2-HO-1 signaling pathway.[11] Activation of this pathway can lead to a reduction in LPS-induced ROS production, thereby alleviating the inflammatory state.[11] Furthermore, some derivatives can downregulate the expression of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Benzo[a]phenoxazines, a related class of compounds, have been shown to be potent inhibitors of COX-2 activity.[13]

Signaling Pathway: Nrf2-HO-1 Activation by Benzoxazinone Derivatives

Nrf2_HO1_Activation cluster_cell Inflamed Cell (e.g., Microglia) LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS NF_kB NF-κB ROS->NF_kB activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NF_kB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE ARE Nrf2->ARE translocates to nucleus and binds HO1 HO-1 & other antioxidant enzymes ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->ROS Benzoxazinone Hexahydro-2H-benzo[b] oxazin-3(4H)-one Derivative Benzoxazinone->Keap1 inhibits

Caption: Activation of the Nrf2-HO-1 antioxidant pathway by benzoxazinone derivatives.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of benzoxazinone derivatives can be quantified by measuring their ability to inhibit the production of key inflammatory molecules.

Derivative ClassCell LineInhibitory EffectReference
2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole hybridsBV-2 (microglia)Significant reduction in LPS-induced NO production[11]
2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole hybridsBV-2 (microglia)Decreased transcription of IL-1β, IL-6, and TNF-α[11]
Benzo[a]phenoxazines-Significant inhibition of COX-2 activity[13]
Phenethyl benzo[1][2]oxazine-3-ones-Single-digit nanomolar inhibitors of PI3Kγ[14]
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

  • BV-2 microglial cells (or other relevant cell type)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Hexahydro-2H-benzo[b]oxazin-3(4H)-one derivatives

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed and culture cells as described for the MTT assay. Treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • Griess Reaction: Add 50 µL of Griess reagent Part A to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of inhibition of NO production.

Conclusion and Future Directions

The Hexahydro-2H-benzo[b]oxazin-3(4H)-one scaffold represents a compelling, yet underexplored, area for drug discovery. By leveraging the extensive research on its unsaturated analogue, 2H-benzo[b][1][2]oxazin-3(4H)-one, we can infer a high probability of significant biological activity for the saturated core. The established anticancer, antimicrobial, and anti-inflammatory properties of the broader benzoxazinone class provide a strong rationale for the synthesis and evaluation of novel derivatives based on the hexahydro- framework. The introduction of saturation is likely to alter the physicochemical properties of these molecules, potentially leading to improved pharmacokinetic profiles and novel structure-activity relationships. Future research should focus on the development of efficient synthetic routes to a diverse library of Hexahydro-2H-benzo[b]oxazin-3(4H)-one derivatives and their systematic evaluation in a battery of biological assays. Such efforts hold the promise of uncovering new lead compounds with enhanced potency and selectivity for a range of therapeutic targets.

References

  • Manoj K, et al. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry. 2011;46(10):4887-4896. [Link]

  • Li, Y., et al. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1856-1865. [Link]

  • Asif, M., et al. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure. 2020;1206:127735. [Link]

  • Abdel-Aziz, A. A.-M., et al. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules. 2021;26(11):3321. [Link]

  • Hou, J., et al. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). Frontiers in Pharmacology. 2024;15:1389745. [Link]

  • Ding, H., et al. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry. 2018;26(14):3982-3991. [Link]

  • Gomes, A. S., et al. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences. 2024;25(16):8917. [Link]

  • Mao, L., et al. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. 2024;15:1509520. [Link]

  • Li, Y., et al. Discovery and Identification of Novel 5-Hydroxy-4 H-benzo[1][2]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. 2024;67(4):2986-3003. [Link]

  • Wang, Y., et al. Chemoselective synthesis and cytotoxic activity of a series of novel benzo[1][2]oxazin-3-one derivatives. RSC Advances. 2018;8(56):32085-32090. [Link]

  • Lanni, T. B., et al. Design and synthesis of phenethyl benzo[1][2]oxazine-3-ones as potent inhibitors of PI3Kinasegamma. Bioorganic & Medicinal Chemistry Letters. 2007;17(3):756-760. [Link]

  • Hou, J., et al. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. 2024;12:1389748. [Link]

  • Plewa, S., et al. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. 2021;26(23):7193. [Link]

  • Chen, Y., et al. Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. 2022;238:114461. [Link]

  • de Bruijn, W. J., et al. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry. 2018;155:123-135. [Link]

  • Yilmaz, I., et al. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology. 2020;1:1-6. [Link]

  • Li, X., et al. Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(23):6984-6987. [Link]

  • Popiołek, Ł., et al. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. 2021;26(23):7193. [Link]

  • Hashimoto, Y., et al. Chemistry of biologically active benzoxazinoids. Phytochemistry. 1996;43(3):551-559. [Link]

  • Stanković, M., et al. Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. 2020;25(18):4261. [Link]

  • Mao, L., et al. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. 2024;15:1509520. [Link]

  • Gürsoy, E. A., et al. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules. 2022;27(7):2125. [Link]

  • Lombardino, J. G., et al. Antiinflammatory 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxides. Journal of Medicinal Chemistry. 1971;14(10):973-977. [Link]

  • Reis, F. S., et al. Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Molecules. 2024;29(11):2575. [Link]

Sources

Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Benzoxazinone-Based Compounds

Benzoxazinones are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring containing a ketone group.[1] This structural motif is found in both naturally occurring allelochemicals, which are involved in plant defense mechanisms, and a vast array of synthetically developed molecules with significant therapeutic potential.[1][2] The versatility of the benzoxazinone core, particularly its isomers like 4H-3,1-benzoxazin-4-ones and 1,4-benzoxazin-3-ones, has established it as a "privileged structure" in medicinal chemistry.[3][4] These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[3][5] This guide provides an in-depth exploration of the core mechanisms through which benzoxazinone-based compounds exert their biological effects, with a primary focus on their well-established role as enzyme inhibitors.

Part 1: The Predominant Mechanism - Covalent Inhibition of Serine Proteases

A primary and extensively studied mechanism of action for many 4H-3,1-benzoxazin-4-one derivatives is the irreversible inhibition of serine proteases.[6] These compounds function as mechanism-based, or "suicide," inhibitors that form a stable covalent bond with the target enzyme, leading to its inactivation.[7]

The Acyl-Enzyme Intermediate Pathway

The inhibitory process is a sophisticated chemical interaction initiated within the enzyme's active site. It unfolds in two key steps:

  • Initial Binding: The benzoxazinone inhibitor first binds non-covalently to the active site of the serine protease, positioning its electrophilic carbonyl group in close proximity to the enzyme's catalytic triad (Serine, Histidine, Aspartate).[7]

  • Nucleophilic Attack and Covalent Adduct Formation: The highly reactive hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the benzoxazinone's lactone ring. This attack leads to the cleavage of the ester bond and the opening of the oxazinone ring. The result is the formation of a stable, covalent acyl-enzyme intermediate, where the benzoxazinone derivative is effectively attached to the enzyme.[6][7]

This acyl-enzyme complex is characterized by its slow rate of deacylation (hydrolysis), which effectively sequesters the enzyme in an inactive state, preventing it from processing its natural substrate.[6]

G cluster_0 Serine Protease Active Site E Active Enzyme (Ser-OH) EI_rev Reversible E-I Complex E->EI_rev 1. Reversible Binding I Benzoxazinone Inhibitor I->EI_rev EI_cov Covalent Acyl-Enzyme Intermediate (Inactive) EI_rev->EI_cov 2. Nucleophilic Attack (Ring Opening) EI_cov->E 3. Slow Deacylation (Hydrolysis) caption Mechanism of Serine Protease Covalent Inhibition.

Caption: Covalent inhibition of serine proteases by benzoxazinones.

Key Serine Protease Targets

Benzoxazinone derivatives have been shown to selectively inhibit several physiologically important serine proteases, making them attractive candidates for treating inflammatory diseases and other pathologies. Key targets include:

  • Human Leukocyte Elastase (HLE): An enzyme implicated in inflammatory lung diseases like COPD.[6][8]

  • Cathepsin G (CatG): A protease involved in inflammation and immune responses.[4]

  • α-Chymotrypsin: A digestive enzyme often used as a model for studying serine protease inhibition.[9]

  • Other Proteases: Derivatives have also been tested for inhibitory activity against C1r serine protease, thrombin, and various coagulation factors.[4][8]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of benzoxazinone inhibitors are highly dependent on their chemical structure. Key SAR findings include:

  • Electron-Withdrawing Groups at Position 2: Substituents that pull electron density away from the benzoxazinone ring (e.g., halogens) enhance the electrophilicity of the carbonyl carbon. This modification increases the rate of acylation by the catalytic serine, leading to more potent inhibition and lower Kᵢ values.[6]

  • Steric Hindrance at Position 5: Introducing bulky substituents, such as methyl or ethyl groups, at position 5 can sterically hinder the approach of water molecules needed for hydrolysis. This slows the rate of deacylation, prolonging the enzyme's inactivation and enhancing the inhibitor's effectiveness.[6]

  • Aromatic Substituents: The type and position of substituents on the pendant phenyl ring at position 2 also modulate activity. For instance, fluoro, chloro, and bromo groups have been shown to increase inhibitory potential against α-chymotrypsin.[9]

Quantitative Data on Serine Protease Inhibition

The inhibitory potency of these compounds is typically quantified by IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values.

Compound ClassTarget EnzymePotency RangeReference
Substituted 4H-3,1-Benzoxazin-4-onesCathepsin GIC₅₀: 0.84 - 5.5 µM[4]
Benzoxazinone Derivativesα-ChymotrypsinIC₅₀: 6.5 - 341.1 µM[9]
Benzoxazinone Derivativesα-ChymotrypsinKᵢ: 4.7 - 341.2 µM[9]

Part 2: Diverse and Expanding Mechanisms of Action

While serine protease inhibition is a hallmark of the benzoxazinone class, the scaffold's versatility allows for its adaptation to target a wide range of other biological molecules through distinct mechanisms.

Targeting Nucleic Acid Structures: c-Myc G-Quadruplex Stabilization

Certain benzoxazinone derivatives have demonstrated potent anti-cancer activity by targeting DNA secondary structures.[10]

  • Mechanism: These compounds can bind to and stabilize G-quadruplex (G4) structures formed in the promoter region of the c-Myc oncogene. The c-Myc gene is a critical regulator of cell proliferation and is often overexpressed in cancer. By stabilizing the G4 structure, the benzoxazinone derivative prevents the transcriptional machinery from binding, thereby downregulating c-Myc expression. This leads to the inhibition of cancer cell growth and migration.[10]

G cluster_0 c-Myc Gene Promoter DNA Double-Stranded DNA (G-Rich Sequence) G4 G-Quadruplex (G4) Structure (Unstable) DNA->G4 Formation mRNA c-Myc mRNA (Translation & Proliferation) DNA->mRNA Transcription ON G4->DNA Unfolding G4_Stab Stabilized G4 Complex (Transcription OFF) BZX Benzoxazinone Derivative BZX->G4 Binds & Stabilizes TF Transcription Factors TF->DNA Binds & Transcribes TF->G4_Stab Binding Blocked caption Mechanism of c-Myc downregulation via G4 stabilization.

Caption: Downregulation of c-Myc via G-Quadruplex stabilization.

Covalent Targeting of Cysteine Residues

Expanding beyond serine, related alkynyl benzoxazine scaffolds have been engineered as novel "warheads" for covalent inhibition of proteins via cysteine residues.[11]

  • Mechanism: Unlike the attack on a carbonyl, this mechanism involves the nucleophilic thiol group of a cysteine residue reacting with an electrophilic alkyne moiety on the benzoxazine molecule. This forms a stable, irreversible thioether bond. This approach has been successfully used to develop selective inhibitors for kinases like JAK3, demonstrating the adaptability of the core structure to target different nucleophilic amino acids.[11][12]

Inhibition of Other Key Enzymes

The benzoxazinone scaffold has been successfully modified to inhibit a diverse array of non-protease enzymes implicated in various diseases and agricultural applications.

  • Metabolic Enzymes: Derivatives have been developed as inhibitors of pancreatic α-amylase and intestinal α-glucosidase for potential anti-diabetic applications.[13]

  • Herbicide Targets: Benzoxazinones serve as promising chemical scaffolds for novel herbicides by targeting essential plant enzymes like Protoporphyrinogen IX oxidase (PPO) and Dihydroxyacid dehydratase (DHAD).[14][15]

  • Kinases and Topoisomerases: The scaffold has been explored for developing inhibitors of tyrosine kinases (e.g., KDR, ABL) and as potential poisons of human topoisomerase I, both critical targets in oncology.[16][17]

  • Cyclooxygenase (COX): Certain derivatives have shown potential as antiplatelet agents through the inhibition of cyclooxygenase 1 (COX-1).[18]

Part 3: Validating the Mechanism - Key Experimental Protocols

Elucidating the specific mechanism of action of a benzoxazinone compound requires a suite of robust biochemical and cell-based assays. The following are foundational protocols used in the field.

Protocol 1: Chromogenic Serine Protease Inhibition Assay

This assay is a cornerstone for quantifying the inhibitory potency (IC₅₀) of compounds against a target protease.

Principle: A colorless chromogenic substrate, specific to the protease, is cleaved by the active enzyme, releasing a colored product (chromophore). The rate of color formation, measured by absorbance, is proportional to enzyme activity. An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the benzoxazinone inhibitor in DMSO. Serially dilute the stock to create a range of test concentrations. Prepare assay buffer (e.g., Tris-HCl), a stock solution of the target protease (e.g., Cathepsin G), and a stock solution of the corresponding chromogenic substrate.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor solutions to the test wells. Add DMSO alone to the "no inhibitor" (100% activity) control wells.

  • Pre-incubation: Add the enzyme solution to all wells except the blank (buffer only). Gently mix and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a chromogenic enzyme inhibition assay.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the antiproliferative effects of potential anticancer compounds on cultured cell lines.[19]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the benzoxazinone test compound in the culture medium. Remove the old medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells and blank (medium only) wells.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add a concentrated MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions, such as the binding of a compound to a specific DNA structure like a G-quadruplex.

Principle: A DNA probe (in this case, a sequence capable of forming a G-quadruplex) is labeled (e.g., with a fluorescent tag). When incubated with a protein or a small molecule that binds to it, the mobility of the DNA through a non-denaturing polyacrylamide gel is retarded or "shifted" compared to the unbound DNA.

Step-by-Step Methodology:

  • Probe Preparation: Synthesize and label a single-stranded DNA oligonucleotide containing the G-rich sequence from the target promoter (e.g., c-Myc).

  • G-Quadruplex Folding: Anneal the DNA probe in a buffer containing a stabilizing cation (typically K⁺) by heating and slow cooling to promote the formation of the G-quadruplex structure.

  • Binding Reaction: Incubate the folded DNA probe with increasing concentrations of the benzoxazinone test compound in a binding buffer.

  • Gel Electrophoresis: Load the reaction mixtures onto a native polyacrylamide gel. Run the electrophoresis at a constant voltage.

  • Detection: Visualize the DNA bands using an appropriate imaging system (e.g., a fluorescence scanner). A "shift" to a higher molecular weight band or a change in the conformation band in the presence of the compound indicates binding and stabilization of the G-quadruplex.[10]

Conclusion

The benzoxazinone scaffold represents a remarkably versatile platform in chemical biology and drug discovery. Its primary, well-documented mechanism of action involves the covalent, mechanism-based inhibition of serine proteases, making it a valuable starting point for developing therapies for inflammatory conditions. However, the field-proven insights reveal that its utility is far broader. Strategic chemical modifications to the core structure have yielded compounds that operate through entirely different mechanisms, including the allosteric stabilization of DNA secondary structures, covalent targeting of cysteine residues, and competitive inhibition of a wide range of non-proteolytic enzymes. This adaptability underscores the importance of the benzoxazinone core as a privileged scaffold, promising continued innovation and the development of novel therapeutics for a multitude of diseases.

References

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. Available at: [Link]

  • Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2586. Available at: [Link]

  • Tesh, J. E., et al. (1992). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Journal of Medicinal Chemistry, 35(17), 3212-3217. Available at: [Link]

  • Molinillo, J. M. G., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(21), 7486. Available at: [Link]

  • Ferreira, M. J. P., et al. (2018). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. . Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 28(19), 6825. Available at: [Link]

  • Mojtaba, S., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 661-667. Available at: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 974-977. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science. Available at: [Link]

  • Owolabi, B. O., & Ovasogie, P. O. (2021). some benzoxazinones of physiological importance: a synthetic perspective. Chemistry & Biodiversity, 18(11), e2100454. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]

  • Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(11), 2586. Available at: [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]

  • Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. Available at: [Link]

  • Bouissane, L., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][20]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3020. Available at: [Link]

  • Alper-Hayta, S., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Medicinal Chemistry Research, 28(12), 2174-2184. Available at: [Link]

  • Scott, J. S., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(25), 11196-11208. Available at: [Link]

  • Scott, J. S., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2025). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. Plant Biotechnology Journal. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of Hexahydro-2H-benzo[b]oxazin-3(4H)-one: A Guide to Investigating Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of the Benzoxazinone Scaffold

The benzoxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this structure have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] This guide focuses on the therapeutic potential of a specific saturated analog, Hexahydro-2H-benzo[b]oxazin-3(4H)-one. While direct research on this particular molecule is nascent, the extensive body of work on related benzoxazinone derivatives provides a robust foundation for identifying and validating its potential therapeutic targets. This document serves as a technical roadmap for researchers and drug development professionals to explore the therapeutic utility of this promising compound.

The Oncogenic Axis: Targeting Cancer Proliferation and Survival

The dysregulation of cellular signaling pathways is a hallmark of cancer. Several benzoxazinone derivatives have been identified as potent anticancer agents, acting on various key nodes within these oncogenic networks.[4] The following sections delve into high-priority targets for which Hexahydro-2H-benzo[b]oxazin-3(4H)-one should be evaluated.

Cyclin-Dependent Kinase 9 (CDK9): A Master Regulator of Transcription

Mechanistic Rationale: CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including anti-apoptotic proteins like Mcl-1 and the proto-oncogene c-Myc.[5] Inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells, particularly those of hematologic origin.[5] The discovery of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors underscores the potential of this scaffold to target transcriptional addiction in cancer.[5]

Experimental Workflow for Target Validation:

CDK9_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Functional Assays cluster_in_vivo In Vivo Models biochemical_assay CDK9 Kinase Assay (e.g., ADP-Glo) cell_based_assay Cellular Thermal Shift Assay (CETSA) biochemical_assay->cell_based_assay Confirms direct enzyme inhibition western_blot Western Blot for p-RNAPII, Mcl-1, c-Myc cell_based_assay->western_blot Validates target engagement in cells cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) western_blot->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) cell_viability->apoptosis_assay Correlates cytotoxicity with apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_assay->cell_cycle Investigates mechanism of cell death xenograft Hematologic Malignancy Xenograft Model cell_cycle->xenograft pk_pd Pharmacokinetic/Pharmacodynamic Analysis xenograft->pk_pd Evaluates in vivo efficacy and target modulation

Caption: Experimental workflow for validating CDK9 as a target.

Detailed Protocol: In Vitro CDK9 Kinase Assay

  • Objective: To determine the direct inhibitory effect of Hexahydro-2H-benzo[b]oxazin-3(4H)-one on CDK9 activity.

  • Materials: Recombinant human CDK9/CycT1 enzyme, substrate peptide (e.g., derived from RNA Polymerase II C-Terminal Domain), ATP, ADP-Glo™ Kinase Assay kit, test compound.

  • Procedure:

    • Prepare a serial dilution of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

    • In a 96-well plate, add the CDK9/CycT1 enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the CDK9 kinase activity.

The PI3K/mTOR Pathway: A Central Hub for Cell Growth and Survival

Mechanistic Rationale: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a frequently activated signaling cascade in human cancers, playing a pivotal role in cell proliferation, survival, and metabolism. Dual inhibition of both PI3K and mTOR can lead to a more potent and sustained antitumor effect compared to targeting either kinase alone. The successful development of 4-phenyl-2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors highlights the promise of this chemical class.[8]

Signaling Pathway Overview:

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) Benzoxazinone Hexahydro-2H-benzo[b]oxazin-3(4H)-one Benzoxazinone->PI3K Inhibits Benzoxazinone->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Detailed Protocol: Western Blot Analysis for Pathway Modulation

  • Objective: To assess the effect of Hexahydro-2H-benzo[b]oxazin-3(4H)-one on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

  • Materials: Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, A549), test compound, primary antibodies (anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K), secondary antibody, lysis buffer, SDS-PAGE equipment.

  • Procedure:

    • Culture the cancer cells and treat them with various concentrations of the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analyze the band intensities to determine the change in phosphorylation of AKT and S6K relative to their total protein levels.

DNA Topoisomerase I and c-Myc G-Quadruplex: Novel Anticancer Mechanisms

Mechanistic Rationale: Benzoxazine derivatives have been shown to inhibit human DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[9] Some derivatives act as "poisons," stabilizing the covalent enzyme-DNA complex, which leads to DNA strand breaks and cell death.[9] Additionally, certain benzoxazinone derivatives can stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, downregulating its expression and thereby inhibiting cancer cell proliferation and migration.[6]

Quantitative Data for Related Benzoxazinone Derivatives:

DerivativeTargetActivityReference
BONC-013Human Topoisomerase I PoisonIC50: 0.0006 mM[9]
BONC-001Human Topoisomerase I Catalytic InhibitorIC50: 8.34 mM[9]
Variousc-Myc G-quadruplex StabilizationDose-dependent downregulation of c-Myc mRNA[6]

Inflammation and Immunity: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory properties of benzoxazinone derivatives suggest their potential in treating such conditions.[1]

Cyclooxygenase (COX) Inhibition: An Antiplatelet and Anti-inflammatory Avenue

Mechanistic Rationale: Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and platelet aggregation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through COX inhibition. The development of benzoxazinone-NSAID hybrids with significant anti-inflammatory and analgesic activity, coupled with reduced gastrointestinal toxicity, makes this a compelling area of investigation.[1] Furthermore, some 2-phenyl-3,1-benzoxazine-4-one derivatives have shown potent antiplatelet activity, likely through COX-1 inhibition.[10]

Detailed Protocol: In Vitro Platelet Aggregation Assay

  • Objective: To evaluate the inhibitory effect of Hexahydro-2H-benzo[b]oxazin-3(4H)-one on platelet aggregation.

  • Materials: Human platelet-rich plasma (PRP), adenosine 5'-diphosphate (ADP), test compound, aggregometer.

  • Procedure:

    • Prepare PRP from fresh human blood.

    • Pre-incubate the PRP with various concentrations of the test compound or vehicle control.

    • Induce platelet aggregation by adding ADP.

    • Monitor the change in light transmittance using an aggregometer to measure the extent of aggregation.

    • Calculate the IC50 value for the inhibition of platelet aggregation.

Neurodegenerative Disorders: Protecting the Brain

The blood-brain barrier permeability of some benzoxazinone derivatives, coupled with their activity on neurological targets, opens up possibilities for treating neurodegenerative and psychiatric disorders.[11][12]

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

Mechanistic Rationale: Inhibition of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The discovery of benzoxazinone derivatives that can non-competitively inhibit human AChE provides a strong rationale for evaluating Hexahydro-2H-benzo[b]oxazin-3(4H)-one for this activity.[11][13]

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To quantify the AChE inhibitory activity of the test compound.

  • Materials: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound, buffer solution.

  • Procedure:

    • In a 96-well plate, add the test compound at various concentrations, AChE enzyme, and DTNB.

    • Pre-incubate to allow for binding of the inhibitor to the enzyme.

    • Initiate the reaction by adding the substrate, ATCI.

    • The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

    • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

The benzoxazinone scaffold is a versatile platform for the development of novel therapeutics targeting a wide range of diseases. While Hexahydro-2H-benzo[b]oxazin-3(4H)-one remains largely unexplored, the extensive research on its chemical relatives provides a clear and compelling roadmap for its investigation. The potential therapeutic targets outlined in this guide—spanning oncology, inflammation, and neurodegeneration—represent the most promising starting points for a comprehensive evaluation of this compound. Rigorous application of the described experimental workflows will be crucial in elucidating its mechanism of action and unlocking its full therapeutic potential.

References

  • Synthesis and Screening of some benzoxazinone derivatives. (2019). World Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 851-857.
  • Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evalu
  • Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.Mongolian Journal of Chemistry, 25(51).
  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.Life Sciences, 258, 118252.
  • Biologically important benzoxazine-4-one derivatives. (n.d.).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.).
  • Özdemir, A., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons.BMC Chemistry, 13(1), 146.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell de
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review.Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central.
  • Discovery of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. (2022). PubMed.

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][7]oxazin-3(4H). (2025). National Institutes of Health.

  • Synthesis of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (n.d.). PubMed.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). National Institutes of Health.

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][7]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI.

Sources

The Architecture of Activity: A Technical Guide to Structure-Activity Relationships of Benzoxazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzoxazinone analogs, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. From their origins as natural defense compounds in plants to their development as promising therapeutic agents, the nuanced relationship between the molecular architecture of benzoxazinones and their functional outcomes is a critical area of study for medicinal chemists and drug discovery scientists. This document will dissect the key structural determinants of activity, provide insights into the rationale behind analog design, and present methodologies for their synthesis and evaluation.

The Benzoxazinone Scaffold: A Privileged Structure

The 1,4-benzoxazin-3-one core is the foundational structure from which a diverse array of biologically active molecules has been derived. Its inherent chemical features, including hydrogen bond donors and acceptors, and a bicyclic system that can be readily functionalized, make it a versatile template for interacting with various biological targets.[1] Naturally occurring benzoxazinones, such as DIBOA and DIMBOA found in gramineous plants, serve as a testament to the evolutionary selection of this scaffold for bioactivity, exhibiting antimicrobial, antifeedant, and allelopathic properties.[2][3][4][5]

The core structure presents several key positions for chemical modification, each offering a strategic handle to modulate physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is the essence of SAR studies in this chemical class.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead_Identification Lead Identification (e.g., Natural Product) Analog_Design Analog Design (Computational Modeling) Lead_Identification->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (e.g., Animal Models) In_Vitro_Screening->In_Vivo_Testing SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analog_Design

Caption: A generalized workflow for structure-activity relationship studies of benzoxazinone analogs.

Synthesis of Benzoxazinone Analogs

The synthesis of benzoxazinone derivatives often involves the reaction of anthranilic acids with various acyl chlorides or other electrophiles. [1][6] General Protocol for the Synthesis of 2-Substituted-1,3-benzoxazin-4-ones:

  • Starting Materials: Substituted anthranilic acid and a substituted benzoyl chloride.

  • Reaction Conditions: The reactants are typically stirred in a suitable solvent, such as chloroform, in the presence of a base like triethylamine. [6]3. Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography or recrystallization.

  • Characterization: The structure of the synthesized analog is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation

The choice of biological assays is dictated by the intended therapeutic target.

  • Anticancer Activity:

    • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compounds on various cancer cell lines.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To investigate the mechanism of cell death.

    • Cell Cycle Analysis (e.g., Flow cytometry): To determine if the compounds cause cell cycle arrest.

    • Western Blotting/RT-PCR: To quantify the expression levels of target proteins and genes (e.g., c-Myc, p53, caspases). [7][8]

  • Enzyme Inhibition Assays:

    • Spectrophotometric or Fluorometric Assays: To measure the activity of the target enzyme in the presence and absence of the inhibitor.

    • Determination of IC₅₀ and Kᵢ values: To quantify the potency of the inhibitor. [6]

  • Antimicrobial/Antifungal Assays:

    • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

Future Perspectives and Conclusion

The study of structure-activity relationships of benzoxazinone analogs continues to be a vibrant and fruitful area of research. The inherent "drug-like" properties of the benzoxazinone scaffold, coupled with its synthetic tractability, make it an enduringly attractive starting point for the development of novel therapeutic agents. Future efforts will likely focus on leveraging computational modeling and machine learning to predict the activity of novel analogs, thereby accelerating the drug discovery process. Furthermore, the exploration of novel biological targets for benzoxazinone derivatives will undoubtedly expand their therapeutic potential.

This guide has provided a comprehensive overview of the key SAR principles governing the biological activity of benzoxazinone analogs. By understanding the intricate interplay between molecular structure and function, researchers can more effectively design and develop next-generation compounds with enhanced potency, selectivity, and therapeutic efficacy.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538–548. [Link]

  • Perveen, S., Khan, K. M., Shaikh, S., Chigurupati, S., & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210–221. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551–559. [Link]

  • Li, Y., Wang, Y., Li, Y., Wang, J., Yang, C., & Wang, J. (2022). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 70(14), 4231–4242. [Link]

  • Sicker, D., & Schulz, M. (2002). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. Chemie in unserer Zeit, 36(3), 158-167. [Link]

  • Reddy, T. J., & Guntreddi, T. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1083. [Link]

  • Varela, R. M., Verdugo-Sivianes, R., & Macías, F. A. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(19), 6653. [Link]

  • Wu, Y., Zhang, W., Cao, S., & Nagasawa, K. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Geng, B., Comita-Prevoir, J., Eyermann, C. J., Reck, F., & Fisher, S. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5432–5435. [Link]

  • Chilmonczyk, Z., Chojnacka-Wójcik, E., & Tatarczyńska, E. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373–379. [Link]

  • Kumar, A., & Kumar, R. (2013). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 5(12), 108-113. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 723-727. [Link]

  • Abdel-Fattah, H. A., El-Etrawy, A. S., Al-Warhi, T., & El-Kashef, H. S. (2022). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 27(15), 4987. [Link]

  • Zampieri, D., Mamolo, M. G., Vio, L., Catalano, G., Scialino, G., & Zanfardino, A. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(18), 2530–2535. [Link]

  • Das, S., & Jana, S. (2021). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemistrySelect, 6(41), 11181-11200. [Link]

  • Wouters, J., & Toussaint, G. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1379-1397. [Link]

  • Sharma, P., & Kumar, V. (2022). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Letters in Organic Chemistry, 19(1), 2-15. [Link]

Sources

In Silico Modeling of Hexahydro-2H-benzo[b]oxazin-3(4H)-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Chemical Space

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The Hexahydro-2H-benzo[b]oxazin-3(4H)-one core represents a fascinating, yet underexplored, structural motif. While its unsaturated counterpart, 2H-benzo[b][1][2]oxazin-3(4H)-one, has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and kinase inhibition properties, the fully saturated hexahydro derivative remains largely enigmatic.[3][4][5][6] This guide, therefore, embarks on a predictive journey, leveraging the power of in silico modeling to hypothesize and investigate the potential protein-ligand interactions of Hexahydro-2H-benzo[b]oxazin-3(4H)-one. By employing a rational, structure-based drug design approach, we can illuminate its potential therapeutic applications and pave the way for future empirical validation.

This document is structured not as a rigid protocol, but as a dynamic, logic-driven workflow. It is designed to empower researchers, scientists, and drug development professionals with the conceptual framework and practical steps to computationally probe the interactions of this novel scaffold with relevant biological targets. We will delve into the "why" behind each methodological choice, ensuring a deep understanding of the underlying scientific principles.

I. Foundational Postulates: Selecting a Relevant Biological Target

The journey into in silico modeling commences with the crucial step of selecting a biologically relevant protein target. Given the absence of direct experimental data for Hexahydro-2H-benzo[b]oxazin-3(4H)-one, we will extrapolate from the known activities of its structural analogs. Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been reported to exhibit inhibitory activity against key inflammatory and signaling kinases.[5][6] Notably, their anti-inflammatory effects suggest a potential interaction with the NF-κB signaling pathway, a cornerstone of inflammatory responses. A pivotal kinase in this pathway is the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β) .[5]

Furthermore, the broader class of benzoxazines has been associated with the modulation of mitogen-activated protein kinases (MAPKs), such as p38 MAPK , which are also integral to the inflammatory cascade. Therefore, for the purpose of this guide, we will focus our in silico investigation on the interaction of Hexahydro-2H-benzo[b]oxazin-3(4H)-one with IKK-β and p38 MAPK.

II. The Computational Gauntlet: A Step-by-Step Workflow for Interaction Modeling

Our in silico workflow is a multi-stage process designed to progressively refine our understanding of the ligand-protein interaction, from initial binding predictions to the dynamics of the complex.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Analysis & Interpretation A Ligand Preparation: Hexahydro-2H-benzo[b]oxazin-3(4H)-one C Molecular Docking A->C 3D Structure B Protein Preparation: IKK-β / p38 MAPK B->C Prepared Receptor D Molecular Dynamics Simulation C->D Top Ranked Pose E Binding Free Energy Calculation D->E Trajectory F Interaction Fingerprinting D->F Trajectory

Figure 1: A generalized workflow for the in silico modeling of small molecule-protein interactions.

Step 1: Ligand and Protein Structure Preparation - The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is meticulous and critical for obtaining meaningful results.

Ligand Preparation: Crafting the Key

As an experimentally determined 3D structure of Hexahydro-2H-benzo[b]oxazin-3(4H)-one is unavailable, we must generate it de novo.

Protocol:

  • 2D Structure Generation: Using a chemical drawing tool such as ChemDraw or MarvinSketch, create the 2D representation of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

  • 3D Structure Conversion and Optimization: Convert the 2D structure into a 3D conformation. This initial 3D structure must be energy minimized to achieve a low-energy, stable conformation. This can be accomplished using quantum mechanical (e.g., DFT with a basis set like B3LYP/6-31G*) or molecular mechanics (e.g., MMFF94 force field) methods available in software packages like Gaussian, Spartan, or the free Avogadro.

  • Protonation State and Tautomer Generation: At physiological pH (typically assumed to be 7.4), the ligand may exist in different protonation states or as various tautomers. It is crucial to enumerate these possibilities, as they can significantly impact binding interactions. Tools like LigPrep from the Schrödinger suite or the open-source program Open Babel can be used for this purpose. For Hexahydro-2H-benzo[b]oxazin-3(4H)-one, the amide proton is the primary site of potential deprotonation, although this is unlikely at physiological pH.

Protein Preparation: Preparing the Lock

We will retrieve the crystal structures of our target proteins from the Protein Data Bank (PDB). For this guide, we will use the following representative structures:

Target ProteinPDB IDResolution
IKK-β4KIK2.80 Å
p38 MAPK5UOJ2.10 Å

Protocol:

  • Structure Retrieval: Download the PDB files for the selected protein structures.

  • Initial Cleaning: The raw PDB file often contains non-essential components such as water molecules, co-crystallized ligands, and ions that may not be relevant to the binding site of interest. These should be removed unless there is a specific reason to retain them (e.g., a structurally important water molecule).

  • Handling Missing Residues and Loops: Some crystal structures may have missing residues or entire loops due to insufficient electron density. These gaps must be modeled in using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or MODELLER.

  • Protonation and Tautomeric States of Residues: Similar to the ligand, the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a given pH need to be assigned correctly. H-bond optimization should also be performed to ensure a realistic hydrogen-bonding network within the protein.

  • Energy Minimization: A constrained energy minimization of the protein structure is performed to relieve any steric clashes introduced during the preparation steps. The constraints are typically applied to the protein backbone to preserve the overall fold, while allowing side chains to relax.

Step 2: Molecular Docking - Predicting the Handshake

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a novel compound.

G A Prepared Ligand D Docking Algorithm (e.g., Glide, AutoDock Vina) A->D B Prepared Protein C Define Binding Site B->C C->D E Scoring Function D->E F Ranked Binding Poses E->F

Figure 2: A schematic representation of the molecular docking workflow.

Protocol:

  • Binding Site Definition: The first step is to define the region on the protein where the docking calculations will be performed. For IKK-β and p38 MAPK, this will be the ATP-binding site, a common target for kinase inhibitors. The binding site can be defined based on the location of a co-crystallized ligand in the PDB structure or through pocket detection algorithms.

  • Docking Simulation: A variety of docking programs are available, each with its own algorithm and scoring function. Popular choices include:

    • Glide (Schrödinger): A widely used commercial software known for its accuracy and speed.

    • AutoDock Vina: A popular open-source docking program that is known for its ease of use and good performance.

    • GOLD (CCDC): Employs a genetic algorithm to explore the conformational space of the ligand.

  • Pose Analysis and Scoring: The docking program will generate a series of possible binding poses for the ligand, each with an associated score that estimates the binding affinity. It is crucial not to rely solely on the top-ranked pose. A careful visual inspection of the top few poses is necessary to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions).

Step 3: Molecular Dynamics Simulation - Observing the Dance

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding pose.

Protocol:

  • System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking a physiological environment.

  • Force Field Selection: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is critical and should be appropriate for both the protein and the small molecule.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This equilibration phase allows the system to relax and reach a stable state.

  • Production Run: Once equilibrated, the production MD simulation is run for a significant period of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is a record of the atomic positions and velocities over time. This trajectory can be analyzed to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

Step 4: Binding Free Energy Calculation and Interaction Fingerprinting - Quantifying the Affinity

The final phase of our in silico analysis involves quantifying the strength of the interaction and dissecting the key molecular determinants of binding.

Binding Free Energy Calculation:

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory. These methods provide a more accurate estimation of binding affinity than docking scores alone.

Interaction Fingerprinting:

This involves a detailed analysis of the interactions between the ligand and each residue in the binding pocket over the course of the MD simulation. This can reveal which residues are critical for binding and can guide future lead optimization efforts.

III. Anticipated Interactions and Mechanistic Insights

Based on the known pharmacophores of IKK-β and p38 MAPK inhibitors, we can hypothesize the potential interactions of Hexahydro-2H-benzo[b]oxazin-3(4H)-one. The lactam moiety of the molecule, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is likely to form key hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for ATP-competitive inhibitors. The hexahydro-benzo portion of the scaffold will likely occupy a hydrophobic pocket within the active site.

The results of the molecular docking and MD simulations will either support or refute these initial hypotheses, providing a detailed, atomistic-level understanding of the binding mode. This information is invaluable for designing derivatives with improved potency and selectivity.

IV. Conclusion: From In Silico Hypothesis to Empirical Validation

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of Hexahydro-2H-benzo[b]oxazin-3(4H)-one interactions. It is imperative to remember that computational models are hypotheses that require experimental validation. The insights gained from these in silico studies should serve as a guide for the rational design and synthesis of novel derivatives for subsequent biological evaluation. By integrating computational and experimental approaches, we can accelerate the drug discovery process and unlock the therapeutic potential of novel chemical scaffolds like Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

References

  • Eck, M.J., & Sprang, S.R. (1989). The structure of tumor necrosis factor-alpha at 2.6 A resolution. Implications for receptor binding. The Journal of Biological Chemistry, 264(29), 17595–17605. [Link]

  • Wang, Z., Harkins, P.C., Ulevitch, R.J., Han, J., Cobb, M.H., & Goldsmith, E.J. (1997). The structure of mitogen-activated protein (MAP) kinase p38 at 2.1-A resolution. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2327–2332. [Link]

  • Liu, S., et al. (2013). Crystal structure of a human IkappaB kinase beta asymmetric dimer. The Journal of biological chemistry, 288(31), 22758–22767. [Link]

  • Raves, M.L., et al. (1998). Quaternary structure of tetrameric acetylcholinesterase. Nature Structural Biology, 5(4), 313-313. [Link]

  • Chen, F.E., Huang, D.B., Chen, Y.Q., & Ghosh, G. (1998). Crystal structure of p50/p65 heterodimer of transcription factor NF-kappaB bound to DNA. Nature, 391(6665), 410-413. [Link]

  • Escalante, C.R., Shen, L., Thanos, D., & Aggarwal, A.K. (2007). Structure of NF-kappaB p50/p65 heterodimer bound to the PRDII DNA element from the interferon-beta promoter. Structure (London, England : 1993), 15(2), 229–237. [Link]

  • Xu, G., et al. (2011). Crystal structure of inhibitor of kappa B kinase beta. Nature, 472(7343), 325–330. [Link]

  • Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][2]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 89. [Link]

  • Kurumbail, R.G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Wilson, K.P., et al. (1996). The structure of mitogen-activated protein kinase p38 at 2.1-A resolution. Journal of Biological Chemistry, 271(46), 28762-28762. [Link]

  • Dym, O., et al. (2015). Crystal Structure of Human Acetylcholinesterase. Protein Data Bank. [Link]

  • Xu, G., et al. (2011). Crystal structure of inhibitor of kappa B kinase beta. Nature, 472(7343), 325–330. [Link]

  • Liu, S., et al. (2013). Crystal structure of a human IκB kinase β asymmetric dimer. The Journal of biological chemistry, 288(31), 22758–22767. [Link]

  • Xie, W., et al. (2014). Structure of human JNK1 in complex with SCH772984 and the AMPPNP-hydrolysed triphosphate revealing the second type-I binding mode. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2499–2504. [Link]

  • Chen, Y., et al. (2022). Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European journal of medicinal chemistry, 238, 114461. [Link]

Sources

Methodological & Application

Synthesis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Saturated Benzoxazinone Scaffold

The hexahydro-2H-benzo[b]oxazin-3(4H)-one core represents a significant, yet underexplored, scaffold in medicinal chemistry and drug development. As a saturated bicyclic heterocycle, it offers a three-dimensional architecture that departs from the planar aromatic systems prevalent in many bioactive molecules. This topographical complexity can lead to enhanced binding affinity and selectivity for biological targets, while the saturated nature often imparts improved metabolic stability and pharmacokinetic properties. This application note provides a detailed, two-step protocol for the synthesis of this valuable compound, commencing with the formation of the aromatic precursor, 2H-benzo[b][1][2]oxazin-3(4H)-one, followed by its complete catalytic hydrogenation.

Strategic Overview: A Two-Step Pathway to Saturation

The synthesis is strategically designed in two distinct phases to ensure high purity and yield. The initial step involves the construction of the aromatic benzoxazinone ring system, a well-established transformation. This is followed by a robust catalytic hydrogenation protocol to reduce the benzene ring, yielding the desired saturated target molecule. This staged approach allows for the purification of the intermediate, which is crucial for the efficiency of the final hydrogenation step.

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Catalytic Hydrogenation 2-Aminophenol 2-Aminophenol Intermediate_A N-(2-hydroxyphenyl)-2-chloroacetamide 2-Aminophenol->Intermediate_A Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_A Benzoxazinone 2H-benzo[b][1,4]oxazin-3(4H)-one Intermediate_A->Benzoxazinone Intramolecular Cyclization (Williamson Ether Synthesis) Hexahydrobenzoxazinone Hexahydro-2H-benzo[b]oxazin-3(4H)-one Benzoxazinone->Hexahydrobenzoxazinone Hydrogenation (H₂, Rh/Al₂O₃)

Caption: Synthetic workflow for Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

Part 1: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

This initial phase constructs the aromatic benzoxazinone core through an acylation followed by an intramolecular Williamson ether synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-AminophenolReagentPlus®, 99%Sigma-Aldrich
Chloroacetyl chloride98%Sigma-Aldrich
Sodium BicarbonateACS reagent, ≥99.7%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Anhydrous Sodium SulfateACS reagent, granularSigma-Aldrich
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminophenol (10.91 g, 0.1 mol) and sodium bicarbonate (12.6 g, 0.15 mol) in 100 mL of anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of chloroacetyl chloride (12.42 g, 0.11 mol) in 20 mL of anhydrous dichloromethane to the stirred suspension via the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition. The choice of sodium bicarbonate as the base is critical here; it is strong enough to neutralize the HCl byproduct of the acylation but mild enough to prevent premature cyclization or side reactions.

  • Reaction and Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 3-4 hours. The elevated temperature facilitates the intramolecular Williamson ether synthesis, where the phenoxide, formed in situ, displaces the chloride on the acetyl group to form the oxazinone ring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and quench with 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude solid. Recrystallize the solid from an ethyl acetate/hexanes mixture to afford pure 2H-benzo[b][1][2]oxazin-3(4H)-one as a white to off-white crystalline solid. The expected melting point is in the range of 173-175 °C.

Part 2: Catalytic Hydrogenation to Hexahydro-2H-benzo[b]oxazin-3(4H)-one

This second phase involves the complete saturation of the benzene ring of the benzoxazinone precursor using a heterogeneous catalyst under hydrogen pressure.

Materials and Reagents
Reagent/MaterialGradeSupplier
2H-benzo[b][1][2]oxazin-3(4H)-oneAs synthesized in Part 1-
5% Rhodium on Alumina (Rh/Al₂O₃)Catalyst gradePrinceton Powder
EthanolAnhydrous, 200 proofSigma-Aldrich
Hydrogen Gas (H₂)High purity, ≥99.999%-
Experimental Protocol
  • Catalyst and Substrate Loading: In a high-pressure autoclave (e.g., a Parr hydrogenator), place a solution of 2H-benzo[b][1][2]oxazin-3(4H)-one (7.46 g, 0.05 mol) in 100 mL of anhydrous ethanol. Carefully add 5% rhodium on alumina (0.75 g, 10 wt% of the substrate). Rhodium on alumina is a powerful catalyst for the hydrogenation of aromatic rings and is chosen for its high activity and stability under these reaction conditions.[3][4]

  • Hydrogenation Reaction: Seal the autoclave and purge the system with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 500-700 psi (approximately 34-48 bar). Begin stirring and heat the reaction mixture to 80-100 °C. The reaction is typically complete within 12-24 hours. The elevated temperature and pressure are necessary to overcome the high activation energy required for the reduction of the aromatic ring.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after cooling and depressurizing the reactor) and analyzed by TLC or GC-MS.

  • Catalyst Removal and Product Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Purification and Characterization: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes). The final product, Hexahydro-2H-benzo[b]oxazin-3(4H)-one, is a colorless oil or low-melting solid.

Physicochemical Properties of the Final Product
PropertyValue
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Number 127958-64-9[2][5]
Boiling Point 351 °C[5]
Density 1.092 g/cm³[5]
Flash Point 166 °C[5]

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one. The methodology leverages a common and efficient synthesis for the aromatic precursor, followed by a robust catalytic hydrogenation. This protocol is designed to be accessible to researchers in organic synthesis and medicinal chemistry, providing a clear pathway to a valuable, saturated heterocyclic scaffold for further investigation and application in drug discovery programs.

References

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 204-6. Available at: [Link]

  • Technique for synthesizing o-chloroacetaminophenol. (2008). Google Patents, CN101121673A.
  • Preparation method of 2-chloracetylamino-5-nitro benzophenone. (2017). Google Patents, CN106397210A.
  • Synthesis of 12H-benzo[b]phenoxazine from 2,3dihydroxynaphthalene 2-aminophenol. ResearchGate. Available at: [Link]

  • Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2015). Organic & Biomolecular Chemistry, 13(38), 9858-9865. Available at: [Link]

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent? ResearchGate. Available at: [Link]

  • Rhodium on alumina catalyst supplier. Princeton Powder. Available at: [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022). Molecules, 27(23), 8565. Available at: [Link]

  • Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. American Chemical Society. Available at: [Link]

  • Catalyst Free Synthesis of 2‐Aryl‐2 H ‐benzo[ b ][1][2]oxazines and 3‐Aryl‐2H ‐benzo[ b ][1][2]thiazin‐2‐ones: An Ultrasonication‐assisted Strategy. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2095. Available at: [Link]

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. (2015). HETEROCYCLES, 91(7), 1399. Available at: [Link]

Sources

Application Notes & Protocols: The Benzoxazinone Scaffold in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Anticancer Drug Discovery

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular architectures, often termed "privileged scaffolds," serve as versatile foundations for the development of new therapeutics. The 2H-benzo[b][1][2]oxazin-3(4H)-one core is one such scaffold, demonstrating a remarkable breadth of biological activities and forming the basis for a multitude of potent anticancer compounds.[3][4]

While the specific saturated analog, Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one, is not prominently featured in current cancer research literature, its aromatic counterpart has been extensively derivatized and studied. These derivatives have been shown to combat cancer through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical oncogenic signaling pathways.[5][6][7][8]

This guide provides an in-depth exploration of the application of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in cancer research. It is designed for researchers, scientists, and drug development professionals, offering both high-level mechanistic insights and detailed, field-proven experimental protocols to facilitate the investigation of this promising class of compounds.

Section 1: Multifaceted Mechanisms of Antitumor Activity

The efficacy of benzoxazinone derivatives stems from their ability to interact with multiple cellular targets and pathways that are fundamental to cancer cell survival and proliferation. This multi-pronged attack makes the scaffold a highly attractive starting point for developing robust anticancer therapeutics.

Induction of DNA Damage and Apoptosis

A primary mechanism by which many benzoxazinone compounds exert their anticancer effects is by inducing catastrophic DNA damage, which subsequently triggers apoptosis.[9][10]

  • DNA Intercalation: The rigid, planar structure of the benzoxazinone core, particularly when functionalized with groups like 1,2,3-triazoles, is thought to facilitate intercalation into the DNA of tumor cells.[9][11] This physical disruption of the DNA helix can stall replication and transcription, leading to cell death.

  • Apoptotic Pathway Activation: The cellular response to irreparable DNA damage is often apoptosis. Studies have shown that benzoxazinone derivatives can activate this process through:

    • Upregulation of p53: Increasing the expression of the tumor suppressor protein p53.[5]

    • Caspase Activation: Triggering the executioner caspases, such as caspase-3 and caspase-7, which are critical for dismantling the cell.[5][9][12]

    • ROS Generation: Elevating levels of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components, further pushing the cell towards apoptosis.[6][10][13]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Benzoxazinone derivatives have been shown to interrupt this process by causing cell cycle arrest at various checkpoints.[2][14] This prevents cancer cells from progressing through the division cycle and proliferating. Arrest has been observed in the G0/G1, G1/Pre-G1, and G2/M phases, often associated with the downregulation of key regulatory proteins like cyclin-dependent kinase 1 (CDK1).[2][5][15]

Inhibition of Key Oncogenic Drivers

Beyond general cytotoxic effects, specific derivatives have been engineered to target key kinases and transcription factors that drive cancer growth.

  • PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling routes in human cancers. Certain benzoxazinone compounds have been developed as potent and selective inhibitors of PI3Kα, a key node in this pathway.[6][8]

  • CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a crucial transcriptional regulator. Selective inhibition of CDK9 by benzoxazinone derivatives leads to a rapid decrease in the survival protein Mcl-1 and the oncogene c-Myc, inducing apoptosis in hematologic malignancies.[7]

  • c-Myc G-Quadruplex Stabilization: Some compounds can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc gene.[1] This unique mechanism prevents the gene's transcription, reducing the levels of the c-Myc oncoprotein and thereby inhibiting cancer cell growth and migration.[1]

Modulation of Autophagy and Hypoxia Response
  • Autophagy: Several studies report that these compounds can induce autophagy, a cellular recycling process.[6][15] This is often identified by an increase in the autophagy marker LC3.[9][12] While autophagy can sometimes be a survival mechanism, its induction by these compounds appears to contribute to their anticancer effects.[6][10]

  • Targeting Hypoxic Tumors: The low-oxygen (hypoxic) environment of solid tumors often confers resistance to therapy. The benzoxazinone scaffold has been used to create agents that are specifically toxic to hypoxic cancer cells, in part by downregulating the hypoxia-inducible factor 1-alpha (HIF-1α).[4]

Benzoxazinone_MoA cluster_compound Benzoxazinone Derivative cluster_targets Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound 2H-benzo[b][1,4]oxazin-3(4H)-one Scaffold DNA DNA Compound->DNA Intercalation CellCycle Cell Cycle Machinery (e.g., CDK1) Compound->CellCycle Oncogenes Oncogenic Drivers (PI3K, CDK9, c-Myc) Compound->Oncogenes Direct Inhibition Stress Cellular Stress Pathways Compound->Stress ROS Generation Apoptosis Apoptosis DNA->Apoptosis Damage Response Arrest Cell Cycle Arrest CellCycle->Arrest Inhibition Proliferation/ Survival Inhibition Oncogenes->Inhibition Stress->Apoptosis Autophagy Autophagy Stress->Autophagy Experimental_Workflow start Synthesized Benzoxazinone Derivative step1 Step 1: In Vitro Cytotoxicity Screen (MTT / CCK-8 Assay) Determine IC₅₀ values across a panel of cancer cell lines. start->step1 decision1 Is the compound potent and selective? step1->decision1 step2a Step 2a: Apoptosis Analysis (Annexin V / PI Staining) Does it induce programmed cell death? decision1->step2a Yes step2b Step 2b: Cell Cycle Analysis (Propidium Iodide Staining) Does it halt cell proliferation? decision1->step2b Yes stop Compound Not Viable decision1->stop No step3 Step 3: Mechanistic Investigation (Western Blot / RT-PCR) Identify modulated proteins/genes (e.g., Caspases, p53, c-Myc, Akt). step2a->step3 step2b->step3 end Lead Compound Identification & Further Preclinical Development step3->end

Caption: Standard workflow for evaluating novel benzoxazinone derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [16]NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [16][17]The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Benzoxazinone compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines of interest (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) [18]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the appropriate density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazinone compound in complete culture medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium with an equivalent percentage of DMSO to the 'untreated control' wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [18] * Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well. [17] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. [17]5. Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cells treated with the benzoxazinone compound (at IC₅₀ concentration) and untreated control cells.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the benzoxazinone compound for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • The cell population will be distributed into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. [6][19]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Principle: This method quantifies the DNA content of cells to determine their distribution throughout the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the amount of DNA. [2]Cells in G2/M have twice the DNA content of cells in G0/G1.

Materials:

  • Cells treated with the benzoxazinone compound and untreated control cells.

  • Cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

Procedure:

  • Cell Fixation:

    • Harvest approximately 1x10⁶ cells that have been treated with the compound.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

    • Fix the cells overnight at 4°C. [14]2. Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA to ensure that PI only stains the DNA. [14] * Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • A histogram of fluorescence intensity versus cell count will be generated.

    • Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [14]An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Conclusion and Future Directions

The 2H-benzo[b]o[1][2]xazin-3(4H)-one scaffold is a validated and highly versatile platform for the development of novel anticancer agents. Its derivatives have demonstrated the ability to target multiple, distinct hallmarks of cancer, from inducing DNA damage and apoptosis to selectively inhibiting key oncogenic kinases. The significant body of research highlights its potential for creating therapeutics for a wide range of malignancies, including lung, breast, liver, and hematological cancers. [1][5][6][7] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, thereby minimizing off-target effects. In vivo studies are critical to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead compounds. [20]Furthermore, exploring the scaffold's potential in combination therapies and for targeting drug-resistant cancers could open new avenues in oncology.

References

  • Title: Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure Source: Life Sciences URL
  • Title: Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold Source: PubMed URL
  • Title: Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[1][21]xazin-4-ones as potent anticancer and antioxidant agents Source: PubMed Central URL:

  • Title: Comparative Analysis of the Anti-Proliferative Activity of Benzoxazol-2(3H)
  • Title: A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs.
  • Title: 2H-1,4-Benzoxazin-3(4H)
  • Title: A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents Source: ChemMedChem URL
  • Title: Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 Source: MDPI URL
  • Title: In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol Source: PubMed Central URL
  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells Source: National Institutes of Health (NIH) URL:

  • Title: Protocol for Cell Viability Assays Source: BroadPharm URL
  • Title: Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line.
  • Title: Differential Effect of 4H-Benzo[d]o[1][21]xazines on the Proliferation of Breast Cancer Cell Lines Source: Bentham Science URL:

  • Source: National Institutes of Health (NIH)
  • Title: Protocol for Cell Viability Assays: CCK-8 and MTT Source: Creative Biogene URL
  • Title: Application Notes and Protocols for Cell Viability Assays of Benzoxazole Compounds Source: Benchchem URL
  • Title: Discovery of 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies Source: PubMed URL:

  • Title: Mechanistic Insights and Anti- cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells Source: Semantic Scholar URL:

  • Title: Design, synthesis and biological evaluation of 2H-benzo[b] [1][2]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics Source: PubMed Central URL:

  • Title: Synthesis of 6-cinnamoyl-2H-benzo[b]o[1][2]xazin-3(4H)-ones and their effects on A549 lung cancer cell growth Source: PubMed URL:

  • Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][2]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells Source: PubMed URL:

  • Title: 2H-1,4-Benzoxazin-3(4H)
  • Title: Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[1][2]xazin-3(4H) Source: PubMed URL:

  • Title: 2H-1,4-Benzoxazin-3(4H)

Sources

Application Note: Use of Benzoxazinone Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

The benzoxazinone scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] These compounds are found in nature as secondary metabolites in plants like maize and wheat, where they play a role in defense mechanisms.[3][4] In the context of drug discovery, synthetic benzoxazinone derivatives have emerged as a versatile class of enzyme inhibitors, targeting key players in various pathological processes. Their applications span anti-inflammatory, anti-cancer, and anti-thrombotic fields.[5][6][7] This guide provides an in-depth overview of the mechanism, key targets, and practical protocols for studying benzoxazinone derivatives as enzyme inhibitors.

Mechanism of Action: Covalent Inhibition of Serine Proteases

A primary mechanism by which 4H-3,1-benzoxazin-4-one derivatives inhibit enzymes, particularly serine proteases, is through the formation of a stable acyl-enzyme intermediate.[8][9] The process is a form of mechanism-based, or suicide, inhibition.

The catalytic triad (Serine, Histidine, Aspartate) in the active site of a serine protease is poised for nucleophilic attack. The catalytic serine's hydroxyl group attacks the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor, yielding an inactive acyl-enzyme complex.[9] The stability of this complex and the slow rate of deacylation (hydrolysis) effectively sequester the enzyme, preventing it from processing its natural substrate.[8]

Two key structure-activity relationships support this mechanism:

  • Electron-withdrawing groups at position 2 of the benzoxazinone ring enhance inhibitory potency (lower Kᵢ values) by increasing the electrophilicity of the carbonyl carbon, which accelerates the acylation rate.[8]

  • Steric hindrance introduced by substituents near the newly formed ester bond can significantly slow the deacylation rate, prolonging the enzyme's inactivation. For instance, methyl or ethyl groups at position 5 lead to better inhibition of Human Leukocyte Elastase (HLE) because the resulting acyl-enzyme is a 2,6-disubstituted benzoic acid ester, which is sterically hindered from hydrolysis.[8]

Mechanism_of_Action cluster_0 Step 1: Binding to Active Site cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Enzyme Inactivation Enzyme Serine Protease (Active Site with Ser-OH) Inhibitor Benzoxazinone Inhibitor Enzyme->Inhibitor Binding Attack Nucleophilic Attack (Ser-OH on C=O) Inhibitor->Attack Ring Opening AcylEnzyme Stable Acyl-Enzyme Intermediate (Inactive) Attack->AcylEnzyme Covalent Bond Formation

Caption: Covalent inhibition mechanism of serine proteases by benzoxazinones.

Key Enzyme Targets and Therapeutic Relevance

Benzoxazinone derivatives have been successfully developed to target a variety of enzymes. Serine proteases, however, remain the most prominent class.

Enzyme TargetTherapeutic AreaDescriptionReference(s)
Human Neutrophil Elastase (HNE) Inflammatory DiseasesA serine protease released by neutrophils during inflammation. Its overactivity contributes to tissue damage in diseases like COPD, ARDS, and cystic fibrosis.[5][10][11][5][10][11]
Cathepsin G (CatG) Inflammation, ThrombosisA protease found in neutrophils that plays a role in inflammation and has been implicated in various pathologies including rheumatoid arthritis and lung injury.[1][1]
α-Chymotrypsin Digestive DisordersA digestive enzyme; inhibitors are studied for therapeutic potential against abnormalities mediated by chymotrypsin or structurally similar serine proteases.[12][13][12][13]
Caspase-1 Inflammatory DiseasesA cysteine protease involved in the inflammasome pathway, triggering the release of pro-inflammatory cytokines like IL-1β. Inhibition can curb cytokine storms.[14][15][14][15]
Cytochrome P450 (CYP) Enzymes Drug MetabolismA superfamily of enzymes responsible for metabolizing a vast number of drugs. Inhibition can lead to significant drug-drug interactions.[16][17][16][17]
Human Topoisomerase I CancerAn enzyme critical for DNA replication and transcription. Inhibition can lead to DNA damage and apoptosis in cancer cells, making it a target for chemotherapy.[18][18]

Experimental Protocols: From Screening to Kinetic Analysis

A systematic approach is crucial for evaluating benzoxazinone derivatives as enzyme inhibitors. This involves initial screening, determination of potency (IC₅₀), and detailed kinetic studies to elucidate the mechanism of inhibition.[19][20]

Experimental_Workflow start Start: Benzoxazinone Compound Library assay_prep Assay Preparation - Enzyme, Substrate, Buffer - Positive/Negative Controls start->assay_prep screening Protocol 4.1: Single-Concentration Screening assay_prep->screening hit_id Hit Identification (% Inhibition > Threshold) screening->hit_id dose_response Protocol 4.2: IC50 Determination (Dose-Response Curve) hit_id->dose_response Active Compounds mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) hit_id->mechanism Inactive Compounds (End) ic50_calc Calculate IC50 Value dose_response->ic50_calc kinetics Protocol 4.3: Kinetic Analysis (Vary [S] and [I]) ic50_calc->kinetics Potent Hits kinetics->mechanism

Caption: Workflow for screening and characterizing benzoxazinone inhibitors.

Protocol 4.1: General Enzyme Inhibition Screening Assay (Colorimetric)

Objective: To perform a primary screen to identify potential inhibitors from a library of benzoxazinone derivatives at a single concentration.

Principle: This protocol uses a chromogenic substrate that, when cleaved by the enzyme, releases a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically. A reduction in color development in the presence of a test compound indicates enzyme inhibition.

Materials:

  • 96-well microplate[21]

  • Enzyme stock solution (e.g., Human Neutrophil Elastase)

  • Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide for HNE)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)[1]

  • Test compounds (benzoxazinone derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sivelestat for HNE)[10]

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Assay Plate Preparation:

    • Add 2 µL of test compound solution (typically at 10-20 µM final concentration) to designated wells.

    • Add 2 µL of DMSO to "vehicle control" (100% activity) wells.

    • Add 2 µL of a known inhibitor to "positive control" wells.

    • Add 2 µL of assay buffer to "blank" (no enzyme) wells.

  • Enzyme Addition: Add 178 µL of assay buffer to all wells, followed by 10 µL of a pre-diluted enzyme solution to all wells except the blanks. Add 10 µL of buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of the chromogenic substrate solution to all wells to start the reaction. The final volume should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V₀ or slope) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)] * 100

Protocol 4.2: Determination of IC₅₀ Values

Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Procedure:

  • Follow the general procedure outlined in Protocol 4.1.

  • Instead of a single concentration, prepare a serial dilution of the "hit" compound (e.g., 8-10 concentrations, from 100 µM down to low nM).

  • Run the assay with each concentration in triplicate.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[22]

Protocol 4.3: Kinetic Analysis to Determine Inhibition Mechanism

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Principle: This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[20] The data is then plotted using a double reciprocal plot (Lineweaver-Burk) to visualize the effect of the inhibitor on the kinetic parameters Kₘ and Vₘₐₓ.

Procedure:

  • Experimental Setup: Design a matrix of experiments. Use at least 5-6 substrate concentrations spanning from 0.5x Kₘ to 5x Kₘ.[20] For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least 3-4 different inhibitor concentrations (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Collection: Perform the enzymatic assay as described previously for each condition in the matrix, ensuring you are measuring the initial velocity.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/Velocity (Y-axis) versus 1/[Substrate] (X-axis).

    • Each inhibitor concentration will generate a distinct line.

    • Competitive Inhibition: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive Inhibition: Lines intersect on the X-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

    • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).

    • Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis), indicating changes in both apparent Kₘ and Vₘₐₓ.[12][23]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzoxazinone scaffold has yielded crucial insights into the structural requirements for potent and selective inhibition.

Target EnzymeScaffold/SubstitutionKey SAR FindingReference(s)
α-Chymotrypsin2-phenyl-4H-3,1-benzoxazin-4-oneSubstituents on the 2-phenyl ring influence potency. Electron-withdrawing groups (e.g., fluoro) increase inhibition. Positional effects are also significant (ortho > meta > para).[12][13][12][13]
HNE5-alkyl substitution (e.g., methyl, ethyl)Increases inhibitory activity by sterically hindering the hydrolysis (deacylation) of the acyl-enzyme intermediate.[8][8]
HNEChloro-substitution on the benzoxazinone 'A' ringThe position of the chloro group significantly impacts selectivity and potency for inhibiting neutrophil elastase release.[5][24][5][24]
CatGFuran ring at position-2A furan ring at this position appears to form a unique hydrogen bond with active site residues, conferring high potency (IC₅₀ = 0.84 µM) and selectivity.[1][1]

Conclusion

Benzoxazinone derivatives represent a robust and adaptable chemical scaffold for the development of potent and selective enzyme inhibitors. Their well-characterized mechanism of action against serine proteases provides a solid foundation for rational drug design. The protocols and insights provided in this guide offer a comprehensive framework for researchers to screen, characterize, and optimize these promising compounds for therapeutic applications. Further exploration into their activity against other enzyme classes and continued refinement of their structure-activity relationships will undoubtedly expand their role in modern drug discovery.

References

  • Khan, K. M., Shaikh, T., Ahmed, A., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 108-117. [Link]

  • Spencer, R. W., Copp, L. J., Bonaventura, B., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-933. [Link]

  • Dutta, P., Das, A., Das, A., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. International Journal of Biological Macromolecules, 217, 433-445. [Link]

  • Hsiao, C. J., Shen, Y. C., Wang, C. C., et al. (2010). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. European Journal of Medicinal Chemistry, 45(7), 3111-3115. [Link]

  • Teshima, T., Griffin, J. C., & Powers, J. C. (1982). A new class of heterocyclic serine protease inhibitors. Inhibition of human leukocyte elastase, porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A alpha with substituted benzoxazinones, quinazolines, and anthranilates. The Journal of Biological Chemistry, 257(9), 5085-5091. [Link]

  • Ghanim, M., Bouzriba, C., El Ayouchia, H. B., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3073. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]

  • Khan, K. M., Shaikh, T., Ahmed, A., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. [Link]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Krantz, A., Spencer, R. W., Tam, T. F., et al. (1985). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 28(10), 1577-1579. [Link]

  • Verhamme, I. M., Gieldon, A., & Kombrink, S. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 22(9), 1639-1644. [Link]

  • Dutta, P., Das, A., Das, A., et al. (2022). Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury. ResearchGate. [Link]

  • Al-Horani, R. A., Desai, U. R., & Al-Abed, Y. (2021). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 26(11), 3125. [Link]

  • Zhang, W., Wu, Y., Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]

  • Kumar, P., & Kumar, R. (2014). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 6(5), 11-19. [Link]

  • Çavuşoğlu, B. K., Sağlık, B. N., & Levent, S. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 27(2), 237-248. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry, 54(26), 9911-9918. [Link]

  • Hsiao, C. J., Shen, Y. C., Wang, C. C., et al. (2010). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. Chang Gung University Academic Output Collection. [Link]

  • Rey-Cadilhac, F., & Golebiowski, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 532-541. [Link]

  • Inglese, J., Johnson, R. L., & Smith, J. H. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). University of Cádiz. [Link]

  • Wahan, S. K., Sharma, S., & Chawla, P. A. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]

  • Reddy, G. N., Reddy, D. R., & Reddy, P. P. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(14), 5483. [Link]

  • Macías, F. A., Marín, D., & Oliveros-Bastidas, A. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(19), 6703. [Link]

  • Kumar, R., Sharma, A., & Singh, I. (2022). Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis. New Journal of Chemistry, 46(28), 13449-13465. [Link]

  • Galvão, T. F., da Silva, J. C., & de Oliveira, A. C. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. International Journal of Molecular Sciences, 23(3), 1888. [Link]

  • Galvão, T. F., da Silva, J. C., & de Oliveira, A. C. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. PubMed. [Link]

  • Nofianti, K. A., Ekowati, J., Diyah, N. W., & Hakim, L. (2020). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. Airlangga University Research Repository. [Link]

  • Li, J., Wang, Y., & Zhang, Y. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • F. Peter Guengerich. (2017). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 25(2), 121-131. [Link]

  • Xu, X., Li, X., & Zhang, Q. (2016). Flavokawain A inhibits Cytochrome P450 in in vitro metabolic and inhibitory investigations. Journal of Ethnopharmacology, 192, 113-120. [Link]

  • Guengerich, F. P. (2017). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 25(2), 121-131. [Link]

  • Desta, Z., & Flockhart, D. A. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Clinical Pharmacology & Therapeutics, 109(5), 1198-1209. [Link]

Sources

Application Note & Protocols: High-Throughput Screening Assays for Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazinone Scaffold and the Need for High-Throughput Screening

Benzoxazinone derivatives are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This versatile structural motif is found in natural products, particularly in the plant kingdom where they serve as defense metabolites, and has been the foundation for synthetic compounds with a wide array of biological activities.[3][4][5] Researchers have documented their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2][6][7][8] The therapeutic promise of benzoxazinones stems from their ability to interact with a diverse range of biological targets, including kinases, proteases like α-chymotrypsin, DNA topoisomerases, and transcription factors such as c-Myc.[2][9][10][11][12][13]

The exploration of the vast chemical space accessible through benzoxazinone derivatization necessitates robust and efficient screening methodologies. High-Throughput Screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that modulate a specific biological target or pathway.[14][15][16] The successful implementation of HTS campaigns accelerates the drug discovery pipeline, moving promising candidates from initial identification to lead optimization.[15]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for three distinct HTS assay formats applicable to the discovery of novel benzoxazinone-based modulators:

  • Fluorescence Polarization (FP) Assay: For identifying inhibitors of protein-protein or protein-ligand interactions.

  • AlphaScreen® Assay: A versatile bead-based proximity assay for detecting a wide range of biomolecular interactions.

  • Cell-Based Luciferase Reporter Assay: For quantifying the modulation of specific gene transcription pathways.

Each protocol is presented with an explanation of the underlying scientific principles, detailed step-by-step instructions, and guidance on assay validation to ensure data integrity and reproducibility.[17][18]

Section 1: Target-Centric Assay Selection

The choice of an HTS assay is fundamentally dictated by the biological question being asked and the nature of the molecular target. Benzoxazinones have been shown to act on various target classes, making a multi-assay approach valuable.

Rationale for Assay Selection
  • Enzyme Inhibition & Binding Assays (FP, AlphaScreen): Many benzoxazinone derivatives function as enzyme inhibitors.[14][15][19][20] For example, their activity against kinases like EGFR/HER2 or proteases like α-chymotrypsin can be interrogated using direct binding or activity assays.[11][12][13] Fluorescence Polarization is ideal for competitive binding assays where the benzoxazinone compound displaces a fluorescently labeled ligand from the enzyme's active site.[21][22][23] AlphaScreen® is highly adaptable and can be configured to measure enzyme activity, substrate cleavage, or inhibitor binding.[24][25]

  • Pathway Modulation (Luciferase Reporter Assays): When the precise molecular target is unknown, or the goal is to identify compounds that affect a signaling pathway, cell-based reporter assays are powerful tools.[26][27] For instance, some benzoxazinones have been found to downregulate the expression of the c-Myc proto-oncogene.[10] A luciferase reporter assay using a c-Myc responsive promoter can effectively screen for compounds that modulate this pathway at the transcriptional level.[27][28]

The following diagram illustrates the decision-making process for selecting an appropriate assay based on the target and mechanism of action.

Assay_Selection_Logic cluster_target Target Type cluster_assay Recommended HTS Assay start Define Biological Target & Mechanism of Action target_enzyme Purified Enzyme (e.g., Kinase, Protease) start->target_enzyme Known Target target_ppi Protein-Protein Interaction (PPI) start->target_ppi Known Interaction target_pathway Cellular Signaling Pathway start->target_pathway Pathway Effect assay_fp Fluorescence Polarization (Binding Assay) target_enzyme->assay_fp Displacement of fluorescent ligand assay_alpha AlphaScreen® (Binding or Activity) target_enzyme->assay_alpha Enzyme/Substrate interaction target_ppi->assay_alpha Proximity-based assay_luciferase Luciferase Reporter (Gene Expression) target_pathway->assay_luciferase Transcriptional readout

Caption: Logic for selecting an HTS assay for benzoxazinone screening.

Section 2: Fluorescence Polarization (FP) Assay Protocol

Principle of Fluorescence Polarization

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescent molecule.[21][22] A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP value.[23] When this tracer binds to a larger molecule (e.g., a target protein), its tumbling slows dramatically. This slower rotation means that upon excitation, the emitted light remains highly polarized, leading to a high FP value.[21][22] In a competitive binding assay, a test compound (e.g., a benzoxazinone) that binds to the target protein will displace the fluorescent tracer, causing the FP signal to decrease.[23]

FP_Principle cluster_low_fp Low FP Signal (Tracer Unbound) cluster_high_fp High FP Signal (Tracer Bound) tracer_free Tracer light_out1 Depolarized Emission Light tracer_free->light_out1 Fast Rotation light_in1 Polarized Excitation Light light_in1->tracer_free protein Target Protein light_out2 Polarized Emission Light protein->light_out2 Slow Rotation tracer_bound Tracer light_in2 Polarized Excitation Light light_in2->protein

Caption: Principle of Fluorescence Polarization competitive binding assay.

Application Example: Screening for Kinase Inhibitors

This protocol describes a competitive binding assay to identify benzoxazinone compounds that bind to the ATP-binding pocket of a target kinase.

Materials:

  • Target Kinase: Purified, recombinant kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled, known ATP-competitive kinase inhibitor (e.g., BODIPY-FL ATP-gamma-S).

  • Assay Buffer: E.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Benzoxazinone Compound Library: Compounds dissolved in 100% DMSO.

  • Microplates: Low-volume, black, 384-well non-binding surface plates.

  • Plate Reader: Equipped with FP capabilities, including appropriate excitation and emission filters for the chosen fluorophore.

Detailed Step-by-Step Protocol

Part A: Assay Development & Optimization

  • Tracer Concentration Determination:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Dispense into wells of a 384-well plate.

    • Measure both fluorescence intensity and FP.

    • Causality: The goal is to find the lowest tracer concentration that gives a robust signal (e.g., 3-5 times background) without causing significant inner filter effects.[29] This concentration should ideally be at or below the Kd of the tracer for the target protein to ensure assay sensitivity.[29]

  • Protein Concentration Determination (Binding Curve):

    • Fix the tracer concentration at the optimal level determined in the previous step.

    • Prepare a serial dilution of the target kinase in assay buffer.

    • Add the fixed tracer concentration to all wells, then add the kinase dilutions.

    • Incubate to reach binding equilibrium (e.g., 60 minutes at room temperature).

    • Measure FP.

    • Causality: Plot FP vs. kinase concentration. The optimal kinase concentration for the screen is typically the one that yields 50-80% of the maximum FP signal change (EC₅₀ to EC₈₀). This ensures that both displacement (inhibition) and potential enhancement of binding can be detected.

Part B: High-Throughput Screening

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each benzoxazinone compound from the library plate to the assay plate.

    • Include controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known, potent unlabeled inhibitor of the target kinase.

  • Reagent Addition 1 (Target Protein):

    • Add the optimized concentration of the target kinase in assay buffer to all wells (e.g., 10 µL).

    • Briefly centrifuge the plates to ensure all components are at the bottom of the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) to allow compound-protein interaction.

  • Reagent Addition 2 (Fluorescent Tracer):

    • Add the optimized concentration of the fluorescent tracer in assay buffer to all wells (e.g., 10 µL).

    • Briefly centrifuge the plates.

  • Incubation & Detection:

    • Incubate the plates at room temperature, protected from light, to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes). The stability of the signal should be confirmed during assay development.

    • Read the plates on an FP-capable plate reader.

Data Analysis & Validation

Data Calculation:

  • Calculate the Percent Inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - [(FP_compound - FP_pos_ctrl) / (FP_neg_ctrl - FP_pos_ctrl)])

Assay Quality Control:

  • The robustness of an HTS assay is often assessed using the Z'-factor.[23][30] Z' = 1 - [(3 * SD_neg_ctrl + 3 * SD_pos_ctrl) / |Mean_neg_ctrl - Mean_pos_ctrl|]

  • Trustworthiness: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[26] This calculation validates that the signal window between positive and negative controls is large enough to reliably identify hits.[17][18][31]

ParameterAcceptable ValueRationale
Z'-Factor ≥ 0.5Ensures a statistically significant separation between positive and negative controls, minimizing false positives/negatives.[23]
Signal-to-Background > 3Confirms that the tracer fluorescence is sufficiently above the buffer background for reliable measurement.
CV of Controls < 10%Indicates good reproducibility and precision of dispensing and signal reading across the plate.

Section 3: AlphaScreen® Assay Protocol

Principle of AlphaScreen® Technology

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions.[24][25] The assay relies on two types of beads: a Donor bead and an Acceptor bead .[32] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into singlet oxygen.[24] This singlet oxygen has a short half-life and can diffuse approximately 200 nm.[24] If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, leading to light emission at 520-620 nm.[24][32] If the beads are not in close proximity, the singlet oxygen decays without producing a signal.[24]

AlphaScreen_Principle cluster_no_interaction No Interaction → No Signal cluster_interaction Interaction → Signal donor1 Donor Bead singlet1 Singlet O₂ (decays) donor1->singlet1 acceptor1 Acceptor Bead light_in1 Excitation (680 nm) light_in1->donor1 donor2 Donor Bead proteinA Biotin-Protein A donor2->proteinA Streptavidin singlet2 Singlet O₂ (energy transfer) donor2->singlet2 acceptor2 Acceptor Bead light_out Emission (520-620 nm) acceptor2->light_out proteinB Antibody-Protein B proteinA->proteinB Binding proteinB->acceptor2 Ab-Capture light_in2 Excitation (680 nm) light_in2->donor2 singlet2->acceptor2

Caption: Principle of the AlphaScreen® proximity assay.

Application Example: Screening for Protein-Protein Interaction (PPI) Inhibitors

This protocol outlines a competitive assay to find benzoxazinone compounds that disrupt the interaction between two proteins, Protein-X and Protein-Y.

Materials:

  • Protein-X: Recombinant, tagged with biotin (for binding to Streptavidin-coated Donor beads).

  • Protein-Y: Recombinant, for which a specific antibody is available.

  • Antibody: Specific monoclonal or polyclonal antibody against Protein-Y.

  • AlphaScreen® Reagents:

    • Streptavidin-coated Donor Beads.

    • Protein A-conjugated Acceptor Beads (to capture the antibody).

  • Assay Buffer: E.g., PBS, 0.1% BSA, 0.01% Tween-20.

  • Benzoxazinone Compound Library: Dissolved in 100% DMSO.

  • Microplates: White, 384-well shallow-well microplates (e.g., ProxiPlate).

  • Plate Reader: Capable of AlphaScreen® detection (requires a 680 nm laser excitation source).[25]

Detailed Step-by-Step Protocol

Part A: Assay Development & Optimization

  • Reagent Titration (Cross-Titration Matrix):

    • Perform a matrix titration of Biotin-Protein-X against the anti-Protein-Y antibody/Protein-Y complex.

    • Keep the concentration of Donor and Acceptor beads constant (e.g., 20 µg/mL).[33]

    • Causality: The goal is to identify the concentrations of both protein partners that yield a robust signal with the lowest possible protein consumption. This ensures a cost-effective and sensitive screen.

  • Bead Titration:

    • Using the optimal protein concentrations, perform a titration of the Donor and Acceptor beads.

    • Causality: While 20 µg/mL is a common starting point, optimizing bead concentration can sometimes improve the signal-to-background ratio and reduce costs.

Part B: High-Throughput Screening

  • Compound Plating:

    • Dispense ~50 nL of benzoxazinone compounds and controls (DMSO for negative, unlabeled competitor peptide/protein for positive) into the assay plates.

  • Reagent Addition:

    • Prepare a master mix of Biotin-Protein-X, Protein-Y, and the anti-Protein-Y antibody in assay buffer at 2x the final optimized concentration.

    • Dispense this protein mix into the wells containing the compounds.

    • Incubate for a pre-determined time (e.g., 60 minutes at room temperature) to allow for the disruption of the PPI by active compounds.

  • Bead Addition:

    • Prepare a master mix of Streptavidin Donor beads and Protein A Acceptor beads in assay buffer at 2x the final concentration. Note: Perform this step under subdued lighting as the beads are light-sensitive.[34]

    • Dispense the bead mix into all wells.

  • Incubation & Detection:

    • Incubate the plates in the dark at room temperature for at least 60 minutes to allow bead-protein binding to reach equilibrium.

    • Read the plates on an AlphaScreen®-capable reader.

Data Analysis & Validation

Data Calculation:

  • Calculate Percent Inhibition as described for the FP assay, using the AlphaScreen® signal counts.

Assay Quality Control:

  • Calculate the Z'-Factor using the positive (disrupted PPI) and negative (intact PPI) controls.

  • Trustworthiness: A Z'-Factor ≥ 0.5 is the standard for a high-quality HTS assay.[17][18] This ensures that hit compounds can be reliably distinguished from the baseline noise.

ParameterAcceptable ValueRationale
Z'-Factor ≥ 0.5Validates the assay's suitability for HTS by confirming a robust and well-separated signal window.[31]
Signal-to-Background > 10A high S/B ratio is typical for AlphaScreen and indicates a strong assay signal relative to non-specific interactions.
CV of Controls < 15%Demonstrates the precision and reproducibility of the assay across the screening plates.

Section 4: Cell-Based Luciferase Reporter Assay Protocol

Principle of Luciferase Reporter Assays

Luciferase reporter gene assays are a common and highly sensitive method for studying gene expression in a high-throughput format.[26][28] The assay involves introducing a plasmid vector into cells where the firefly luciferase gene is placed under the control of a promoter of interest.[35] This promoter contains response elements for a specific transcription factor or signaling pathway. When the pathway is activated, transcription factors bind to the promoter and drive the expression of the luciferase enzyme. Upon addition of the substrate, D-luciferin, the enzyme catalyzes a bioluminescent reaction, and the amount of light produced is directly proportional to the promoter's activity.[26] Benzoxazinone compounds that modulate the signaling pathway will cause a change in the luminescent signal.

Luciferase_Principle cluster_workflow Luciferase Reporter Assay Workflow cluster_mechanism Molecular Mechanism cell Cells with Reporter Construct compound Add Benzoxazinone Compound cell->compound incubation Incubate (Pathway Modulation) compound->incubation lysis Lyse Cells & Add Luciferin Substrate incubation->lysis detection Measure Luminescence lysis->detection pathway Signaling Pathway tf Transcription Factor (TF) pathway->tf Activation promoter Promoter tf->promoter Binding luc_gene Luciferase Gene luc_protein Luciferase Protein luc_gene->luc_protein Transcription & Translation light Light luc_protein->light + Luciferin

Caption: Workflow and mechanism of a luciferase reporter assay.

Application Example: Screening for Modulators of c-Myc Transcription

This protocol is designed to screen for benzoxazinone compounds that inhibit the transcriptional activity of the c-Myc pathway.

Materials:

  • Cell Line: A human cancer cell line known to have active c-Myc signaling (e.g., HeLa, HepG2).[10][36]

  • Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a promoter with multiple c-Myc binding sites (E-boxes).

  • Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV) to normalize for cell viability and transfection efficiency.

  • Transfection Reagent: E.g., Lipofectamine® or similar.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Luciferase Assay Reagent: A commercial kit containing cell lysis buffer and luciferin substrate (e.g., Dual-Glo® Luciferase Assay System).

  • Microplates: White, opaque, 384-well cell culture-treated plates.

  • Luminometer: Plate reader capable of measuring luminescence.

Detailed Step-by-Step Protocol

Part A: Assay Development & Stable Cell Line Generation

  • Stable Cell Line Creation:

    • Co-transfect the host cell line with the c-Myc firefly luciferase reporter plasmid and a plasmid conferring antibiotic resistance (e.g., neomycin).

    • Select for stably transfected cells using the appropriate antibiotic.

    • Isolate and expand single-cell clones.

    • Causality: Creating a stable cell line is crucial for HTS to eliminate the variability associated with transient transfections, leading to a more robust and reproducible assay.[35]

  • Assay Validation:

    • Validate the stable cell line by treating it with known activators and inhibitors of the c-Myc pathway to confirm a dose-dependent response.

    • Optimize cell seeding density and compound incubation time to achieve the best assay window (signal-to-background) and Z'-factor.

Part B: High-Throughput Screening

  • Cell Plating:

    • Dispense the optimized number of stable reporter cells into each well of the 384-well plates.

    • Incubate the plates (e.g., 24 hours at 37°C, 5% CO₂) to allow cells to attach and recover.

  • Compound Addition:

    • Add benzoxazinone compounds (and controls: DMSO for baseline, a known c-Myc inhibitor for positive control) to the cells.

  • Incubation:

    • Incubate the plates for the optimized duration (e.g., 18-24 hours) to allow for transcriptional changes to occur.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to all wells. This reagent lyses the cells and contains the luciferin substrate.

    • Incubate for 10-20 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis & Validation

Data Calculation:

  • Calculate Percent Inhibition relative to DMSO controls. % Inhibition = 100 * (1 - [Luminescence_compound / Mean_Luminescence_DMSO])

Assay Quality Control:

  • Calculate the Z'-Factor using the positive and negative (DMSO) controls.

  • Trustworthiness: A Z'-Factor ≥ 0.5 indicates a high-quality screen.[26][30] It is essential to monitor for compounds that inhibit the luciferase enzyme itself (false positives). This can be done in a counter-screen using recombinant luciferase protein.

ParameterAcceptable ValueRationale
Z'-Factor ≥ 0.5Ensures the assay can reliably distinguish between active and inactive compounds.[28]
Signal-to-Background > 5A clear signal over background (wells with no cells) is necessary for sensitive detection.
CV of Controls < 15%Indicates consistent cell growth, compound effects, and reagent dispensing.

Conclusion

The benzoxazinone scaffold holds significant promise for the development of novel therapeutics. The successful identification of lead compounds from large libraries depends critically on the design and implementation of robust, validated, and appropriate high-throughput screening assays. The Fluorescence Polarization, AlphaScreen®, and Luciferase Reporter assays described in this guide represent three powerful and distinct methodologies that can be tailored to investigate the diverse mechanisms of action of benzoxazinone derivatives. By carefully selecting the assay based on the biological target and rigorously validating its performance, researchers can confidently and efficiently navigate the early stages of the drug discovery process.

References

  • Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Vertex AI Search. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • SciELO. (n.d.). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • PubMed. (n.d.). Affordable luciferase reporter assay for cell-based high-throughput screening.
  • NIH Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Modern Scientific Press Company. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • LabLogic Systems. (n.d.). 514-004 AlphaScreen.xlsx.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Springer Nature Experiments. (n.d.). High-Throughput Screening of a Luciferase Reporter of Gene Silencing on the Inactive X Chromosome.
  • PubMed. (2012). Basics of Enzymatic Assays for HTS.
  • NIH PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • NIH PMC. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons.
  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis.
  • PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
  • BenchChem. (2025). The Biological Virtuosity of 4H-3,1-Benzoxazin-4-ones: A Technical Guide for Drug Discovery.
  • Semantic Scholar. (n.d.). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators.
  • YouTube. (2025). Finding the Right Biochemical Assay for HTS and Lead Discovery.
  • PubMed. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • PubMed Central. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) ... as a novel EGFR-HER2 dual inhibitor.
  • ResearchGate. (n.d.). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)....
  • ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
  • PubMed. (n.d.). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells.
  • PubMed. (2012). HTS Assay Validation.
  • ACS Publications. (2018). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays.
  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides.
  • PubMed. (2025). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase.
  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives.
  • PubMed. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors.
  • Semantic Scholar. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
  • WUR eDepot. (n.d.). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds.
  • NIH Bookshelf. (2012). HTS Assay Validation - Assay Guidance Manual.
  • FDA. (2018). Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives.
  • PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold.
  • ACS Publications. (n.d.). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor.
  • Liverpool School of Tropical Medicine. (n.d.). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
  • Nuvisan. (n.d.). Compound screening.
  • PubMed. (2023). 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors.
  • PubMed. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds.

Sources

Application Notes and Protocols for the Characterization of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of a Privileged Scaffold

The hexahydro-2H-benzo[b]oxazin-3(4H)-one core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Derivatives of this structure have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The precise characterization of these molecules is paramount to understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous structural elucidation and characterization of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

Our approach is rooted in a multi-technique strategy, recognizing that no single method provides a complete structural picture. Instead, we leverage the complementary strengths of various spectroscopic and chromatographic techniques to build a cohesive and self-validating dataset. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methodologies for the characterization of this important class of molecules.

A Multi-Faceted Approach to Structural Verification

The comprehensive characterization of Hexahydro-2H-benzo[b]oxazin-3(4H)-one relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Interconnected workflow for the characterization of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful and informative technique for determining the carbon-hydrogen framework of an organic molecule.[3] For Hexahydro-2H-benzo[b]oxazin-3(4H)-one, ¹H and ¹³C NMR provide critical information on the chemical environment, connectivity, and stereochemistry of the atoms.[4][5] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Hexahydro-2H-benzo[b]oxazin-3(4H)-one sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

      • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

      • Apply a relaxation delay of 1-5 seconds between scans.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

      • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to deduce the structure.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
N-H7.0 - 8.5Broad Singlet-
Aromatic C-H6.5 - 7.5Multiplet7 - 9
O-CH₂4.0 - 4.5Triplet/Multiplet5 - 7
N-CH₂3.0 - 3.5Triplet/Multiplet5 - 7
Cyclohexane C-H1.2 - 2.5Multiplet-
Carbon Expected Chemical Shift (ppm)
C=O (Amide)165 - 175
Aromatic C110 - 150
O-CH₂60 - 70
N-CH₂40 - 50
Cyclohexane C20 - 40

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, which is crucial for confirming the molecular formula.[3] High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the unambiguous determination of the elemental composition.[7] Electrospray ionization (ESI) is a soft ionization technique well-suited for benzoxazinone derivatives, often producing the protonated molecule [M+H]⁺.[8]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

    • The solvent should be compatible with the chosen ionization technique.

  • Instrumental Parameters (LC-MS with ESI source):

    • Liquid Chromatography (for sample introduction):

      • Use a C18 reverse-phase column.[8][9]

      • Employ a mobile phase of acetonitrile and water, often with a small amount of formic acid to promote ionization.[10]

      • A gradient elution may be necessary to ensure good peak shape.

    • Mass Spectrometry (ESI-TOF or ESI-Orbitrap):

      • Operate in positive ion mode to detect [M+H]⁺.

      • Set the mass range to scan beyond the expected molecular weight.

      • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal intensity.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

    • Compare the calculated molecular formula with the expected formula of Hexahydro-2H-benzo[b]oxazin-3(4H)-one (C₁₂H₁₅NO₂).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For Hexahydro-2H-benzo[b]oxazin-3(4H)-one, the characteristic absorption bands for the amide carbonyl (C=O) and the N-H bond are particularly diagnostic.[6]

Protocol: FT-IR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumental Parameters:

    • Acquire the spectrum over the mid-infrared range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands for the key functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Amide)1650 - 1690Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch1200 - 1300Strong

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Expertise & Experience: HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[11] A well-developed HPLC method can separate the target compound from any impurities, starting materials, or by-products. By using a validated method, the percentage purity of the Hexahydro-2H-benzo[b]oxazin-3(4H)-one sample can be accurately determined.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of a reference standard of Hexahydro-2H-benzo[b]oxazin-3(4H)-one at different concentrations.

  • Instrumental Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of acetonitrile and water. A gradient elution is often preferred to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

    • Quantify the amount of Hexahydro-2H-benzo[b]oxazin-3(4H)-one by comparing its peak area to the calibration curve generated from the reference standards.

Caption: A streamlined workflow for HPLC purity analysis.

X-ray Crystallography: The Definitive Structural Confirmation

Expertise & Experience: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including its stereochemistry and conformation.[12][13] While it requires a suitable single crystal, the resulting structural information is unparalleled.[14][15]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of Hexahydro-2H-benzo[b]oxazin-3(4H)-one of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[13]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion

The comprehensive characterization of Hexahydro-2H-benzo[b]oxazin-3(4H)-one is a critical step in its development for pharmaceutical or other applications. The integrated use of NMR, MS, FT-IR, HPLC, and X-ray crystallography, as detailed in these application notes and protocols, provides a robust and self-validating framework for unambiguous structural elucidation and purity assessment. By understanding the "why" behind each technique and following these detailed methodologies, researchers can confidently establish the molecular identity and quality of their compounds, paving the way for further investigation and development.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]

  • Nefisath P, Vishwanatha P, & Sudhakar Y N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • SIELC Technologies. Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. The X‐ray crystal structure of compound A1. [Link]

  • MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Molecules, 26(10), 2985. [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945. [Link]

  • ACS Publications. (2002). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(3), 415-421. [Link]

  • MDPI. (2002). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 7(5), 441-446. [Link]

  • PubMed. (2013). X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins. Journal of Biological Chemistry, 288(33), 24113-24123. [Link]

  • Research & Reviews: A Journal of Drug Formulation, Development and Production. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

  • Indian Journal of Chemistry. (2022). One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • ResearchGate. (2002). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • ResearchGate. Structures of (a) benzoxazinone derivatives [adapted from Cambier et al. (5)] and (b) internal standards. [Link]

  • PubMed. (2011). Synthesis of 2H-benzo[b][4][12]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(17), 5054-5057. [Link]

  • ResearchGate. (2015). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. [Link]

  • ACS Publications. (2022). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society, 144(2), 707-714. [Link]

  • ResearchGate. (2015). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][12]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2095. [Link]

  • European Journal of Chemistry. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. [Link]

  • YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

  • Organic Chemistry Portal. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. [Link]

  • Journal of Advanced Sciences and Engineering Technologies. (2017). Synthesis, Spectral Study and Theoretical Treatment of 2-(2-(4-bromocyclohexa-1, 3-dienyl)-4-oxo-2H- benz[4][10] oxazin-3(4H)-ylamino)-2-oxoethyl carbamimidothioate and Derivatives. [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][4][12]oxazin-3(4H)-one and 2H-benzo[b][4][12]oxazine derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4455-4467. [Link]

  • YouTube. (2014). Organic Chemistry Research Using FTIR Spectroscopy. [Link]

  • MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 12(23), 12345. [Link]

  • ResearchGate. (2021). Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives. [Link]

  • YouTube. (2015). Functional Groups from Infrared Spectra. [Link]

  • ResearchGate. (2009). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. [Link]

Sources

A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note presents a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of novel or uncharacterized compounds, using Hexahydro-2H-benzo[b]oxazin-3(4H)-one as a model. We detail robust, cell-based assays that interrogate distinct cellular health markers—metabolic activity, membrane integrity, and apoptotic pathways. By integrating these methods, researchers can move beyond a simple "live/dead" assessment to build a more nuanced understanding of a compound's cytotoxic profile, a critical step in early-stage drug discovery and toxicological screening.[4][5][6]

PART 1: Foundational Principles & Experimental Design

A thorough assessment of cytotoxicity cannot rely on a single endpoint. A compound might inhibit mitochondrial respiration without immediately killing the cell, or it may induce a specific programmed cell death pathway. A multi-assay approach provides a self-validating system, ensuring that the observed effects are not an artifact of a particular detection method.

The Rationale for a Multi-Parametric Approach

To build a complete cytotoxicity profile, it is essential to probe different aspects of cellular health. We advocate for a tiered approach:

  • Primary Screening (Viability & Proliferation): Assays like MTT or Neutral Red provide a rapid assessment of the compound's effect on overall cell population health and metabolic activity.[7][8]

  • Confirmation (Membrane Integrity): An LDH release assay confirms cell death by measuring the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][9]

  • Mechanistic Insight (Apoptosis): Assays such as Annexin V staining or Caspase-3/7 activity measurement elucidate whether the compound induces programmed cell death.[10][11]

This strategy creates a logical workflow, moving from broad effects to specific mechanisms.

G cluster_0 Experimental Workflow Cell_Line_Selection 1. Rational Cell Line Selection Dose_Response_Setup 2. Dose-Response & Incubation Cell_Line_Selection->Dose_Response_Setup Culture & Seed Primary_Screening 3. Primary Screening Assays (e.g., MTT, Neutral Red) Dose_Response_Setup->Primary_Screening Treat with Compound Confirmatory_Assays 4. Confirmatory & Mechanistic Assays (e.g., LDH, Annexin V, Caspase) Primary_Screening->Confirmatory_Assays Validate Hits & Probe Mechanism Data_Analysis 5. Data Analysis & IC50 Determination Confirmatory_Assays->Data_Analysis Quantify Results

Caption: A logical workflow for comprehensive cytotoxicity assessment.

Rational Cell Line Selection

The choice of cell line is paramount and depends entirely on the research question.[12]

  • Therapeutic Target: If Hexahydro-2H-benzo[b]oxazin-3(4H)-one is being investigated as a potential anti-cancer agent, a panel of relevant cancer cell lines should be used (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).[13][14]

  • General Toxicity & Selectivity: To assess the compound's safety profile, it is crucial to include a non-cancerous, "normal" cell line. This allows for the calculation of a selectivity index (SI), which compares the toxicity towards cancer cells versus normal cells. Commonly used lines include mouse embryonic fibroblasts (NIH/3T3) or human lung fibroblasts (MRC-5).[1][15][16] Several of these cell lines are endorsed by the ISO 10993-5 standard for biocompatibility testing.[17]

Cell Line Type Origin Rationale for Use
MCF-7 Cancer (Adenocarcinoma)Human BreastStandard model for breast cancer drug screening.[18]
HepG2 Cancer (Hepatoblastoma)Human LiverModel for liver cancer and hepatotoxicity studies.[13][19]
A549 Cancer (Carcinoma)Human LungCommon model for lung cancer research.[14]
NIH/3T3 Non-cancerous (Fibroblast)Mouse EmbryoWidely used for general cytotoxicity and selectivity testing.[1][20]
MRC-5 Non-cancerous (Fibroblast)Human LungA normal human cell line for assessing human-specific toxicity.[16]

Table 1: Example panel of cell lines for a comprehensive cytotoxicity screen.

PART 2: Core Cytotoxicity Assessment Protocols

The following protocols are presented as robust, standalone methods. For any given experiment, it is critical to include appropriate controls:

  • Untreated Control: Cells treated with vehicle (e.g., DMSO) only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to ensure the assay is performing correctly.

  • Blank Control: Wells containing only culture medium and the assay reagent, for background subtraction.

Assay 1: Metabolic Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7][21] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Hexahydro-2H-benzo[b]oxazin-3(4H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Protect the plate from light during this step.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[7]

  • Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculation:

    • Corrected Absorbance = OD₅₇₀ (Sample) - OD₅₇₀ (Blank)

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

Assay 2: Membrane Integrity (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[9] When the plasma membrane is compromised—a key feature of necrosis or late apoptosis—LDH is released into the culture medium.[6] The assay measures the enzymatic activity of this released LDH, which is directly proportional to the level of cytotoxicity.[9][23]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is often convenient to run the LDH and MTT assays in parallel on separate plates from the same cell stock.

  • Prepare Controls: In addition to the untreated and treated wells, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 1 hour before the end of the incubation period.[24]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at ~400 x g for 5 minutes.[23] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[24]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[24]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[23] The solution will turn red/yellow in proportion to the amount of LDH present.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[24]

  • Calculation:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

G cluster_0 Viable Cell cluster_1 Necrotic/Late Apoptotic Cell cluster_2 Early Apoptotic Cell Viable Intact Membrane LDH Retained Active Mitochondria MTT → Formazan Dead Compromised Membrane LDH Released Inactive Mitochondria No Formazan Apoptotic Intact Membrane LDH Retained PS Externalized Annexin V Binds Caspases Activated Substrate Cleavage

Caption: Principles of different cytotoxicity assay endpoints.

PART 3: Mechanistic Insight Protocols

To determine if cell death occurs via apoptosis, more specific assays are required.

Assay 3: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][25] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, where it binds to DNA.[11] Using these two stains together with flow cytometry allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or brief trypsinization.[26] Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.[27]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[26][27]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[26]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[27]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[25][27]

Assay 4: Caspase-3/7 Activation

Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases.[28] Their activation is a reliable hallmark of apoptosis.[28][29] These assays use a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (luminescent or fluorescent). When active Caspase-3/7 cleaves the substrate, the reporter is released, generating a signal proportional to caspase activity.[10][30]

Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described previously.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of culture medium in the well (e.g., 100 µL).

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. The "add-mix-measure" format includes cell lysis within the reagent.[10]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Calculation: The relative luminescence units (RLU) are directly proportional to the amount of caspase activity. Results are often expressed as fold-change over the untreated control.

PART 4: Data Synthesis & Interpretation

The ultimate goal is to synthesize the data from these assays to determine the compound's potency and primary mechanism of cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability).

Assay Cell Line IC₅₀ (µM) after 48h Primary Endpoint Measured
MTT MCF-7e.g., 12.5Metabolic Activity
MTT NIH/3T3e.g., >100Metabolic Activity
LDH MCF-7e.g., 15.2Membrane Permeability
Caspase-3/7 MCF-7e.g., 11.8Apoptosis Execution
Selectivity Index (SI) -IC₅₀ (NIH/3T3) / IC₅₀ (MCF-7) = >8Cancer Cell Selectivity

Table 2: Example of a summary table for presenting synthesized cytotoxicity data. A higher SI value indicates greater selectivity for cancer cells.

By comparing the IC₅₀ values, one can infer the mechanism. If the IC₅₀ from the MTT and Caspase assays are similar and lower than the LDH assay, it suggests the compound primarily induces apoptosis at those concentrations. A high SI value, as in the example above, would be a favorable outcome for a potential anti-cancer agent.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). The neutral red uptake assay for the estimation of cell viability/cytotoxicity. Current Pharmaceutical Biotechnology, 17(14), 1213-1219. (Note: While the provided link was for a different article, this reference is more appropriate for the cited content. A general link to the journal is provided.) [Link]

  • Thakur, A., Srivastava, P., & Kushwaha, B. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(22), e1652. [Link]

  • Held, P. (2023). Lactate Concentration assay (LDH method). protocols.io. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website: [Link]

  • Repetto, G., Del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125-1131. [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from KUMC website: [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from RE-Place website: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from Springer Nature website: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from ResearchGate: [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 271–273. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf: [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from Elabscience website: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 71, 146–154. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Current pharmaceutical design, 26(34), 4310–4323. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from baseclick website: [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from NorthEast BioLab website: [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved from Enzo Life Sciences website: [Link]

  • Liu, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1389591. [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from Assay Genie website: [Link]

  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(11), 3591. [Link]

  • de Oliveira, R. B., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]

  • Stroh, A., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 85(1), e11. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from ResearchGate: [Link]

  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institut website: [Link]

  • Frontiers. (2021). Discovery of C-3 Tethered 2-oxo-benzo[31][32]oxazines as Potent Antioxidants. Retrieved from Frontiers website: [Link]

  • Yan, W., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1362630. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Summary for CID 72757. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][31][32]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2095. [Link]

Sources

In Vivo Evaluation of Hexahydro-2H-benzo[b]oxazin-3(4H)-one Derivatives: A Guide for Preclinical Efficacy Assessment in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The benzoxazinone heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, analgesic, neuroprotective, and even anti-neoplastic properties.[1][2][3] The therapeutic versatility of this class of compounds stems from their ability to interact with various biological targets, which can be fine-tuned through structural modifications. The focus of this guide, Hexahydro-2H-benzo[b]oxazin-3(4H)-one, represents a saturated bicyclic analog within this family. Its unique stereochemistry and conformational flexibility may offer novel interactions with established and new biological targets, potentially leading to improved efficacy and safety profiles.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to explore the therapeutic potential of Hexahydro-2H-benzo[b]oxazin-3(4H)-one and its derivatives in relevant animal models. The protocols outlined herein are based on established and validated preclinical methodologies for assessing key pharmacological activities.

Pharmacokinetic Considerations: The First Step in In Vivo Characterization

Prior to embarking on efficacy studies, a thorough understanding of the pharmacokinetic (PK) profile of the test compound is paramount. Preliminary PK studies in a relevant rodent species (e.g., Sprague-Dawley rats) are essential to determine key parameters such as bioavailability, plasma half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).[4][5] This information is critical for designing rational dosing regimens for subsequent efficacy studies, ensuring that therapeutic concentrations are achieved and maintained over a suitable duration.

A typical early-phase PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different cohorts of animals. Serial blood samples are collected at predetermined time points, and the plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Table 1: Representative Pharmacokinetic Parameters for a Novel Benzoxazinone Derivative

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850 ± 120450 ± 95
Tmax (h) 0.12.0
AUC0-inf (ng·h/mL) 1200 ± 2502800 ± 450
t½ (h) 3.5 ± 0.84.2 ± 1.1
Bioavailability (%) -23

Note: The data presented are hypothetical and for illustrative purposes only.

Assessing Anti-inflammatory and Analgesic Activity

Inflammation is a complex biological response, and its successful modulation is a key therapeutic strategy for a multitude of diseases.[6][7][8] The benzoxazinone scaffold has been associated with significant anti-inflammatory and analgesic effects.[1][9] The following are standard, well-validated rodent models for the preliminary assessment of these properties.

Workflow for Anti-inflammatory and Analgesic Screening

G cluster_0 Initial Screening Phase cluster_1 Efficacy Evaluation cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B Acute Toxicity Study (e.g., OECD 425) A->B C Dose Range Finding B->C D Carrageenan-Induced Paw Edema (Anti-inflammatory) C->D Administer Test Compound & Vehicle Control E Acetic Acid-Induced Writhing (Analgesic) C->E Administer Test Compound & Vehicle Control F Hot Plate Test (Central Analgesic) C->F Administer Test Compound & Vehicle Control G Measure Paw Volume/ Writhing Counts/Latency D->G E->G F->G H Statistical Analysis (e.g., ANOVA) G->H I Determine ED50 & Therapeutic Index H->I

Caption: Workflow for in vivo anti-inflammatory and analgesic screening.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and robust model of acute inflammation.[1][10] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Hexahydro-2H-benzo[b]oxazin-3(4H)-one test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Pletysmometer

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight with free access to water before the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 dose levels).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

This model is sensitive for evaluating peripheral analgesic activity.[9][11][12] Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators that stimulate nociceptors, resulting in a characteristic stretching behavior (writhing).

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound and vehicle

  • Positive control: Aspirin (100 mg/kg)

  • 0.6% (v/v) Acetic acid solution

Procedure:

  • Acclimatization and Fasting: As described in Protocol 1.

  • Grouping and Drug Administration: Similar to Protocol 1, administer treatments 30 minutes (i.p.) or 60 minutes (p.o.) before acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Investigating Neuroprotective Potential

Several benzoxazine and related heterocyclic compounds have demonstrated promising neuroprotective effects, suggesting their potential in treating neurodegenerative diseases.[2][13][14] In vivo models of neurodegeneration are complex but essential for validating the therapeutic potential of new chemical entities.

Workflow for Neuroprotection Studies

G cluster_0 Model Induction cluster_1 Treatment Regimen cluster_2 Endpoint Analysis cluster_3 Data Interpretation A Animal Model Selection (e.g., MPTP-induced Parkinson's, Scopolamine-induced Amnesia) B Surgical/Chemical Induction of Neurodegeneration A->B C Chronic Dosing with Test Compound/Vehicle B->C D Positive Control Group (e.g., L-DOPA, Donepezil) B->D E Behavioral Assessments (e.g., Morris Water Maze, Rotarod) C->E F Post-mortem Brain Analysis: - Histopathology (e.g., H&E, Nissl) - Immunohistochemistry (e.g., TH, Iba1) - Biochemical Assays (e.g., ELISA for BDNF) C->F D->E D->F G Quantify Behavioral Deficits & Neuropathological Markers E->G F->G H Correlate Behavioral Rescue with Cellular Protection G->H

Caption: General workflow for in vivo neuroprotection studies.

Protocol 3: Scopolamine-Induced Amnesia in Mice (A Model for Cognitive Enhancement)

This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing effects. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound and vehicle

  • Positive control: Donepezil (1 mg/kg)

  • Scopolamine hydrobromide (1 mg/kg)

  • Morris Water Maze or Elevated Plus Maze apparatus

Procedure:

  • Acclimatization and Handling: Allow mice to acclimate and handle them for several days before the test to reduce stress.

  • Training: Train the mice on the selected memory task (e.g., finding the hidden platform in the Morris Water Maze) for 3-4 consecutive days.

  • Test Day Grouping and Administration: On the test day, group the animals and administer the test compound, vehicle, or positive control 60 minutes before the test session.

  • Induction of Amnesia: Administer scopolamine (1 mg/kg, i.p.) 30 minutes after the test compound administration.

  • Behavioral Testing: 30 minutes after scopolamine injection, subject the mice to the memory retention test. In the Morris Water Maze, this would involve measuring the escape latency to find the hidden platform and the time spent in the target quadrant.

  • Data Analysis: Compare the performance of the treated groups to the scopolamine-treated control group. A significant reduction in escape latency or an increase in time spent in the target quadrant indicates a reversal of amnesia.

Self-Validation and Trustworthiness in Protocols

The reliability of in vivo data is contingent upon rigorous experimental design. Each protocol described incorporates self-validating systems:

  • Vehicle Control: This group establishes the baseline response to the experimental manipulations and the vehicle, ensuring that any observed effects are due to the test compound.

  • Positive Control: The inclusion of a clinically relevant standard drug with a known mechanism of action validates the sensitivity and responsiveness of the animal model. A robust response in the positive control group confirms that the experimental conditions are appropriate for detecting the desired pharmacological effect.

  • Dose-Response Relationship: Testing at least three dose levels of the compound is crucial to establish a dose-dependent effect, which is a hallmark of a specific pharmacological action.

By adhering to these principles, researchers can generate robust, reproducible, and trustworthy data, forming a solid foundation for further drug development.

References

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557. [Link][6][8]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Indo American Journal of Pharmaceutical Research. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link][7][15]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Erdoğan, H., Debreu-Fontaine, M. A., & Gökhan, N. (1999). Analgesic activity of acylated 2-benzoxazolinone derivatives. Il Farmaco, 54(1-2), 112–115. [Link][11]

  • Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittel-Forschung, 43(12), 1351–1354. [Link][1]

  • Küçükgüzel, I., Oruç, E. E., Rollas, S., Sahin, F., & Ozbek, A. (2002). Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. Arzneimittel-Forschung, 52(1), 51–55. [Link][9]

  • Erdoğan, H., Gökhan, N., & Aktay, G. (1989). Analgesic activity of some 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives. Archiv der Pharmazie, 322(2), 75–77. [Link][12]

  • Lescot, E., Bohn, H., Tible, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(25), 5005-5016. [Link][2]

  • Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. (2007). ResearchGate. [Link][13]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2023). Frontiers in Chemistry. [Link]

  • Geronikaki, A., et al. (2023). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules. [Link][10]

  • Rybczynski, P. J., Zeck, R. E., Dudash, J., Jr., Combs, D. W., Burris, T. P., Yang, M., Osborne, M. C., Chen, X., & Demarest, K. T. (2004). Benzoxazinones as PPARgamma agonists. 2. SAR of the amide substituent and in vivo results in a type 2 diabetes model. Journal of medicinal chemistry, 47(1), 196–209. [Link]

  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (n.d.). Usiena air. [Link][14]

  • Divyashree, L. R., Bhushan, A., & Masare, P. K. (2023). SCREENING OF ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF VILAZODONE IN RODENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(5), 2337-2342. [Link]

  • Wang, L., Zhang, G., Liu, J., et al. (2011). Synthesis of 2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4486-4489. [Link]

  • Kim, J. H., Kim, J. S., & Lee, Y. S. (2000). In vivo pharmacokinetics of pyribenzoxim in rats. Pest management science, 56(7), 611–616. [Link][4]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). ACS Omega. [Link]

  • Chen, Y., et al. (2022). Discovery of 2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

  • The Chemical Ecology of Benzoxazinoids. (2021). CHIMIA. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 54(25), 9357–9365. [Link]

  • Pharmacokinetic studies of benzalazine. (1993). Arzneimittel-Forschung. [Link][5]

  • Zhao, B., et al. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][6][8]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry. [Link][3]

  • Metabolic interactions of benzodiazepines with oxycodone ex vivo and toxicity depending on usage patterns in an animal model. (2022). British Journal of Pharmacology. [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2023). Pharmaceuticals. [Link]

Sources

Application Notes & Protocols: The 2H-Benzo[b]oxazin-3(4H)-one Scaffold as a Versatile Platform for Chemical Probe Development

Application Notes & Protocols: The 2H-Benzo[b][1][2]oxazin-3(4H)-one Scaffold as a Versatile Platform for Chemical Probe Development

Introduction: Beyond the Scaffold - A Gateway to Novel Chemical Probes

In the landscape of chemical biology and drug discovery, a "chemical probe" is a paramount tool. It is a highly selective and potent small molecule designed to interrogate a specific biological target, enabling researchers to dissect complex cellular pathways and validate novel therapeutic hypotheses.[1][2][3] Unlike a drug, which is optimized for clinical properties, a chemical probe is optimized for precision in a laboratory setting, demanding rigorous characterization to ensure that any observed phenotype is a direct result of modulating its intended target.[1]

The search for novel chemical probes often begins with privileged scaffolds—molecular frameworks that are known to interact with specific classes of biological targets. While direct literature on Hexahydro-2H-benzo[b]oxazin-3(4H)-one as a chemical probe is sparse, its unsaturated parent core, 2H-benzo[b][1][4]oxazin-3(4H)-one , has emerged as a remarkably versatile scaffold. Derivatives of this core have been successfully developed to target a range of critical proteins, including kinases and other enzymes, demonstrating its potential as a foundational structure for creating potent and selective chemical probes.[5][6][7]

This guide provides an in-depth exploration of the 2H-benzo[b][1][4]oxazin-3(4H)-one scaffold as a platform for chemical probe development. We will dissect the causality behind experimental design, present field-proven protocols, and offer insights into data interpretation, empowering researchers to leverage this scaffold for their own target validation efforts.

The 2H-Benzo[b][1][2]oxazin-3(4H)-one Core: A Privileged Structure

The benzoxazinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure and synthetic tractability make it an ideal starting point for creating libraries of compounds with diverse functionalities. Various derivatives have shown potent biological activities, including anticancer, antioxidant, and enzyme inhibitory effects, underscoring its status as a privileged scaffold.[7][8][9]

General Synthetic Approach

The synthesis of the 2H-benzo[b][1][4]oxazin-3(4H)-one core and its derivatives is adaptable, often starting from substituted 2-aminophenols. A common and efficient route involves the reaction of a 2-aminophenol with an α-halo-ester, such as ethyl chloroacetate, leading to N-alkylation followed by an intramolecular cyclization to form the lactam ring of the benzoxazinone.

cluster_synthesisGeneral Synthesis of Benzoxazinone Core2-Aminophenol2-AminophenolIntermediateN-Alkylated Intermediate2-Aminophenol->Intermediate N-Alkylation(e.g., Ethyl Chloroacetate)alpha-Halo-Esteralpha-Halo-Esteralpha-Halo-Ester->IntermediateBenzoxazinone2H-Benzo[b][1,4]oxazin-3(4H)-one CoreIntermediate->Benzoxazinone IntramolecularCyclization

Caption: General synthetic workflow for the benzoxazinone scaffold.

This foundational chemistry allows for the introduction of various substituents on the aromatic ring, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity for a target protein.

Case Study 1: Developing a PI3Kα-Targeted Chemical Probe

Biological Rationale: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a high-priority target for therapeutic intervention and mechanistic studies.[7] A selective chemical probe for PI3Kα is invaluable for dissecting its specific roles in both normal physiology and disease.

Scaffold Application & SAR: Researchers have successfully synthesized and evaluated a series of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as PI3Kα inhibitors.[7] A key finding was that substitution at the N-4 position of the benzoxazinone ring with a substituted quinoline moiety led to potent inhibitory activity.

Compound ID (from source)Key SubstituentsPI3Kα IC₅₀ (nM)Antiproliferative Activity (HCT-116, GI₅₀ µM)
7f N-4: (6-aminoquinolin-3-yl)2.50.08
7a N-4: (quinolin-3-yl)13.90.45
7h N-4: (6-fluoroquinolin-3-yl)5.30.19
Data synthesized from Wang et al., Bioorg. Med. Chem., 2018.[7]

The data clearly indicates that the 6-amino group on the quinoline ring is crucial for high potency, likely forming key hydrogen bond interactions within the ATP-binding pocket of PI3Kα.[7] Compound 7f emerges as a promising starting point for a chemical probe.

cluster_pathwayPI3K/Akt Signaling PathwayRTKReceptor TyrosineKinase (RTK)PI3KPI3KαRTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PIP2->PIP3PDK1PDK1PIP3->PDK1AktAktPIP3->AktPDK1->AktActivationDownstreamCell Growth,Proliferation,SurvivalAkt->DownstreamProbeBenzoxazinone Probe(e.g., Compound 7f)Probe->PI3KInhibition

Caption: Inhibition of the PI3K/Akt pathway by a benzoxazinone probe.

Protocol 1: Validating a PI3Kα Chemical Probe Candidate

This protocol outlines the essential steps to validate a potent inhibitor like compound 7f as a high-quality chemical probe.

Objective: To confirm the potency, selectivity, and cellular on-target activity of a benzoxazinone-based PI3Kα inhibitor.

Materials:

  • Probe Candidate (e.g., Compound 7f )

  • Inactive Control (a structurally similar analog with >100-fold lower activity)

  • Cancer cell line with known PI3K pathway activation (e.g., HCT-116)

  • Primary antibodies: anti-phospho-Akt (Ser473/T308), anti-total-Akt, anti-GAPDH

  • Secondary antibodies (HRP-conjugated)

  • Kinase screening panel service (e.g., Eurofins DiscoverX, Promega)

Methodology:

  • Confirm On-Target Potency (Biochemical Assay):

    • Perform a dose-response IC₅₀ determination against purified PI3Kα enzyme. This confirms the initial high-potency finding.

  • Assess Selectivity (Kinome-wide Profiling):

    • Submit the probe candidate for screening against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

    • Interpretation: A good probe should show minimal inhibition (<50%) of off-targets. Any significant off-targets must be identified and considered when interpreting phenotypic data.

  • Demonstrate Cellular Target Engagement (Western Blot):

    • Causality: It is critical to show that the probe engages and inhibits its target inside a living cell. Measuring the phosphorylation of a direct downstream substrate (Akt) provides this evidence.[7]

    • Seed HCT-116 cells and allow them to adhere overnight.

    • Starve cells (serum-free media) for 4-6 hours.

    • Pre-treat cells with increasing concentrations of the probe candidate (and the inactive control) for 1-2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes.

    • Lyse the cells and prepare protein lysates.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with antibodies against phospho-Akt (p-Akt) and total Akt. Use GAPDH as a loading control.

    • Expected Result: The probe candidate should cause a dose-dependent decrease in p-Akt levels, while total Akt levels remain unchanged.[7] The inactive control should have no effect.

Case Study 2: A Probe for Transient CDK9 Inhibition

Biological Rationale: Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). It phosphorylates RNA Polymerase II, promoting transcriptional elongation of key survival genes, including the anti-apoptotic protein Mcl-1.[6] In many hematologic malignancies, cancer cells are highly dependent on Mcl-1 for survival. Inhibiting CDK9 leads to a rapid decrease in Mcl-1 levels and induces apoptosis.

Scaffold Application & SAR: A series of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives were developed as potent and selective CDK9 inhibitors.[6] The study highlighted the importance of achieving transient target engagement, as sustained inhibition of a transcriptional regulator can be toxic. A probe with a short pharmacokinetic profile is therefore desirable.

Compound ID (from source)Key SubstituentsCDK9 IC₅₀ (nM)Selectivity (CDK2/1)Cellular Mcl-1 Reduction
32k Complex side chain at C-65.8>170-foldYes (dose-dependent)
Data synthesized from Chen et al., Eur. J. Med. Chem., 2022.[6]

Compound 32k was identified as a potent and selective CDK9 inhibitor with properties suitable for achieving transient inhibition and inducing apoptosis in cancer cells.[6]

Protocol 2: Assessing Cellular Activity of a CDK9 Probe

Objective: To confirm that a benzoxazinone-based CDK9 probe candidate reduces the levels of downstream target proteins in a time- and dose-dependent manner.

Materials:

  • Probe Candidate (e.g., Compound 32k )

  • Hematologic cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)

  • Primary antibodies: anti-Mcl-1, anti-c-Myc, anti-phospho-RNAPII (Ser2), anti-GAPDH

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

  • Flow cytometer

Methodology:

  • Confirm Downstream Target Modulation (Western Blot):

    • Causality: CDK9 inhibition should lead to a rapid decrease in the expression of short-lived proteins like Mcl-1 and c-Myc. This confirms the mechanism of action.[6]

    • Treat MV4-11 cells with the probe candidate at various concentrations for a short duration (e.g., 4-8 hours).

    • Harvest cells, prepare lysates, and perform Western blotting as described in Protocol 1.

    • Probe for Mcl-1, c-Myc, and phospho-RNAPII (Ser2).

    • Expected Result: A dose-dependent reduction in the levels of all three target proteins.[6]

  • Quantify Phenotypic Outcome (Apoptosis Assay):

    • Causality: The intended biological consequence of reducing Mcl-1 is the induction of apoptosis. This links target engagement to a cellular phenotype.

    • Treat MV4-11 cells with the probe candidate for 24-48 hours.

    • Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cell population by flow cytometry.

    • Expected Result: A dose-dependent increase in the percentage of apoptotic cells (Annexin V positive).

cluster_workflowChemical Probe Development WorkflowstartIdentify Privileged Scaffold(e.g., Benzoxazinone)synthesisSynthesize Focused Librarystart->synthesisscreeningPrimary Screen:Potency vs. Targetsynthesis->screeningsarEstablish SARscreening->sarsar->synthesisIterative OptimizationselectivityAssess Selectivity(Kinome-wide Panel)sar->selectivitycellularConfirm CellularTarget Engagementselectivity->cellularphenotypeLink Target to Phenotypecellular->phenotypeprobeValidated Chemical Probephenotype->probe

Caption: A self-validating workflow for chemical probe development.

Conclusion and Authoritative Grounding

The 2H-benzo[b][1][4]oxazin-3(4H)-one scaffold represents a fertile ground for the discovery of novel chemical probes. The successful development of potent and selective inhibitors for diverse targets like PI3Kα and CDK9 demonstrates the power of this molecular framework.[6][7] By following a rigorous, self-validating system of experimental inquiry—confirming potency, assessing selectivity, demonstrating cellular target engagement, and linking this to a clear phenotype—researchers can develop high-quality probes from this scaffold. Such tools are indispensable for unraveling complex biology and paving the way for the next generation of therapeutics.

References

  • Chemical probe - Wikipedia. Wikipedia.
  • The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. PubMed.
  • Open resources for chemical probes and their implications for future drug discovery. Taylor & Francis Online.
  • The importance of chemical probes in molecular and cell biology. FEBS Network.
  • The promise and peril of chemical probes.
  • The era of high-quality chemical probes. RSC Chemical Biology.
  • Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry.

  • Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][4]oxazin-3(4H)-one and 2H-benzo[b][1][4]oxazine derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry.

  • Discovery of C-3 Tethered 2-oxo-benzo[1][4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry.

  • Synthesis of 6-cinnamoyl-2H-benzo[b][1][4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. European Journal of Medicinal Chemistry.

Application Notes and Protocols: Formulation of Hexahydro-2H-benzo[b]oxazin-3(4H)-one for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazinones and the Need for Advanced Formulation

The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anti-cancer properties.[1][2] Specifically, compounds related to 2H-benzo[b][3][]oxazin-3(4H)-one have been investigated as inhibitors of platelet aggregation and as potent and selective CDK9 inhibitors for treating hematologic malignancies.[5][6] The therapeutic promise of this class of compounds, including Hexahydro-2H-benzo[b]oxazin-3(4H)-one, is often hampered by challenges common to many small molecule drugs, such as poor aqueous solubility, which can limit bioavailability and therapeutic efficacy.[7][8]

Advanced drug delivery systems offer a robust solution to these challenges by encapsulating the active pharmaceutical ingredient (API) in a carrier that enhances its stability, solubility, and pharmacokinetic profile.[][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Hexahydro-2H-benzo[b]oxazin-3(4H)-one into nanoparticle and liposomal drug delivery systems. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and the generation of reliable data.

Physicochemical Properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

A thorough understanding of the physicochemical properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one is critical for designing an effective drug delivery system.

PropertyValue (Predicted/Reported)Source
Molecular FormulaC8H13NO2Inferred
Molecular Weight155.19 g/mol Inferred
Boiling Point351°C[9]
Density1.092 g/cm³[9]
pKa14.20 ± 0.20[9]
SolubilityLikely poor in waterInferred from benzoxazinone class

Based on the benzoxazinone core, Hexahydro-2H-benzo[b]oxazin-3(4H)-one is predicted to be a hydrophobic molecule. This characteristic is a primary driver for its formulation into drug delivery systems that can accommodate lipophilic compounds.[10]

Formulation Strategies for Hexahydro-2H-benzo[b]oxazin-3(4H)-one

The selection of an appropriate drug delivery platform is contingent on the desired therapeutic outcome, including the target site, required dosage, and release profile.[7] For a hydrophobic small molecule like Hexahydro-2H-benzo[b]oxazin-3(4H)-one, two highly effective strategies are the use of polymeric nanoparticles and liposomes.[11][12]

Polymeric Nanoparticle Formulation

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm.[12] They can encapsulate drugs within their polymeric matrix, protecting them from degradation and enabling controlled release.[][13] Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) are frequently used for this purpose.[8][14]

Protocol 1: Preparation of Hexahydro-2H-benzo[b]oxazin-3(4H)-one-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Rationale: The emulsion-solvent evaporation method is a robust and widely used technique for encapsulating hydrophobic drugs into PLGA nanoparticles. The principle involves creating an oil-in-water (o/w) emulsion where the "oil" phase consists of the polymer and drug dissolved in a water-immiscible organic solvent. The subsequent removal of the organic solvent leads to the precipitation of the polymer, entrapping the drug within the nanoparticle matrix.

Materials:

  • Hexahydro-2H-benzo[b]oxazin-3(4H)-one

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 31,000-50,000)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of Hexahydro-2H-benzo[b]oxazin-3(4H)-one in 2 mL of dichloromethane. Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution in 20 mL of deionized water. This will act as the surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer.

    • Immediately sonicate the mixture using a probe sonicator at 40% amplitude for 2 minutes on ice to form a fine oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.

    • Evaporate the dichloromethane under reduced pressure at room temperature for 2-4 hours to allow for nanoparticle hardening.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant like trehalose (5% w/v) should be added before freezing.

Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds.[10][15] For hydrophobic drugs like Hexahydro-2H-benzo[b]oxazin-3(4H)-one, the molecule is incorporated into the lipid bilayer itself.[10] The thin-film hydration method is a common and effective technique for preparing liposomes.[15][16]

Protocol 2: Preparation of Hexahydro-2H-benzo[b]oxazin-3(4H)-one-Loaded Liposomes by Thin-Film Hydration

Rationale: This method involves dissolving the lipids and the hydrophobic drug in an organic solvent, which is then evaporated to form a thin lipid film. Hydration of this film with an aqueous buffer leads to the self-assembly of lipids into multilamellar vesicles (MLVs). Subsequent extrusion through membranes of defined pore size reduces the size and lamellarity of the liposomes, resulting in a more uniform population of small unilamellar vesicles (SUVs).

Materials:

  • Hexahydro-2H-benzo[b]oxazin-3(4H)-one

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm and 50 nm pore sizes)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve 7 mmol of DSPC, 3 mmol of cholesterol, and a 1:20 (w/w) ratio of Hexahydro-2H-benzo[b]oxazin-3(4H)-one to total lipid in 5 mL of chloroform.[15][16]

    • Stir the mixture for 15 minutes at a temperature above the transition temperature (Tc) of the lipid (for DSPC, Tc is ~55°C, so conduct this step at 60°C).[15]

    • Dry the lipid mixture using a rotary evaporator at 40°C to form a thin, uniform film on the inner surface of the flask.[15][16]

    • Further dry the film overnight in a vacuum oven at a temperature above the Tc of the lipid to remove any residual solvent.[15][16]

  • Hydration:

    • Hydrate the lipid film with 5 mL of pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the Tc of the lipid for 30 minutes.[16]

    • Vortex the resulting suspension for 2 minutes to form multilamellar vesicles (MLVs).[16]

  • Extrusion for Size Reduction:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder 11 times to create liposomes of a more uniform size.[16]

    • Repeat the extrusion process with a 50 nm polycarbonate membrane for another 11 passes to obtain small unilamellar vesicles (SUVs) in the 50-100 nm size range.[16]

  • Purification:

    • To remove unencapsulated drug, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.[17]

Key Characterization Techniques
ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and size distribution of the nanoparticles or liposomes.[17]
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the particles, which is an indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles or liposomes.[18]
Encapsulation Efficiency (EE) and Drug Loading (DL) High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug successfully encapsulated within the carrier.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading by HPLC

Rationale: This protocol allows for the quantification of the drug that has been successfully encapsulated within the nanoparticles or liposomes. This is achieved by separating the formulated drug from the unencapsulated drug and then lysing the carriers to release the entrapped drug for quantification.

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle or liposome suspension and centrifuge at high speed (e.g., 15,000 x g for 20 minutes for nanoparticles) or use a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO) for liposomes.

    • Collect the supernatant/filtrate, which contains the unencapsulated drug.

  • Quantification of Free Drug:

    • Analyze the supernatant/filtrate by a validated HPLC method to determine the concentration of free Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

  • Quantification of Total Drug:

    • Take a known volume of the uncentrifuged nanoparticle or liposome suspension.

    • Add a solvent that will dissolve the polymer or lipid and release the encapsulated drug (e.g., for PLGA nanoparticles, dissolve in acetonitrile; for liposomes, lyse with methanol or a suitable surfactant like Triton X-100).

    • Analyze this solution by HPLC to determine the total drug concentration.

  • Calculations:

    • Encapsulation Efficiency (EE %):

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL %):

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles/Lipids] x 100

In Vitro Drug Release Studies

In vitro drug release studies are crucial for predicting the in vivo performance of the formulation and for quality control.[3][19][20]

Protocol 4: In Vitro Drug Release Study using the Dialysis Bag Method

Rationale: The dialysis bag method is a common technique for assessing the release of a drug from a nanoparticle or liposome formulation.[21] The formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out into a larger volume of release medium, while retaining the carrier system.

Procedure:

  • Place 1 mL of the Hexahydro-2H-benzo[b]oxazin-3(4H)-one-loaded nanoparticle or liposome suspension into a dialysis bag (e.g., MWCO 12-14 kDa).

  • Immerse the sealed dialysis bag in 50 mL of release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions for a hydrophobic drug) in a beaker.

  • Place the beaker in a shaking incubator at 37°C and 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

In Vivo Evaluation

In vivo studies are essential to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of the formulated drug.[22][23][24] These studies should be conducted in compliance with ethical guidelines for animal research.

Workflow for In Vivo Evaluation:

  • Animal Model Selection: Choose an appropriate animal model that is relevant to the therapeutic indication of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

  • Administration: Administer the formulated drug (and appropriate controls, such as the free drug and empty carriers) via the intended route (e.g., intravenous, intraperitoneal, oral).

  • Pharmacokinetic Study:

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and quantify its concentration using LC-MS/MS.

    • Determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, area under the curve).

  • Biodistribution Study:

    • At selected time points, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

    • Homogenize the tissues and extract the drug.

    • Quantify the drug concentration in each organ to determine its distribution profile.

  • Efficacy Study:

    • In a relevant disease model, administer the treatment and monitor the therapeutic response over time (e.g., tumor volume reduction, reduction in inflammatory markers).

Visualizations

Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation API Hexahydro-2H-benzo[b]oxazin-3(4H)-one NP_Formulation Nanoparticle Formulation API->NP_Formulation Lipo_Formulation Liposome Formulation API->Lipo_Formulation Polymer PLGA Polymer->NP_Formulation Lipids DSPC/Cholesterol Lipids->Lipo_Formulation DLS DLS (Size, PDI) NP_Formulation->DLS TEM TEM (Morphology) NP_Formulation->TEM Zeta Zeta Potential NP_Formulation->Zeta HPLC HPLC (EE, DL) NP_Formulation->HPLC Lipo_Formulation->DLS Lipo_Formulation->TEM Lipo_Formulation->Zeta Lipo_Formulation->HPLC In_Vitro In Vitro Release DLS->In_Vitro TEM->In_Vitro Zeta->In_Vitro HPLC->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo

Caption: Workflow for formulation and evaluation.

In_Vivo_Evaluation Administration Drug Administration (IV, IP, Oral) PK_Study Pharmacokinetic Study Administration->PK_Study BD_Study Biodistribution Study Administration->BD_Study Efficacy_Study Efficacy Study Administration->Efficacy_Study Blood_Sampling Blood Sampling PK_Study->Blood_Sampling Tissue_Harvesting Tissue Harvesting BD_Study->Tissue_Harvesting Therapeutic_Monitoring Therapeutic Monitoring Efficacy_Study->Therapeutic_Monitoring LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis Tissue_Harvesting->LCMS_Analysis Results3 Therapeutic Outcome Therapeutic_Monitoring->Results3 Results Pharmacokinetic Parameters LCMS_Analysis->Results Results2 Drug Concentration in Tissues LCMS_Analysis->Results2

Caption: In Vivo evaluation workflow.

References

  • Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed. (2022, April 25). Retrieved from [Link]

  • Liposome formulations of hydrophobic drugs - PubMed. (n.d.). Retrieved from [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Retrieved from [Link]

  • A floating controlled-release drug delivery system: in vitro-in vivo evaluation - PubMed. (n.d.). Retrieved from [Link]

  • Polymer based drug delivery systems for parenteral controlled release: from small molecules to biologics - Slideshare. (2018, October 25). Retrieved from [Link]

  • Quantifying the effectiveness of drug delivery systems in vivo - SciTechnol. (n.d.). Retrieved from [Link]

  • Polymers for Drug Delivery Systems - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). Retrieved from [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io. (2023, January 12). Retrieved from [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io. (2023, January 11). Retrieved from [Link]

  • In-Vitro Drug Release Study: Significance and symbolism. (2025, December 8). Retrieved from [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies - Dissolution Technologies. (2021, November 30). Retrieved from [Link]

  • EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents. (n.d.).
  • What In Vitro Release Testing Measures in Drug Products - Thodex. (2025, November 4). Retrieved from [Link]

  • In vivo Fate of Targeted Drug Delivery Carriers - PMC - PubMed Central. (2024, July 9). Retrieved from [Link]

  • Basic principle and process of sample and separate method for in vitro drug release testing procedure. - ResearchGate. (n.d.). Retrieved from [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems - MDPI. (n.d.). Retrieved from [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. (n.d.). Retrieved from [Link]

  • Drug delivery systems: An updated review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles. (n.d.). Retrieved from [Link]

  • Characterization of Drug Delivery Systems by Transmission Electron Microscopy - PubMed. (n.d.). Retrieved from [Link]

  • Nanoparticles Demonstrate Potential for Small-Molecule Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis of 2H-benzo[b][3][]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (n.d.). Retrieved from [Link]

  • Small-molecule delivery by nanoparticles for anticancer therapy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Analytical techniques for faster development of drug delivery systems. (2017, June 4). Retrieved from [Link]

  • The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives - Journal of Drug Delivery and Therapeutics. (2019, August 25). Retrieved from [Link]

  • Synthesis of benzoxazinone derivative 6. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2025, August 9). Retrieved from [Link]

  • Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica | Analytical Chemistry - ACS Publications. (2022, December 22). Retrieved from [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][3][]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • 5,6,7,8,9,10-Hexahydro-9-methyl-spiro[2H-1,3-benzoxazine-4,1'-cyclohexane]-2-thione | C14H23NOS - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - NIH. (n.d.). Retrieved from [Link]

  • Discovery of 2H-benzo[b][3][]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed. (2022, August 5). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Technical Support Center: Synthesis of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this saturated heterocyclic scaffold. We will address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.

Introduction: The Synthetic Challenge

Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one is a saturated bicyclic lactam. Unlike its well-documented aromatic counterpart, 2H-benzo[b][1][2]oxazin-3(4H)-one, the synthesis of the fully saturated (hexahydro) derivative presents unique challenges, primarily centered on stereochemical control and the avoidance of side reactions. The cis- and trans-fused ring isomers possess different three-dimensional structures, which can significantly impact their biological activity and physical properties.

This guide focuses on the two most logical and accessible synthetic strategies:

  • Route A: Catalytic Hydrogenation of the aromatic precursor, 2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Route B: Diastereoselective Cyclization of a saturated precursor, such as 2-aminocyclohexanol.

Below, we provide a comprehensive troubleshooting framework for issues that may arise during these synthetic routes.

Gcluster_0Synthetic StrategiesstartTarget: Hexahydro-2H-benzo[b]oxazin-3(4H)-oneroute_aRoute A: Catalytic Hydrogenationstart->route_aroute_bRoute B: Diastereoselective Cyclizationstart->route_bprecursor_aPrecursor:2H-benzo[b][1,4]oxazin-3(4H)-oneroute_a->precursor_aprecursor_bPrecursor:cis/trans-2-Aminocyclohexanolroute_b->precursor_b

Caption: Overview of primary synthetic routes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Route A: Issues During Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for reducing the aromatic ring of the benzoxazinone precursor. However, success depends on careful control of catalyst, solvent, pressure, and temperature.

Question 1: My reaction is very slow or stalls completely. What is the cause?

Answer: This is a classic sign of catalyst deactivation or insufficient reactivity.

  • Causality & Explanation:

    • Catalyst Poisoning: The most common issue. Sulfur, nitrogen, or halogen-containing impurities in your starting material or solvent can irreversibly bind to the active sites of the catalyst (e.g., Palladium, Platinum, Rhodium), rendering it inactive. The lactam nitrogen in the substrate itself can sometimes act as a mild inhibitor.

    • Incorrect Catalyst Choice: Palladium on carbon (Pd/C) is excellent for many reductions, but hydrogenating a benzene ring often requires more active catalysts or harsher conditions. Rhodium (e.g., Rh/C) or Ruthenium (e.g., Ru/C) are often more effective for arene hydrogenation under milder conditions.

    • Insufficient Hydrogen Pressure: The reduction of an aromatic ring is thermodynamically challenging. Low hydrogen pressure may not provide a sufficient driving force for the reaction to proceed at a reasonable rate.

  • Solutions & Protocols:

    • Purify the Starting Material: Recrystallize your 2H-benzo[b][1][2]oxazin-3(4H)-one precursor to remove potential poisons. Ensure solvents are of high purity.

    • Change the Catalyst: If 10% Pd/C is ineffective, switch to 5% Rhodium on Alumina or 5% Ruthenium on Carbon. Rhodium is particularly effective for arene hydrogenation.

    • Increase Hydrogen Pressure: Operate the reaction in a specialized high-pressure vessel (Parr shaker or autoclave). Increase pressure incrementally from 50 psi up to 500-1000 psi. Safety is paramount; ensure your equipment is rated for the pressure used.

    • Add an Acidic Co-solvent: Adding acetic acid can sometimes improve reaction rates by protonating the substrate and preventing catalyst inhibition by the nitrogen atom.

Question 2: I am seeing a mixture of products, including partially hydrogenated intermediates and ring-opened byproducts. How can I improve selectivity?

Answer: This indicates that your reaction conditions are either too harsh, leading to over-reduction, or not optimized for full saturation.

  • Causality & Explanation:

    • Over-reduction: Aggressive catalysts like Raney Nickel or very high temperatures/pressures can lead to the reduction of the amide (lactam) carbonyl group, causing ring opening.

    • Incomplete Reduction: This results in a complex mixture of di- and tetrahydro- intermediates, which can be difficult to separate from the desired hexahydro product. This often happens when the catalyst deactivates mid-reaction.

  • Solutions & Protocols:

    • Optimize Conditions: Use a systematic approach. Screen different catalysts and solvents at a moderate temperature (e.g., 25-50 °C) before increasing the temperature. See the table below for starting points.

    • Monitor the Reaction: Track the reaction progress by taking small aliquots (if safe to do so) and analyzing them by TLC, GC-MS, or NMR to observe the disappearance of starting material and the appearance of the product without the formation of byproducts.

    • Catalyst Loading: Ensure you are using an appropriate catalyst loading, typically between 5-10 mol% relative to the substrate.

Table 1: Recommended Starting Conditions for Hydrogenation

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forced)Potential Outcome
Catalyst 10% Pd/C5% Rh/C5% Ru/CRh/C often gives the best selectivity for arene hydrogenation.
Solvent Ethanol or Ethyl AcetateAcetic AcidMethanol / Acetic AcidAcetic acid can accelerate the reaction.
Pressure 50-100 psi100-500 psi500-1500 psiHigher pressure increases reaction rate.
Temperature 25 °C50 °C80-100 °CHigher temperature can lead to side reactions.
Route B: Issues During Diastereoselective Cyclization

This route typically involves two steps: N-acylation of 2-aminocyclohexanol with a reagent like chloroacetyl chloride, followed by a base-mediated intramolecular Williamson ether synthesis to form the oxazine ring.

Gcluster_1Troubleshooting: Cyclization FailurestartLow Yield of Cyclized Productcheck1Check for Intermediate(N-chloroacetyl derivative)start->check1cause1Problem: Incomplete Acylation(Step 1 Failure)check1->cause1Intermediate Absentcause2Problem: Cyclization Failure(Step 2 Failure)check1->cause2Intermediate Presentsol1Solution:- Use Schotten-Baumann conditions- Check reagent puritycause1->sol1sol2Solution:- Use stronger, non-nucleophilic base (e.g., NaH)- Ensure anhydrous conditions- Apply high dilutioncause2->sol2

Caption: Decision workflow for cyclization troubleshooting.

Question 3: The final cyclization step is not working, and I only isolate the N-acylated intermediate.

Answer: This is a common issue indicating that the conditions are not suitable for the intramolecular SN2 reaction.

  • Causality & Explanation:

    • Weak Base: The alkoxide needs to be formed for it to attack the carbon bearing the chlorine. Bases like triethylamine or potassium carbonate may not be strong enough to deprotonate the secondary alcohol sufficiently, especially if it is sterically hindered.

    • Wrong Solvent: Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity and competing in side reactions.

    • Stereochemical Hindrance: If you are starting with trans-2-aminocyclohexanol, the resulting intermediate places the alcohol and the chloroacetamide group on opposite sides of the ring. This geometry is unfavorable for the intramolecular backside attack required for SN2 cyclization. The cis-isomer is sterically pre-disposed for this reaction.

  • Solutions & Protocols:

    • Use a Stronger Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the alcohol.

    • Use an Anhydrous Aprotic Solvent: Perform the reaction in a dry solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to maximize the nucleophilicity of the resulting alkoxide.

    • Confirm Starting Material Stereochemistry: Verify the stereochemistry of your starting 2-aminocyclohexanol using NMR or by checking the supplier's specifications. The cis-isomer is required for a facile cyclization.

    • Heat the Reaction: Gently heating the reaction (e.g., to 50-80 °C in THF) can provide the necessary activation energy for the cyclization to occur.

Question 4: My reaction produces a significant amount of a white, insoluble polymer instead of the desired product.

Answer: This indicates that intermolecular side reactions are outcompeting the desired intramolecular cyclization.

  • Causality & Explanation: At high concentrations, the alkoxide of one molecule can react with the chloroacetamide group of another molecule, leading to a chain of polymerization. This is more likely when the intramolecular cyclization is slow.

  • Solutions & Protocols:

    • Apply High-Dilution Conditions: The key to favoring intramolecular reactions is to keep the concentration of the reactant low. Prepare a solution of the N-acylated intermediate and add it slowly (e.g., via a syringe pump over several hours) to a refluxing solution of the base in your chosen solvent. This keeps the instantaneous concentration of the reactant very low, ensuring each molecule is more likely to react with itself than with another.

Frequently Asked Questions (FAQs)

Q1: How critical is the stereochemistry of the starting 2-aminocyclohexanol? Extremely critical for Route B. The cis-isomer holds the amino and hydroxyl groups on the same face of the cyclohexane ring, which, after acylation, creates a conformation that is perfectly aligned for the intramolecular cyclization. The trans-isomer leads to a diaxial or diequatorial arrangement that makes the intramolecular SN2 reaction sterically difficult, if not impossible.

Q2: What are the best analytical methods to monitor these reactions?

  • Thin-Layer Chromatography (TLC): Excellent for quickly checking the consumption of starting material. For the hydrogenation, you will see the UV-active aromatic starting material disappear. The product, being fully saturated, will not be UV-active, so you will need to stain the TLC plate (e.g., with potassium permanganate or iodine) to visualize it.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool. In ¹H NMR, the disappearance of the aromatic protons (typically ~6.8-7.5 ppm) is a clear indicator of successful hydrogenation. The appearance of broad signals in the aliphatic region (~1.2-4.0 ppm) confirms the formation of the hexahydro ring system.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. For hydrogenation, you should see the mass increase by 6 units (M+6) compared to the starting material.

Q3: What are the primary safety hazards associated with these syntheses?

  • Route A (Hydrogenation): Working with hydrogen gas under pressure is a significant explosion hazard. Always use a properly maintained and certified high-pressure reactor behind a safety shield. Catalysts like Pd/C can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen; handle them wet and under an inert atmosphere.

  • Route B (Cyclization): Chloroacetyl chloride is highly corrosive and lachrymatory; handle it only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride (NaH) is a water-reactive solid that can ignite on contact with moisture; it must be handled under an inert atmosphere.

Detailed Experimental Protocols
Protocol: Synthesis via Catalytic Hydrogenation (Route A)

This protocol provides a robust starting point for the hydrogenation of 2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Preparation: To a high-pressure reactor vessel, add 2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 g, 6.7 mmol) and glacial acetic acid (20 mL).

  • Catalyst Addition: Under a gentle stream of argon, carefully add 5% Rhodium on Carbon (Rh/C, 100 mg, ~10% by weight). Caution: The catalyst may be pyrophoric.

  • Reaction Setup: Seal the reactor vessel. Purge the system by pressurizing with nitrogen (to 100 psi) and venting three times, followed by purging with hydrogen gas (to 100 psi) and venting three times.

  • Hydrogenation: Pressurize the vessel with hydrogen to 500 psi. Begin vigorous stirring and heat the reaction to 50 °C.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the ballast tank. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one.

References

A comprehensive list of references supporting the chemical principles described in this guide.

  • BenchChem (2025). Technical Support Center: Benzoxazinone Synthesis. This resource discusses common side reactions in the synthesis of related benzoxazinones, such as the formation of N-acylanthranilic acid instead of the cyclized product, and provides troubleshooting for stoichiometry and reaction conditions. 1

  • Jakhar, K. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. This review covers various synthetic methods for benzoxazinones, including acid-catalyzed reactions and metal-catalyzed approaches, highlighting issues like the formation of dihydro intermediates.

  • Zhang, G. et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. This paper provides a synthetic route for the aromatic precursor, which is a key starting material for the hydrogenation strategy.

  • Hou, J. et al. (2024). 2H-1,4-Benzoxazin-3(one) linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. Describes the synthesis and characterization of derivatives of the aromatic benzoxazinone core.

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. This portal provides an overview and links to recent literature on various methods for synthesizing benzoxazinone derivatives, including copper- and palladium-catalyzed reactions.

  • Abdollahi, S. & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank. Details a method using a cyclization agent, which is conceptually related to the cyclization strategy discussed.

  • Hanson, J.R. et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Discusses the reactivity of the aromatic precursor, providing insight into its chemical properties.

Technical Support Center: Optimization of Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of benzoxazinones, providing in-depth troubleshooting advice and optimized protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the laboratory.

Question 1: Why is my reaction yield consistently low when synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and acid chlorides?

Answer:

Low yields in this synthesis are often due to the incomplete cyclization of the intermediate, N-acylanthranilic acid.[1] The reaction requires two key steps: N-acylation of the anthranilic acid followed by cyclodehydration. If the second step is inefficient, the linear amide becomes the major product.

Causality and Optimization Strategies:

  • Stoichiometry of the Acid Chloride: Ensure you are using at least two equivalents of the acid chloride. The first equivalent acylates the amino group of the anthranilic acid. The second equivalent reacts with the carboxylic acid moiety to form a mixed anhydride, which is a much more reactive intermediate that readily undergoes intramolecular cyclization.[2]

  • Role of the Base and Solvent: The reaction is typically performed in pyridine, which serves a dual role. It acts as a base to neutralize the hydrochloric acid byproduct generated during the acylation and as a catalyst for the cyclization step.[1][2] It is crucial to use anhydrous pyridine to prevent the hydrolysis of the acid chloride and the mixed anhydride intermediate.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-60 °C) can sometimes promote the cyclization of less reactive substrates. However, excessive heat can lead to side product formation.

  • Alternative Cyclizing Agent: If you consistently isolate the N-acylanthranilic acid intermediate, you can convert it to the desired benzoxazinone in a separate step. A common and effective method is to heat the isolated amide in acetic anhydride.[1]

Question 2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common issue, and the nature of these byproducts depends on the specific synthetic route employed.

Common Side Products and Mitigation Strategies:

  • N-Acylanthranilic Acid: As discussed in the previous question, this is the uncyclized intermediate. Its formation can be minimized by optimizing the stoichiometry of the acid chloride and ensuring anhydrous reaction conditions.[1]

  • Bis-acylated Anthranilic Acid: In the presence of a large excess of a highly reactive acid chloride, it is possible to acylate both the amino and the carboxyl groups, leading to an unstable intermediate that can further react to form complex mixtures. Careful control of stoichiometry is key.

  • Polymerization: Under harsh conditions, such as high temperatures or the presence of strong acids, starting materials or intermediates can polymerize.[3] Running the reaction at the lowest effective temperature and ensuring efficient stirring can help prevent localized overheating and polymerization.

  • Formation of Dihydro-benzoxazinone Intermediate: When using triethyl orthoesters as reagents, the formation of a stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][4][5]oxazin-4-one intermediate can occur, especially with electron-withdrawing groups on the anthranilic acid.[1] These groups reduce the electron density of the aromatic ring, making the final elimination of ethanol more difficult.[1] To promote the formation of the desired benzoxazinone, microwave-assisted conditions or thermal conditions with a high-boiling point solvent can be employed to facilitate the elimination of ethanol.[6]

Question 3: My benzoxazinone product is difficult to purify. What are the best practices for purification?

Answer:

Purification can indeed be challenging, often due to the similar polarities of the desired product and the N-acylanthranilic acid byproduct.

Effective Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining highly pure benzoxazinones. A solvent screen is recommended to find the optimal solvent or solvent mixture for recrystallization. Common solvents include ethanol, ethyl acetate, and mixtures of ethyl acetate/hexanes.

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography is a reliable alternative.

    • Solvent System Selection: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The benzoxazinone is typically less polar than the N-acylanthranilic acid byproduct.

    • Monitoring: Careful monitoring of fractions by TLC is crucial to ensure good separation.

  • Acid-Base Extraction: Since the N-acylanthranilic acid byproduct has a free carboxylic acid group, it can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired benzoxazinone will remain in the organic layer. Caution: This method should be used with care, as some benzoxazinones can be susceptible to hydrolysis under basic conditions.

Compound Type Typical Rf Value (8:2 Hexanes:EtOAc) Purification Notes
2-Aryl-benzoxazinone0.4 - 0.6Generally crystalline. Good separation from byproducts on silica gel.
N-Acylanthranilic Acid0.1 - 0.3More polar due to the free carboxylic acid. Can be removed by base wash.
Starting Anthranilic AcidBaselineVery polar. Easily removed by an aqueous wash.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable method for synthesizing a simple 2-aryl-benzoxazinone?

A widely used and generally reliable method is the reaction of anthranilic acid with an aroyl chloride in the presence of pyridine. This method is straightforward and typically provides good yields of the desired product.

Q2: How do I choose the right catalyst for my benzoxazinone synthesis?

For many traditional syntheses, such as from anthranilic acid and acid chlorides, an external catalyst is not always necessary as pyridine serves this role. However, for more modern approaches, such as those involving C-H activation or carbonylation, transition metal catalysts like palladium, rhodium, or copper are often employed.[4][7][8] The choice of catalyst and ligands is highly specific to the reaction and substrates, and consulting the primary literature for the specific transformation is recommended.

Q3: What are the key safety precautions to take during benzoxazinone synthesis?

  • Reagent Handling: Many reagents used in benzoxazinone synthesis, such as acid chlorides and phosgene derivatives, are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: Many of the reactions require anhydrous conditions. Ensure your glassware is oven- or flame-dried and use dry solvents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Byproduct Quenching: Reactions involving acid chlorides generate HCl gas. The use of a base like pyridine helps to neutralize this, but it is still good practice to have a base quench (e.g., saturated sodium bicarbonate) available during workup.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This protocol is a classic example of benzoxazinone synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of anthranilic acid).

  • Addition of Benzoyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (2.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (8:2 hexanes:ethyl acetate). The disappearance of anthranilic acid and the formation of a new, less polar spot indicates product formation.

  • Workup: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Visualized Workflows and Mechanisms

G cluster_0 Troubleshooting Low Yield LowYield Low Yield Observed CheckTLC Check TLC for Starting Material (SM) and Byproducts LowYield->CheckTLC IncompleteRxn Incomplete Reaction (SM present) CheckTLC->IncompleteRxn SM remains SideProduct Major Side Product Observed CheckTLC->SideProduct New major spot OptimizeCond Optimize Conditions: - Increase reaction time - Increase temperature - Check catalyst activity IncompleteRxn->OptimizeCond IdentifySideProduct Identify Side Product (e.g., N-acylanthranilic acid) SideProduct->IdentifySideProduct AdjustStoich Adjust Stoichiometry (e.g., >2 eq. acid chloride) IdentifySideProduct->AdjustStoich ChangeWorkup Modify Workup (e.g., base wash) IdentifySideProduct->ChangeWorkup

Caption: A logical workflow for troubleshooting low yields.

reaction_mechanism cluster_byproducts AnthranilicAcid Anthranilic Acid NAcyl N-Acylanthranilic Acid (Intermediate) AnthranilicAcid->NAcyl Acylation BenzoylChloride1 + Benzoyl Chloride (1 eq) BenzoylChloride2 + Benzoyl Chloride (1 eq) MixedAnhydride Mixed Anhydride (Reactive Intermediate) NAcyl->MixedAnhydride Activation Benzoxazinone 2-Aryl-benzoxazinone (Product) MixedAnhydride->Benzoxazinone Cyclization HCl1 - HCl Acid - Benzoic Acid

Sources

Technical Support Center: Synthesis and Purification of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Technical Support Center: Synthesis and Purification of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one

Welcome to the technical support center for Hexahydro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges in the synthesis and purification of this valuable heterocyclic scaffold. We provide in-depth, field-tested insights in a direct question-and-answer format to help you improve both the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinone derivatives.

Q1: My overall reaction yield is consistently below 50%. What are the primary areas I should investigate?

A1: Persistently low yields typically stem from one of three areas: incomplete reaction, competing side reactions, or product loss during work-up. A systematic approach is crucial.

  • Incomplete Conversion: First, verify that the reaction is truly complete using Thin Layer Chromatography (TLC) or LC-MS. If starting materials are still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature. Catalyst activity, if applicable, is another critical parameter to check.[1]

  • Side Reactions: The formation of byproducts is a major cause of low yields. In benzoxazinone synthesis, a common side reaction is the formation of a stable, uncyclized N-acyl intermediate instead of the desired lactam.[2] This is often exacerbated by incorrect stoichiometry or the presence of moisture, which can hydrolyze reagents or the product itself.[3]

  • Purification Losses: Significant product can be lost during aqueous work-up (if the product has partial water solubility) or during purification steps like column chromatography, where the product might streak or decompose on silica gel.[4]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely byproducts and how can I minimize them?

A2: The presence of multiple spots indicates a complex reaction mixture. For benzoxazinone syntheses, which often involve cyclization, common byproducts include:

  • Uncyclized Amide Intermediate: This forms when the initial acylation of the amine occurs, but the subsequent intramolecular cyclization (lactamization) fails to proceed. This can be due to insufficient activation (e.g., low temperature) or steric hindrance.

  • Ring-Opened Hydrolysis Product: The lactam ring in the benzoxazinone core is susceptible to hydrolysis, especially under acidic or basic conditions during work-up or if water is present in the reaction mixture.[3] This reverts the product to the N-acyl amino alcohol.

  • Polymerization: Under harsh conditions (e.g., high heat), starting materials or reactive intermediates can polymerize.[1]

To minimize these, ensure all reagents and solvents are anhydrous, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and carefully control the reaction temperature.[1] Stoichiometry is also key; for syntheses starting from an amino alcohol and an acid chloride, ensuring the correct molar ratios can prevent side reactions.[2][5]

Q3: My final product looks clean by ¹H NMR, but the melting point is broad and lower than the literature value. What does this suggest?

A3: A broad and depressed melting point is a classic indicator of impurities, even if they are not immediately obvious in a standard ¹H NMR spectrum. These could be:

  • Residual Solvents: Solvents used in the reaction or purification (e.g., EtOAc, DCM, Hexanes) can be trapped in the crystal lattice.

  • Isomeric Impurities: If your starting materials (e.g., substituted cyclohexanol derivatives) contain a mixture of stereoisomers, the final product may also be an isomeric mixture, which often results in a broader melting range than a single pure isomer.

  • Amorphous Content: The product may have partially oiled out or crashed out of solution during purification, resulting in a mixture of crystalline and amorphous solid. Amorphous material lacks a sharp melting point.

To address this, rigorous drying under high vacuum, potentially with gentle heating, is recommended. For purification, recrystallization is often superior to column chromatography for removing minor impurities and achieving high crystallinity.[6]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving specific experimental issues.

Workflow for Synthesis & Purification

The following diagram illustrates a typical workflow, which will be referenced in the troubleshooting scenarios.

Gcluster_prepPreparationcluster_reactionReactioncluster_workupWork-up & Isolationcluster_purificationPurificationreagentsSelect & Dry Reagents/SolventssetupAssemble Glassware(Oven-Dried)reagents->setupinertInert Atmosphere(N2 / Ar)setup->inertadditionControlled ReagentAddition (0 °C)inert->additionreactReaction atSpecified Tempaddition->reactmonitorMonitor by TLC/LC-MSreact->monitormonitor->reactIncompletequenchQuench Reactionmonitor->quenchCompleteextractAqueous Extractionquench->extractdryDry Organic Layer(e.g., Na2SO4)extract->dryconcentrateConcentrate in vacuodry->concentratecrudeCrude Productconcentrate->crudechromColumn Chromatographycrude->chromrecrystRecrystallizationcrude->recrystpurePure Product(Verify by NMR, MP, etc.)chrom->purerecryst->pure

Caption: General workflow for synthesis and purification.

Scenario 1: Low Yield with Unreacted Starting Material

Symptom: After the specified reaction time, TLC analysis clearly shows a significant amount of the limiting starting material remaining.

Troubleshooting Decision Tree:

GstartSymptom:Starting Material (SM)Remains on TLCq1Is the reactiontemperature correct?start->q1sol1Action: Verify bathtemperature. Considermodest increase (e.g., 10-20 °C)to promote cyclization.q1->sol1Noq2Was the reactionrun long enough?q1->q2Yesa1_yesYesa1_noNosol2Action: Extend reactiontime. Monitor every1-2 hours by TLC.q2->sol2Noq3If catalytic, is thecatalyst active?q2->q3Yesa2_yesYesa2_noNosol3Action: Use fresh catalystor a newly opened bottle.Consider a modest increasein catalyst loading.q3->sol3Noq4Are reagents pureand stoichiometry correct?q3->q4Yesa3_yesYesa3_noNosol4Action: Verify purity ofstarting materials (NMR, MP).Recalculate and re-weighall reagents carefully.q4->sol4

Caption: Troubleshooting incomplete conversion.

Detailed Explanation:

  • Reaction Kinetics (Time & Temperature): Intramolecular cyclization reactions can be slow. The initial acylation may be rapid, but the ring-closing step often requires overcoming a higher activation energy barrier. Extending the reaction time or carefully increasing the temperature can provide the necessary energy to drive the reaction to completion.[7]

  • Catalyst Deactivation: If your synthesis employs a catalyst (e.g., a Lewis acid or a transition metal), its activity is paramount. Catalysts can be deactivated by moisture, oxygen, or impurities in the starting materials.[1] Using a fresh source of catalyst or ensuring it is properly activated can resolve the issue.

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction. For example, an impurity in your amino alcohol could preferentially react with the acylating agent, consuming it without leading to the desired product. Always assess the purity of your starting materials before beginning a synthesis.[1]

Scenario 2: Product Loss or Decomposition During Purification

Symptom: The crude product yield is reasonable, but the final yield after column chromatography is very low. TLC of the column fractions shows streaking or new, lower Rf spots.

Causality & Solution:

This strongly suggests that the product is unstable on silica gel. The acidic nature of standard silica gel can catalyze the hydrolysis (ring-opening) of the lactam in your benzoxazinone.[4]

Recommended Actions:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent (e.g., 1% Et₃N in Hexane/EtOAc). This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography). Do not let the product sit on the column for an extended period.

  • Switch to Recrystallization: If the product is a solid, recrystallization is often the best method to achieve high purity while avoiding decomposition.[6] It has the added benefit of yielding a crystalline product with a sharp melting point.

Table 1: Comparison of Purification Techniques

FeatureColumn ChromatographyRecrystallization
Principle Differential partitioning between stationary and mobile phasesDifferential solubility in a solvent at different temperatures
Best For Separating mixtures with different polarities; purifying oilsPurifying solids from small amounts of impurities; achieving high crystallinity
Potential Issues Product decomposition on stationary phase, streaking, requires large solvent volumesFinding a suitable solvent system can be challenging, potential for product loss in mother liquor
Recommendation Use neutralized silica or alumina if product is acid-sensitivePreferred method for final purification of solid products to ensure high purity and crystallinity

Part 3: Experimental Protocols

These protocols provide a starting point for synthesis and purification. They should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: General Synthesis of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one

This protocol is based on the cyclization of cis-2-aminocyclohexanol with chloroacetyl chloride.

Materials:

  • cis-2-Aminocyclohexanol

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add cis-2-aminocyclohexanol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using 50% EtOAc in Hexanes).

  • Once the reaction is complete, quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethyl acetate/hexanes, or isopropanol) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

  • Determine the melting point and acquire an NMR spectrum to confirm purity. A sharp melting point indicates high purity.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Benzoxazinone Synthesis.
  • Jongcharoenkamol, J., Saewa, R., Intasri, A., Atawong, P., & Kerdphon, S. (n.d.). Optimization of reaction conditions for vinyl-benzoxazinones. ResearchGate.
  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides.
  • ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
  • PubMed. (2012). Synthesis of 2H-benzo[b][2][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • ResearchGate. (n.d.). DSC thermograms of benzoxazine products purified with different purification methods.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][9]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry.

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.

Technical Support Center: Purification of Crude Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of crude Hexahydro-2H-benzo[b]oxazin-3(4H)-one. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the challenges you may encounter during the purification of this important heterocyclic compound. This guide is structured to offer practical, experience-based solutions to common purification issues, ensuring the integrity and success of your research.

I. Understanding the Purification Challenges

Hexahydro-2H-benzo[b]oxazin-3(4H)-one is a cyclic carbamate, and its purification can be complicated by the presence of unreacted starting materials, side products, and diastereomers, depending on the synthetic route employed. A common synthesis involves the reaction of a substituted 2-aminophenol with an α-halo acetyl chloride, such as chloroacetyl chloride. Understanding the potential impurities is the first step toward devising an effective purification strategy.

Common Potential Impurities:

  • Unreacted Starting Materials: Residual 2-aminophenol and chloroacetyl chloride or its hydrolysis products.

  • Side Products: Over-acylation products or other reaction pathway derivatives.

  • Diastereomers: If the cyclohexane ring is substituted, the formation of diastereomers is possible, which can be challenging to separate.

  • Polymeric Materials: Under certain conditions, polymerization of starting materials or intermediates can occur.

II. Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your purification experiments.

A. Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: This phenomenon occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Impurities can also sometimes inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to fully dissolve the oil.

    • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to achieve this.

    • Solvent System Modification:

      • Use a lower-boiling point solvent in which your compound is still soluble when hot and insoluble when cold.

      • Employ a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to create nucleation sites for crystal growth.[1]

    • Seeding: Introduce a seed crystal of the pure compound into the cooled, supersaturated solution to induce crystallization.[1]

Issue 2: Low or no recovery of the product after recrystallization.

  • Causality: This can result from using too much solvent, choosing a solvent in which the compound is too soluble even at low temperatures, or premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Solvent Screening: Perform small-scale solvent screening to find an optimal solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures.[2][3]

    • Mother Liquor Concentration: If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product. Be aware that this second crop of crystals may be less pure.

    • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat your funnel and receiving flask with hot solvent vapor.

Issue 3: The purified product is still impure.

  • Causality: The chosen solvent may not effectively differentiate between the desired compound and certain impurities. The cooling process might have been too rapid, trapping impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: The ideal solvent should dissolve the impurities well even at low temperatures, or not at all, so they can be removed by filtration.

    • Slow Cooling is Key: Ensure a slow cooling process to allow for the formation of a well-ordered crystal lattice that excludes impurities.

    • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

B. Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Issue 1: Poor separation of the desired compound from impurities.

  • Causality: The chosen mobile phase may not have the optimal polarity to effectively resolve the components of the mixture on the stationary phase (typically silica gel). Column overloading can also lead to poor separation.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from other spots.[4]

    • Adjust Solvent Polarity:

      • If the compounds are moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If the compounds are moving too quickly (high Rf), decrease the polarity of the mobile phase.

    • Consider a Different Solvent System: If a simple two-solvent system is not providing adequate separation, consider using a three-solvent mixture or a different class of solvents (e.g., dichloromethane/methanol).[5]

    • Reduce the Sample Load: Do not overload the column. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[6]

    • Gradient Elution: If there is a large polarity difference between the desired compound and impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be very effective.

Issue 2: The compound is not eluting from the column.

  • Causality: The compound may be too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase. In rare cases, the compound may be unstable on silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Drastically increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol or even a small amount of acetic acid or ammonia may be necessary.

    • Check Compound Stability: Before performing column chromatography, spot the crude mixture on a TLC plate, let it sit for an hour, and then elute it. If new spots appear or the original spot diminishes, your compound may be decomposing on the silica.

    • Use a Different Stationary Phase: If the compound is unstable on silica gel, consider using a less acidic stationary phase like alumina or a reverse-phase silica gel (C18).[6]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for Hexahydro-2H-benzo[b]oxazin-3(4H)-one?

A1: Based on the general solubility of benzoxazinone derivatives, good starting points for recrystallization solvent screening include:

  • Ethanol or Methanol: These are often good choices for moderately polar compounds.

  • Ethyl Acetate/Hexane Mixture: This combination allows for fine-tuning of the solvent polarity.

  • Acetone/Hexane Mixture: Similar to the ethyl acetate/hexane system, this provides a wide range of polarities.[7]

  • Water: For more polar derivatives, recrystallization from hot water can be effective.[7]

It is highly recommended to perform small-scale tests with a few milligrams of your crude product in different solvents to identify the most suitable one.[3]

Q2: How do I choose the right mobile phase for column chromatography?

A2: The best way to determine an appropriate mobile phase is by using Thin Layer Chromatography (TLC). Here is a systematic approach:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Elute each plate with a different solvent system. Good starting points for a moderately polar compound like Hexahydro-2H-benzo[b]oxazin-3(4H)-one include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) in varying ratios (e.g., 9:1, 4:1, 1:1).

  • Visualize the plates under a UV lamp and/or by staining.

  • The ideal solvent system will give your desired compound an Rf value of around 0.2-0.4 and show clear separation from impurities.

Q3: My NMR spectrum shows persistent impurities even after purification. What could they be and how can I remove them?

A3: Persistent impurities could be isomers with very similar polarities to your desired product or unreacted starting materials that co-elute.

  • Diastereomers: If your synthesis can produce diastereomers, they can be notoriously difficult to separate by standard chromatography. You may need to use a high-performance liquid chromatography (HPLC) system with a suitable chiral or achiral column for better resolution.[8][9] Sometimes, derivatization to form diastereomeric salts followed by separation and removal of the chiral auxiliary can be an effective strategy.

  • Unreacted Starting Materials: If you suspect unreacted 2-aminophenol, you can try an acidic wash (e.g., with dilute HCl) of your crude product dissolved in an organic solvent before chromatography. The protonated aminophenol will move to the aqueous layer.

  • NMR Analysis: A detailed analysis of the NMR spectrum, including 2D techniques like COSY and HSQC, can help in identifying the structure of the impurities.[10] This information can then guide you in choosing a more effective purification strategy.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common setup.[11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying any residual solvents or major impurities.[16][17][18]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

IV. Experimental Protocols and Workflows

A. General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude Hexahydro-2H-benzo[b]oxazin-3(4H)-one. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate or in a water bath). Gradually add more hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

B. General Flash Column Chromatography Protocol
  • Column Packing: Secure a glass column vertically. Add the chosen mobile phase and then slowly add silica gel as a slurry. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble samples, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., with a nitrogen line or an air pump) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

C. Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, NMR) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check2 Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography Re-purify if necessary Purity_Check2->Pure_Product Pure Impure1 Impure Impure2 Impure Pure1 Pure Pure2 Pure

Caption: A general workflow for the purification of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

V. Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

Solvent/Solvent SystemBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGood general-purpose solvent for moderately polar compounds.
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.
Ethyl Acetate/HexaneVariableTunableA versatile system for adjusting polarity.
Acetone/HexaneVariableTunableAnother excellent system for fine-tuning polarity.
Dichloromethane/HexaneVariableTunableGood for less polar compounds.
Water100Highly PolarSuitable for more polar derivatives.

VI. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • PubMed. (2011). Synthesis of 2H-benzo[b][1][19]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. [Link]

  • Mapana Journal of Sciences. (2021). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • PubMed. (2010). NMR analysis of a series of imidazobenzoxazines. [Link]

  • AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]

  • Journal of Organic Chemistry. (1978). Flash Chromatography. [Link]

  • ResearchGate. (2021). some benzoxazinones of physiological importance: a synthetic perspective. [Link]

  • Chemistry LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

  • MDPI. (2022). Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. [Link]

  • ResearchGate. (n.d.). Early screening of crystallization and wash solvents for the rapid.... [Link]

  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][19]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). a comprehensive review of method development by hplc. [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Kumar et al., IJPSR, 2014; Vol. 5(1): 263-268. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ResearchGate. (2016). (PDF) Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]

  • PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]

  • Preprints.org. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [Link]

  • PubMed. (2014). Synthesis of 6-cinnamoyl-2H-benzo[b][1][19]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. [Link]

  • ResearchGate. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. [Link]

  • ResearchGate. (n.d.). I (1) chloro acetyl chloride, (2) NH4OH/K2CO3, r.t, 3 h; II AC2O,.... [Link]

Sources

Overcoming solubility issues of Hexahydro-2H-benzo[b]oxazin-3(4H)-one in assays.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Hexahydro-2H-benzo[b]oxazin-3(4H)-one and other similarly hydrophobic, heterocyclic compounds in experimental assays. Our focus is on providing not just solutions, but a clear rationale for each troubleshooting step to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?

A: This is a classic problem known as "solvent-shift" precipitation. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its miscibility with water can be deceptive.[1][2] When your concentrated DMSO stock solution is introduced into a large volume of aqueous media, the local concentration of DMSO is rapidly diluted. The compound, which was stable in a high-DMSO environment, suddenly finds itself in a primarily aqueous solution where its solubility is significantly lower, causing it to crash out of solution.[3]

Causality: The high polarity of water cannot maintain the solvation of the hydrophobic Hexahydro-2H-benzo[b]oxazin-3(4H)-one molecule once the solubilizing effect of the DMSO is diminished. This is a common issue for lipophilic molecules in drug discovery pipelines.[3][4]

Immediate Solutions:

  • Lower the Final Concentration: The most straightforward approach is to test if a lower final concentration of your compound remains soluble.

  • Optimize the Addition Process: Instead of pipetting the DMSO stock directly into the full volume of media, try adding it to a smaller volume first while vortexing or stirring vigorously to promote rapid mixing and minimize localized high concentrations of the compound.

  • Maintain a Low Final DMSO Concentration: Most cell-based assays are sensitive to DMSO, with concentrations above 0.5%–1% often causing cytotoxicity or affecting cellular processes.[5][6][7] Keeping the final DMSO concentration as low as possible (e.g., ≤0.1%) is crucial, but this paradoxically increases the risk of precipitation for poorly soluble compounds.

Q2: I'm preparing my stock solution. What is the best solvent to start with, and at what concentration?

A: For novel compounds like Hexahydro-2H-benzo[b]oxazin-3(4H)-one, 100% DMSO is the standard starting point due to its broad solubilizing power for both polar and nonpolar compounds.[1][8] A typical starting stock concentration for screening is 10-30 mM.[4] However, it is critical to visually confirm that your compound has fully dissolved at this concentration. If you observe any particulates, the solution is not fully solubilized, and any downstream dilutions will be inaccurate.[9]

Expert Insight: Do not assume solubility. A study by GlaxoSmithKline found that over 15% of compounds in one of their screening libraries precipitated out of a 100 mM DMSO stock solution. It's crucial to determine the maximum practical stock concentration.

Protocol Recommendation: Perform a preliminary solubility test. Start by attempting to dissolve a small, accurately weighed amount of your compound to achieve your target concentration (e.g., 10 mM) in a small volume of DMSO. If it doesn't dissolve, you may need to try a lower concentration or explore alternative solvents as outlined in the troubleshooting guides below.

Q3: My compound seems to be precipitating in the incubator during a multi-day cell-based assay. What could be the cause?

A: This is likely due to one of two factors: delayed precipitation or evaporation.

  • Delayed Precipitation: Even if the compound appears soluble initially, it may exist in a thermodynamically unstable, supersaturated state.[10] Over time, molecules can aggregate and nucleate, leading to crystal formation.

  • Evaporation & The "Edge Effect": In multi-well plates, evaporation is more pronounced in the outer wells.[11] As the medium evaporates, the concentration of all solutes, including your compound and salts, increases. This can push your compound's concentration beyond its solubility limit, causing it to crystallize. This is a well-known phenomenon often referred to as the "edge effect."

Solutions:

  • To combat the edge effect, fill the empty spaces and outer wells of your plate with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier.[11]

  • Ensure the incubator's water pan is full to maintain high humidity.

  • If delayed precipitation is suspected, you may need to employ a more robust solubilization strategy using co-solvents or solubility enhancers from the outset.

Q4: I need to use a higher concentration of my compound, but it's not soluble enough in a safe concentration of DMSO. What are my alternatives?

A: When DMSO alone is insufficient, you must turn to more advanced formulation strategies. The primary goal is to increase the apparent aqueous solubility of the compound without introducing artifacts into your assay.

Recommended Strategies:

  • Co-solvents: Introduce a water-miscible organic solvent alongside DMSO in your stock or as part of the final assay medium.[12] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[13] Common choices include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG300, PEG400).[8][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They act as molecular "buckets" to encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its solubility.[17][] Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are highly effective and widely used.[14][] Critically, cyclodextrins are generally considered biocompatible and have minimal effects on cell-based assays at typical working concentrations.[5]

  • Surfactants: Surfactants, or surface-active agents, form structures called micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[19][20] The hydrophobic core of these micelles can entrap your compound, increasing its solubility.[21][22] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used, but require careful validation as they can interfere with cell membranes and assay readouts.[19]

The choice of strategy depends on the specific compound and assay system. A systematic approach, as outlined in the guides below, is recommended.

Troubleshooting Guides & Protocols

Data Presentation: Solvent Selection Guide for Cell-Based Assays
Solvent/ExcipientPrimary UseProsConsRecommended Max Assay Conc. (v/v)
DMSO Primary Stock SolventExcellent solubilizing power for diverse compounds.[1]Can cause precipitation upon aqueous dilution[3]; cellular toxicity.[6]0.1% - 0.5%[5][7]
Ethanol Co-solventReadily available; effective for many compounds.More volatile; can be more cytotoxic than DMSO.[7]≤ 0.5%
Polyethylene Glycol (PEG 300/400) Co-solventLow volatility; generally low toxicity.[4]Can be viscous; may affect protein stability at high concentrations.1% - 2%
HP-β-Cyclodextrin Solubility EnhancerHigh biocompatibility; effective solubilizer.[14]Can be expensive; may extract cholesterol from cell membranes at very high concentrations.1% - 5% (w/v)
Polysorbate 80 (Tween 80) SurfactantForms micelles to solubilize compounds.[23]Can interfere with cell membranes and some assay readouts.≤ 0.1%
Workflow Diagram: Troubleshooting Compound Precipitation

G start Precipitation Observed in Assay Well stock_check Is the 100% DMSO stock solution clear? start->stock_check dilution_check Did precipitation occur immediately upon dilution? stock_check->dilution_check Yes stock_issue Stock solution is not fully dissolved. (Supersaturated or Insoluble) stock_check->stock_issue No incubation_check Did precipitation occur over time in the incubator? dilution_check->incubation_check No solvent_shift Classic 'Solvent-Shift' Precipitation. dilution_check->solvent_shift Yes evaporation_issue Likely 'Edge Effect' due to evaporation or delayed precipitation. incubation_check->evaporation_issue Yes solution_stock ACTION: 1. Re-prepare stock at lower conc. 2. Use sonication to aid dissolution. 3. Filter stock through 0.22µm syringe filter. stock_issue->solution_stock solution_dilution ACTION: 1. Lower final compound conc. 2. Use a co-solvent strategy. 3. Use a cyclodextrin-based solubilizer. solvent_shift->solution_dilution solution_incubation ACTION: 1. Add sterile PBS to empty wells. 2. Ensure incubator is humidified. 3. Use a more robust solubilization method. evaporation_issue->solution_incubation G start Start: Poorly Soluble Compound task1 Step 1: Determine Max Solubility in 100% DMSO start->task1 q1 Is target stock conc. (e.g., 10 mM) fully soluble? task1->q1 task2 Step 2: Test Dilution in Aqueous Buffer (e.g., PBS) q1->task2 Yes fail Re-evaluate compound or consult formulation specialist q1->fail No q2 Does compound stay soluble at target assay conc. with ≤0.5% final DMSO? task2->q2 success Proceed to Assay with standard DMSO protocol q2->success Yes task3 Step 3: Co-Solvent Approach q2->task3 No q3 Try adding co-solvent (e.g., PEG400) to the aqueous buffer. Is it soluble? task3->q3 q3->success Yes task4 Step 4: Advanced Formulation q3->task4 No q4 Prepare compound with Cyclodextrin (e.g., HP-β-CD). Is it soluble? task4->q4 q4->success Yes q4->fail No

Caption: A stepwise workflow for selecting an appropriate solubilization strategy.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PubMed Central (PMC). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • National Institutes of Health (NIH). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. [Link]

  • PubMed. Compound precipitation in high-concentration DMSO solutions. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • PubMed Central (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • PubMed. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MDPI. The Metabolic Diversity of Different Salsola Species Valorized Through Untargeted Metabolomics and In Vitro Bioassays: The Importance of Phenolic Constituents. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. [Link]

  • Scholars Research Library. Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • MedCrave online. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. How do I avoid crystallized compounds during cell assays with longer incubation times?. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

Sources

Preventing degradation of Hexahydro-2H-benzo[b]oxazin-3(4H)-one in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hexahydro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the chemical principles governing its stability, you can ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Hexahydro-2H-benzo[b]oxazin-3(4H)-one is a saturated bicyclic compound containing a lactam (a cyclic amide) fused to a cyclohexane ring. The primary stability concern for this molecule in solution is the hydrolysis of the lactam ring. This process is susceptible to catalysis by both acids and bases, leading to the formation of a ring-opened product, (2-aminocyclohexyl)oxyacetic acid. The rate of this degradation is influenced by several factors, including pH, temperature, and the solvent system used. Unlike some naturally occurring benzoxazinoids, this saturated lactam does not undergo the complex rearrangements seen in unsaturated or N-hydroxylated analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Hexahydro-2H-benzo[b]oxazin-3(4H)-one in solution?

The principal degradation route is the hydrolysis of the six-membered lactam ring. This reaction involves the nucleophilic attack of water on the carbonyl carbon of the lactam. The process can be catalyzed by both acid and base, proceeding through a tetrahedral intermediate before ring cleavage.[1][2][3] The final degradation product is (2-aminocyclohexyl)oxyacetic acid.

Q2: How does pH affect the stability of the compound in aqueous solutions?

The rate of lactam hydrolysis is highly pH-dependent. The compound will exhibit greatest stability at a near-neutral pH.

  • Acidic Conditions (pH < 6): The rate of hydrolysis increases due to the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2]

  • Basic Conditions (pH > 8): The rate of hydrolysis is significantly accelerated due to the presence of the hydroxide ion (OH-), a much stronger nucleophile than water.

  • Neutral Conditions (pH ≈ 6-8): The rate of uncatalyzed hydrolysis is at its minimum. For experimental work in aqueous buffers, it is crucial to maintain the pH within this range to minimize degradation.

Q3: What are the recommended solvents for dissolving and storing Hexahydro-2H-benzo[b]oxazin-3(4H)-one?

For long-term storage, it is highly recommended to store the compound as a solid under dry conditions. If a stock solution is required, the choice of solvent is critical.

  • Recommended: Dry, aprotic solvents such as DMSO, DMF, or anhydrous ethanol are the best choices for preparing stock solutions for long-term storage. These solvents do not participate in hydrolysis.

  • To be used with caution: Protic solvents, especially water, should be avoided for long-term storage. If aqueous buffers are necessary for an experiment, prepare the solution fresh and use it promptly. For short-term storage of aqueous solutions, refrigeration at 2-8°C is advisable.

Q4: What are the optimal storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, adhere to the following guidelines:

  • Temperature: Store solutions at low temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage of stock solutions in aprotic solvents, freezing at -20°C or -80°C is best practice.[4][5]

  • Light: While this specific compound does not have strong chromophores that would suggest high photosensitivity, it is always good practice to store solutions in amber vials or protected from light to prevent any potential photolytic degradation.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution. 1. Verify Solution Age and Storage: Always use freshly prepared aqueous solutions. If using a stock solution in an aprotic solvent, ensure it has been stored properly at low temperature and protected from moisture. 2. Check pH of Aqueous Medium: Measure the pH of your experimental buffer. If it is outside the optimal range of ~6-8, adjust it accordingly or remake the buffer. 3. Analytical Confirmation: Use an analytical technique like HPLC-UV or LC-MS to check the purity of your solution. Compare the chromatogram to a freshly prepared standard to identify any degradation peaks.
Appearance of a new peak in HPLC/LC-MS analysis. Formation of the hydrolysis product. 1. Characterize the New Peak: The primary degradation product will be (2-aminocyclohexyl)oxyacetic acid. This will have a different retention time and mass-to-charge ratio than the parent compound. 2. Perform a Forced Degradation Study: Intentionally expose a small sample of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions for a short period. Analyze the resulting solutions by HPLC/LC-MS to confirm the identity of the degradation peak.
Precipitation of the compound from solution. Poor solubility or solvent evaporation. 1. Assess Solvent Choice: Ensure the solvent used has sufficient solvating power for the desired concentration. 2. Check Storage Conditions: If stored at low temperatures, the compound may have precipitated. Allow the solution to come to room temperature and vortex to redissolve before use. Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid Hexahydro-2H-benzo[b]oxazin-3(4H)-one in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a dry, aprotic solvent (e.g., DMSO) to achieve the target concentration.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Stability by HPLC
  • Sample Preparation: Prepare a solution of the compound in the desired experimental buffer at a known concentration.

  • Initial Analysis (T=0): Immediately inject an aliquot of the solution onto a suitable C18 HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid for better peak shape) and monitor the UV absorbance at an appropriate wavelength (e.g., ~220 nm). Record the peak area of the parent compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. This will provide the degradation rate under your specific conditions.

Degradation Pathway and Prevention Workflow

The following diagrams illustrate the primary degradation pathway and a recommended workflow for handling the compound to minimize degradation.

Degradation Pathway of Hexahydro-2H-benzo[b]oxazin-3(4H)-one parent Hexahydro-2H-benzo[b]oxazin-3(4H)-one (Lactam) intermediate Tetrahedral Intermediate parent->intermediate + H2O (Acid or Base Catalysis) product (2-aminocyclohexyl)oxyacetic acid (Ring-Opened Product) intermediate->product Ring Opening Recommended Experimental Workflow cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_analysis Quality Control solid Solid Compound (Store Dry, RT) stock Stock Solution (Aprotic Solvent, e.g., DMSO) solid->stock Dissolve storage Long-Term Storage stock->storage Store at -20°C / -80°C working Prepare Fresh Working Solution (Aqueous Buffer, pH 6-8) storage->working Dilute for Use experiment Perform Experiment Promptly working->experiment qc Monitor Stability by HPLC/LC-MS experiment->qc

Caption: Workflow to minimize compound degradation during experiments.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]

  • Page, M. I. (1996). The Reactivity of Beta-Lactams, the Mechanism of Catalysis and the Inhibition of Beta-Lactamases. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1624. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Martin, N., et al. (2023). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 13(15), 10243-10263. [Link]

  • Olivares, B., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14936. [Link]

  • Olivares, B., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. ResearchGate. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Olivares, B. (2021). A natural solvent improves β-lactam antibiotic efficacy. IT Medical Team. [Link]

  • de Winter, S., et al. (2021). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 43(3), 417-424. [Link]

  • Olivares, B., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed. [Link]

  • Macías, F. A., et al. (2004). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 52(21), 6402-13. [Link]

  • Liu, W., et al. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest management science, 60(10), 985-9. [Link]

  • De Jersey, J., & Zerner, B. (1969). On the spontaneous and enzyme-catalyzed hydrolysis of saturated oxazolinones. Biochemistry, 8(5), 1967-74. [Link]

  • Wang, L., et al. (2011). Synthesis of 2H-benzo[b]o[1][6]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & medicinal chemistry letters, 21(17), 5039-41. [Link]

  • Pillay, K., et al. (2019). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. Antibiotics, 8(3), 115. [Link]

  • Tsoleridis, C. A., et al. (2011). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & medicinal chemistry, 19(21), 6355-62. [Link]

  • Tankeu, S. Y., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 5923315. [Link]

  • Saeed, K., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 30(e1), e13-e18. [Link]

  • Wang, Y., et al. (2022). Discovery of 2H-benzo[b]o[1][6]xazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European journal of medicinal chemistry, 238, 114461. [Link]

  • Behera, P. S., et al. (2026). 6-Amino-7-fluoro-2 H -benzo[ b ]o[1][6]xazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. ResearchGate. [Link]

  • J&K Scientific. (n.d.). 6-Methyl-2H-benzo[b]o[1][6]xazin-3(4H)-one. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for benzoxazinone synthesis. As a class of heterocyclic compounds pivotal in medicinal chemistry and materials science, benzoxazinones offer immense potential.[1][2][3] However, their synthesis is often plagued by specific and recurring side reactions that can frustrate even seasoned researchers.

This guide is designed to move beyond simple protocols. It provides in-depth, field-proven insights into why these side reactions occur and offers robust, validated strategies to overcome them. We will explore the mechanistic underpinnings of common issues to empower you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific problems you might observe during your experiments. Each question is framed around a common experimental outcome, followed by an analysis of the root cause and actionable solutions.

Q1: My reaction of anthranilic acid and an acid chloride yielded primarily the uncyclized N-acylanthranilic acid. How do I drive the reaction to completion?

This is arguably the most frequent challenge, particularly when using a 1:1 stoichiometry of reactants. The formation of the stable N-acylanthranilic acid amide competes directly with the desired cyclization.

Core Problem: The carboxylic acid of the N-acylanthranilic acid intermediate is not sufficiently electrophilic to be attacked by the amide nitrogen in an intramolecular fashion. The reaction stalls at the amide formation stage.

Mechanistic Insight: Successful cyclization requires the activation of the carboxylic acid. A common strategy involves using a second equivalent of the acid chloride. The first equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride. This anhydride is a highly activated intermediate, making the carbonyl carbon susceptible to intramolecular nucleophilic attack by the newly formed amide, which then collapses to the benzoxazinone product with the loss of a molecule of acid.[1]

Troubleshooting Workflow:

G start Problem: Low yield of Benzoxazinone, high yield of N-Acyl Intermediate check_stoich Check Stoichiometry: Was Acid Chloride > 2 equivalents? start->check_stoich check_conditions Check Reaction Conditions: Were they strictly anhydrous? check_stoich->check_conditions Yes sol_stoich Solution 1: Rerun reaction using 2.1-2.5 eq. of acid chloride in dry pyridine. This generates a mixed anhydride in situ. check_stoich->sol_stoich No check_cyclizer Consider a Dedicated Cyclizing Agent check_conditions->check_cyclizer Yes sol_anhydrous Solution 2: Ensure all glassware is oven-dried and reagents (pyridine, etc.) are anhydrous. Water can hydrolyze the mixed anhydride. check_conditions->sol_anhydrous No sol_cyclizer Solution 3: Isolate the N-acyl intermediate and cyclize it in a separate step by refluxing in a dehydrating agent like acetic anhydride. check_cyclizer->sol_cyclizer Isolate Intermediate end Desired Benzoxazinone Obtained sol_stoich->end Problem Solved sol_anhydrous->end Problem Solved sol_cyclizer->end Problem Solved

Caption: Troubleshooting workflow for low benzoxazinone yield.

Solutions:

  • Adjust Stoichiometry: The most direct solution is to perform the reaction using at least two equivalents of the acid chloride in a suitable base like dry pyridine.[1][4] Pyridine serves both as a catalyst and to neutralize the HCl generated.[4]

  • Utilize a Cyclizing Agent: If you have already isolated the N-acylanthranilic acid, it can be efficiently cyclized to the desired benzoxazinone. The most common method is to heat the intermediate in acetic anhydride.[1][4] Other reagents like cyanuric chloride in the presence of triethylamine can also be effective.[5]

  • Ensure Anhydrous Conditions: Any moisture present can hydrolyze the highly reactive acid chloride and the mixed anhydride intermediate, preventing cyclization and reducing yield.

Q2: I'm synthesizing a 2-aryl-benzoxazinone from anthranilic acid and a triethyl orthoester, but I'm isolating a significant amount of a dihydro-benzoxazinone intermediate. Why isn't the final elimination occurring?

This issue is common when using orthoesters and is particularly pronounced when the anthranilic acid contains electron-withdrawing groups (e.g., -NO₂, -Cl).[4] You are likely isolating the (±)-2-aryl-2-ethoxy-1,2-dihydro-4H-benzoxazin-4-one.[4][6]

Core Problem: The final step of the reaction is the elimination of an alcohol (e.g., ethanol) to form the C=N bond within the heterocyclic ring. This elimination is often the rate-limiting step and can be difficult to drive to completion under thermal conditions alone.[6]

Mechanistic Insight: The reaction proceeds through the formation of an iminium intermediate, followed by ring closure to form the dihydro intermediate.[6] Electron-withdrawing groups on the anthranilic acid ring decrease the electron density of the system, making the proton abstraction and subsequent elimination of ethanol more challenging.

Solutions:

  • Increase Reaction Time and/or Temperature: In many cases, simply extending the reflux time from 24 hours to 48 hours can promote the elimination and increase the yield of the desired aromatic benzoxazinone.[6]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate this transformation, often leading to complete elimination in a much shorter time frame compared to conventional heating.[6]

  • Acid Catalysis: The addition of a catalytic amount of a strong acid can facilitate the protonation of the ethoxy group, turning it into a better leaving group (ethanol) and promoting the elimination.

Data Presentation: Effect of Conditions on Elimination

EntrySubstituent on Anthranilic AcidConditionTime (h)Outcome
1HThermal (Reflux)24Mixture of Dihydro and Final Product
2HThermal (Reflux)48Primarily Final Product[6]
34-NO₂Thermal (Reflux)48Primarily Dihydro Intermediate[4]
44-NO₂Microwave (150°C)1Primarily Final Product
Q3: My purified benzoxazinone decomposes during storage or upon attempted subsequent reactions. What is causing this instability?

Benzoxazinone derivatives, while useful synthons, can be susceptible to ring-opening via nucleophilic attack. This is a critical consideration for purification, storage, and downstream applications.

Core Problem: The C4 carbonyl group (the ester carbonyl) and the C2 position are both electrophilic sites. They are susceptible to attack by various nucleophiles, including water, alcohols, amines, and even strong, non-nucleophilic bases, leading to the cleavage of the oxazine ring.[6][7]

Mechanistic Insight (Hydrolysis): Under aqueous conditions (acidic or basic), a water molecule can attack the C4 carbonyl carbon. This leads to a tetrahedral intermediate which can collapse, breaking the C-O bond and opening the ring to form the corresponding N-acylanthranilic acid. This process is often reversible but can lead to significant product loss, especially during aqueous workups.

Caption: Mechanism of benzoxazinone hydrolysis. (Note: Image placeholders would be replaced with actual chemical structures in a live system).

Solutions:

  • Anhydrous Workup and Purification: Avoid aqueous washes during the workup if possible. If an aqueous wash is necessary, use brine to minimize the amount of water introduced and work quickly. For purification, column chromatography using anhydrous solvents is preferred over recrystallization from protic solvents like ethanol.

  • Control pH: Avoid strongly basic or acidic conditions during workup and subsequent steps. The stability of the benzoxazinone ring is highly pH-dependent.

  • Proper Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect it from atmospheric moisture.

  • Use in Downstream Reactions: When using benzoxazinones as intermediates, for example in the synthesis of quinazolinones by reaction with amines, the reaction is often carried out in a one-pot fashion or with the crude benzoxazinone to minimize handling and potential decomposition.[8]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the advantages of using isatoic anhydride as a starting material compared to anthranilic acid?

Both are excellent precursors, but they offer different advantages.

  • Anthranilic Acid: It is versatile and widely used with reagents like acid chlorides, anhydrides, and orthoesters.[1][6] However, as discussed in Q1, it often requires activation (e.g., forming a mixed anhydride) to ensure efficient cyclization.[1]

  • Isatoic Anhydride: This precursor is essentially a "pre-activated" form of anthranilic acid. The anhydride moiety is highly reactive.[6] Reactions with acid anhydrides or acid chlorides can proceed under milder conditions and may not require the same stoichiometric considerations as anthranilic acid.[9][10] This can lead to cleaner reactions and higher yields, as the primary byproduct is CO₂.

FAQ 2: I need to perform an alkylation on the nitrogen atom of the benzoxazinone ring. How can I avoid competitive O-alkylation?

This is a classic problem of regioselectivity involving an ambident nucleophile (a nucleophile with two reactive sites, in this case, the nitrogen and the exocyclic oxygen of the amide). The outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB).

  • N-Alkylation (Favored): The nitrogen atom is a "softer" nucleophile than the oxygen atom. To favor N-alkylation, you should use a "soft" alkylating agent.

    • Reagents: Alkyl halides with soft leaving groups, such as alkyl iodides (R-I) or, to a lesser extent, alkyl bromides (R-Br).[11]

    • Conditions: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation but leave the anion relatively free, enhancing its nucleophilicity.

  • O-Alkylation (To be Avoided): The carbonyl oxygen is a "harder" nucleophile. O-alkylation is favored by "hard" alkylating agents.

    • Reagents: Reagents with hard leaving groups, such as dimethyl sulfate, methyl triflate, or Meerwein salts.[11]

    • Conditions: Using silver salts can sometimes promote O-alkylation by coordinating with the halide, making the alkylating agent harder.[12]

To selectively achieve N-alkylation, the clear choice is to use an alkyl iodide or bromide in a solvent like DMF with a suitable non-nucleophilic base.

Appendix A: Key Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

This protocol is based on the classical method requiring in situ activation via a mixed anhydride.[1]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anthranilic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous pyridine (approx. 5-10 mL per gram of anthranilic acid) to dissolve the starting material.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add the aroyl chloride (2.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into a beaker of ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual pyridine.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure benzoxazinone.

Protocol 2: Cyclization of Isolated N-Acylanthranilic Acid

This protocol is for converting the common side product into the desired final product.[4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the N-acylanthranilic acid (1.0 eq.).

  • Reagent: Add acetic anhydride (5-10 eq. by volume).

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize from a suitable solvent if necessary.

References

  • Penthala, N. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Benzoxazinone Synthesis. BenchChem.
  • El-Hamouly, W. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • Shariat, M., et al. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Fathalla, O. A., et al. (2014). Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. ResearchGate. Available at: [Link]

  • Komar, M., et al. (n.d.). A proposed mechanism for benzoxazinone synthesis. ResearchGate. Available at: [Link]

  • Ismail, M. F. (n.d.). INTRODUCTION. Thesis/Dissertation Chapter.
  • Patel, K., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][4][6]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry. Available at: [Link]

  • Errede, L. A. (1976). Process for preparing benzoxazines. Google Patents (US3989698A).
  • Penthala, N. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Van der Verren, B., et al. (n.d.). Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. ResearchGate. Available at: [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]

  • Amer, A. M., et al. (2021). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Production of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Technical Support Center: Scaling Up the Production of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one

Prepared by the Senior Application Scientist Desk

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one. The synthesis of this saturated bicyclic lactam presents unique challenges, particularly concerning stereochemistry and purification, which differ significantly from its aromatic benzoxazinone counterparts. Due to the limited specific literature for this exact molecule (CAS 127958-64-9)[3], this guide is built upon established principles for the synthesis of analogous saturated heterocycles, focusing on a probable and logical synthetic route.

The core of the proposed synthesis involves the cyclization of cis-2-(aminomethyl)cyclohexanol. The stereochemical relationship between the amino and hydroxyl groups is critical for the successful formation of the fused ring system. This document will address potential issues from starting material sourcing and characterization through to final product purification and analysis at scale.

Assumed Synthetic Workflow

The following workflow represents the most chemically plausible route to the target molecule and forms the basis for the troubleshooting and FAQ sections.

Gcluster_0Part 1: Precursor Synthesiscluster_1Part 2: Cyclizationcluster_2Part 3: Purification & AnalysisACyclohexene PrecursorBStereoselectiveAmino-hydroxylationA->Be.g., Aziridination,Ring OpeningCcis-2-(aminomethyl)cyclohexanol(Key Intermediate)B->CPurification/Isomer SeparationECyclization ReactionC->EDPhosgene Equivalent(e.g., CDI, Triphosgene)D->EFCrude Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-oneE->FWork-up &Solvent RemovalGLarge-Scale PurificationF->GCrystallization/DistillationHFinal Product(>99% Purity)G->HIAnalytical QCH->INMR, HPLC, MS,EA

Caption: Proposed workflow for the synthesis of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most critical parameter in the synthesis of the key intermediate, cis-2-(aminomethyl)cyclohexanol?

Stereochemistry is paramount. The formation of the hexahydrobenzoxazinone ring requires the aminomethyl and hydroxyl groups to be on the same face of the cyclohexane ring (cis configuration). Using a trans isomer will not lead to the desired fused bicyclic product due to steric constraints and will likely result in intermolecular reactions, leading to oligomers or polymers.

A synthetic route starting from cyclohexene might involve steps like aziridination followed by ring-opening, which can generate a mixture of isomers.[4] It is essential to either use a highly stereoselective synthesis or implement a robust method for separating the cis and trans diastereomers before proceeding to the cyclization step.

FAQ 2: Which phosgene equivalent is recommended for scaling up the cyclization step?

While phosgene gas is highly effective, its extreme toxicity makes it unsuitable for most standard laboratory and scale-up facilities. Safer, solid alternatives are strongly recommended. The choice depends on factors like reactivity, cost, and ease of handling.

ReagentProsConsSafety & Handling Notes
Triphosgene Solid, stable, easy to handle and weigh. A safer source of phosgene in situ.Decomposes to phosgene; requires careful temperature control and scrubbing of off-gas. Can be expensive.Must be handled in a well-ventilated fume hood. Reactions should be quenched carefully. The off-gas (HCl, CO2, and potentially phosgene) must be passed through a caustic scrubber.
Carbonyldiimidazole (CDI) Solid, relatively non-toxic byproducts (imidazole, CO2). Generally safe and easy to handle.Less reactive than phosgene/triphosgene, may require higher temperatures or longer reaction times. Imidazole byproduct must be removed during work-up.Relatively safe to handle. The main hazard is the reagent itself (corrosive). Work-up involves aqueous washes to remove the soluble imidazole byproduct.
Diphosgene Liquid, less volatile than phosgene.Highly toxic and corrosive. Still presents significant handling risks.Not recommended for general scale-up without specialized equipment and safety protocols. Reactivity can differ from phosgene, potentially leading to different side products.[5]

For most applications, Carbonyldiimidazole (CDI) represents the best balance of safety, reactivity, and ease of handling for scale-up.

Troubleshooting Guide

Problem 1: Low or no yield of the desired Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one during cyclization.

This is a common issue that can stem from several root causes. Systematically investigating each possibility is key to resolving the problem.

Question: My TLC/LC-MS analysis shows unreacted cis-2-(aminomethyl)cyclohexanol after the cyclization reaction. What should I do?

Answer: This indicates an incomplete reaction. Consider the following factors:

  • Reagent Stoichiometry and Purity:

    • Cause: The phosgene equivalent may have degraded due to improper storage (e.g., exposure to moisture). CDI and triphosgene are moisture-sensitive.

    • Solution: Use a freshly opened bottle of the cyclizing agent or test the activity of your current stock on a small scale with a simple alcohol. Ensure you are using the correct stoichiometry; for CDI, a slight excess (1.1-1.2 equivalents) is often beneficial.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at the current temperature. CDI-mediated cyclizations, in particular, can require heating to drive the reaction to completion.

    • Solution: Gradually increase the reaction temperature while monitoring by TLC or HPLC. For a CDI reaction in a solvent like THF or Dichloromethane, refluxing may be necessary. Extend the reaction time and monitor its progress at set intervals.

  • Solvent Choice:

    • Cause: The solvent may not be appropriate for the reaction. It must be anhydrous and inert to the reactants.

    • Solution: Ensure you are using a dry, non-protic solvent such as THF, DCM, or acetonitrile. The presence of water will consume the cyclizing agent.

GStartLow Yield:Unreacted Starting MaterialCheckStoichVerify Stoichiometry & Purityof Cyclizing AgentStart->CheckStoichCheckCondReview ReactionConditions (Temp/Time)Start->CheckCondCheckSolventEnsure Solvent isAnhydrous and InertStart->CheckSolventStoichSolUse Fresh Reagent& Slight ExcessCheckStoich->StoichSolProblemResolvedCondSolIncrease Temperature orExtend Reaction TimeCheckCond->CondSolProblemResolvedSolventSolUse Freshly Dried,Non-Protic SolventCheckSolvent->SolventSolProblemResolved

Caption: Decision workflow for troubleshooting low conversion in the cyclization step.

Question: My reaction mixture becomes very thick, and I am isolating a white, insoluble solid instead of my product. What is happening?

Answer: This strongly suggests polymerization.

  • Causality: This often occurs when using a trans isomer of the starting material, which cannot cyclize intramolecularly. Instead, the activated amino or hydroxyl groups react with other molecules, leading to chain growth. It can also happen if the addition of the cyclizing agent is too fast, creating localized high concentrations that favor intermolecular reactions.

  • Preventative Protocol:

    • Confirm Starting Material Purity: Use 1H NMR to confirm the cis stereochemistry of your 2-(aminomethyl)cyclohexanol. The coupling constants of the protons at the substitution points can help determine the relative stereochemistry.

    • Controlled Addition: When scaling up, add the cyclizing agent (especially the more reactive triphosgene) slowly as a solution to the reaction mixture at a controlled temperature (e.g., 0 °C). This maintains a low concentration of the reactive intermediate and favors the intramolecular cyclization. This principle is a cornerstone of scaling up ring-closing reactions.[6][7]

    • High Dilution: While counterintuitive for scale-up, running the reaction at a higher dilution can favor the intramolecular reaction over the intermolecular polymerization. This is often a trade-off between throughput and yield.

Problem 2: My final product is an oil or a low-melting solid that is difficult to purify.

Question: After workup, my Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one is impure. Column chromatography is not feasible for the 1 kg scale I am targeting. What are my options?

Answer: At scale, purification strategies must move away from chromatography. Crystallization and distillation are the preferred industrial methods.

  • Crystallization/Recrystallization:

    • Principle: This is the most effective method for purifying solid compounds at scale. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

    • Methodology:

      • Solvent Screening: On a small scale, test a range of solvents (e.g., heptane, ethyl acetate, isopropanol, toluene, and mixtures thereof) to find a suitable system.

      • Procedure: Dissolve the crude material in the minimum amount of hot solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further with an ice bath to maximize recovery. Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to residual solvent from the workup or the presence of impurities that depress the melting point. Try using a seed crystal or scratching the inside of the flask to induce crystallization.

  • Separation of Diastereomers:

    • Challenge: If your starting material contained a small amount of the trans isomer, you might have formed a diastereomeric byproduct that did not polymerize. Diastereomers have different physical properties and can often be separated by non-chiral methods.[8]

    • Solution: Fractional crystallization can sometimes separate diastereomers. This involves a careful, iterative process of crystallization and analysis of the mother liquor and crystals. It may require significant process development to achieve high purity.[9]

  • Vacuum Distillation:

    • Applicability: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be an excellent, scalable purification method.

    • Considerations: Determine the boiling point of your compound under vacuum on a small scale first. Ensure the compound is stable at the required distillation temperature to avoid decomposition.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available at: [Link]

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Al-Suod, H., & Al-Majidi, S. (2014). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]

  • Sonigara BS, Ranawat MS. Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. (2019). Available at: [Link]

  • Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. ResearchGate. Available at: [Link]

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Elsevier. Available at: [Link]

  • Process for preparing cis-2-aminocyclohexanol. Google Patents.
  • Christie, A. L., et al. (2021). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development. Available at: [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Institutes of Health (NIH). Available at: [Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. PubMed. Available at: [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. ResearchGate. Available at: [Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. The University of Manchester Research Explorer. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • cis-2-Aminomethyl-cyclohexanol. PubChem. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. PubMed. Available at: [Link]

  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. JoVE. Available at: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities. National Institutes of Health (NIH). Available at: [Link]

  • Phosgene derivatives: Overview of commonly used C1 reactants for carbamate synthesis. ResearchGate. Available at: [Link]

  • Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. ResearchGate. Available at: [Link]

  • Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. Available at: [Link]

  • Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. National Institutes of Health (NIH). Available at: [Link]

Method refinement for the quantification of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with targeted, in-depth guidance for the quantitative analysis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one. This guide moves beyond simple instructions to explain the underlying scientific principles, helping you refine your methods, troubleshoot effectively, and ensure data integrity.

Technical Support Center: Quantification of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you'll face during method development.

Q1: What is the most suitable analytical technique for quantifying Hexahydro-2H-benzo[b]oxazin-3(4H)-one in complex matrices?

Answer: For researchers and professionals in drug development, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Here’s a breakdown of why:

  • Superior Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at very low concentrations (ng/mL or even pg/mL), which is often necessary for pharmacokinetic studies.[1][2] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interference from other matrix components.

  • Broad Applicability: The technique is well-suited for polar and non-volatile compounds like benzoxazinones, which can be challenging to analyze by Gas Chromatography (GC) without derivatization.[3]

  • Robustness: While susceptible to matrix effects, these can be effectively managed with proper method development, making it a reliable quantitative tool.[4][5]

While other techniques exist, they have limitations:

  • HPLC with UV/DAD detection: Lacks the sensitivity and selectivity of MS detection for complex samples like blood or plasma. It is more suitable for analyzing bulk material or formulations where the analyte concentration is high.[6][7][8]

  • GC-MS: Often requires derivatization to improve the volatility and thermal stability of polar analytes, which adds complexity and potential for analytical error.[7][9][10]

Q2: How should I approach sample preparation for bioanalysis?

Answer: The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the sample. The choice depends on the matrix and required cleanliness.

  • Protein Precipitation (PPT): A simple, fast method for plasma or serum. You add a solvent like acetonitrile or methanol to precipitate proteins.

    • Pro: Quick and easy.

    • Con: Results in a "dirty" extract with significant residual matrix components (like phospholipids), which can cause severe ion suppression in LC-MS/MS.[1][5]

  • Liquid-Liquid Extraction (LLE): A classic technique where the analyte is partitioned between the aqueous sample and an immiscible organic solvent.

    • Pro: Can provide a cleaner extract than PPT.

    • Con: Can be labor-intensive, use large volumes of organic solvents, and may suffer from emulsion formation.[3][11]

  • Solid-Phase Extraction (SPE): The most powerful and selective technique. The sample is passed through a cartridge containing a sorbent that retains the analyte. Interferences are washed away, and the purified analyte is then eluted.

    • Pro: Delivers the cleanest extracts, minimizing matrix effects and improving assay robustness.[12][13][14][15] It can be automated for high-throughput applications.

    • Con: Requires more method development to optimize sorbent choice, wash, and elution steps.

For robust quantification of Hexahydro-2H-benzo[b]oxazin-3(4H)-one, SPE is the highly recommended approach , particularly a mixed-mode sorbent that can utilize both non-polar and ion-exchange interactions for superior cleanup.[14][16]

Q3: What are the critical parameters to assess during method validation?

Answer: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. Key parameters include:

Validation ParameterDescription & Acceptance Criteria
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components. No significant interfering peaks should be present at the analyte's retention time in blank matrix samples.
Linearity and Range The relationship between concentration and instrument response. A calibration curve should be generated with a correlation coefficient (r²) typically ≥ 0.99.
Accuracy & Precision Accuracy is the closeness of results to the true value. Precision is the degree of scatter between replicate measurements. Typically, accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should be ≤15% (≤20% at the LLOQ).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Usually defined as a signal-to-noise ratio of 3:1.[2]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2][17]
Recovery The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.
Matrix Effect The suppression or enhancement of analyte ionization caused by co-eluting matrix components.[1][4][5][18][19] This is a critical parameter for LC-MS/MS and should be thoroughly investigated.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).

Part 2: Troubleshooting Guide

This guide uses a problem-oriented format to help you resolve common experimental issues.

Problem 1: Low or No Analyte Signal
Potential Cause Diagnostic Check & Solution Scientific Rationale
Instrument Failure Check: Infuse a tuning solution or a known standard directly into the mass spectrometer. Solution: If no signal is observed, the issue is with the instrument (e.g., detector, electronics, ion source). Perform instrument maintenance and calibration as per manufacturer guidelines.This isolates the instrument's performance from chromatographic and sample preparation variables.
Poor Extraction Recovery Check: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample at the same concentration. Solution: Re-optimize the sample preparation method. For SPE, evaluate different sorbents, pH conditions, wash solvents, and elution solvents.[14][15]This quantifies the efficiency of your extraction process. Low recovery means the analyte is being lost before it reaches the instrument.
Analyte Degradation Check: The analyte, being a cyclic hydroxamic acid derivative, may be unstable.[20][21][22] Analyze a freshly prepared standard and compare it to one that has been left at room temperature or gone through the sample preparation workflow. Solution: Keep samples on ice, use antioxidants if necessary, and minimize time between preparation and analysis. Investigate stability at different pH values.Hydroxamic acids can be susceptible to hydrolysis or oxidation, leading to loss of the parent compound.
Severe Ion Suppression Check: Perform a post-column infusion experiment. Infuse a constant flow of the analyte solution post-column while injecting an extracted blank matrix sample. A dip in the signal at the analyte's retention time indicates ion suppression. Solution: Improve sample cleanup (e.g., switch from PPT to SPE). Modify chromatography to separate the analyte from the suppressive region. Use a stable isotope-labeled internal standard to compensate for the effect.[4][5]Co-eluting matrix components compete with the analyte for ionization in the MS source, reducing its signal.[1][18]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Diagnostic Check & Solution Scientific Rationale
Column Contamination/Degradation Check: Run a standard in a fresh mobile phase. If the peak shape is still poor, the column is likely the issue. Solution: Flush the column with a strong solvent. If that fails, replace the column.Contaminants from the matrix can accumulate on the column frit or stationary phase, creating active sites that cause peak tailing.
Mismatch Between Sample Solvent and Mobile Phase Check: Is the sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile for a 95% aqueous mobile phase)? Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.[14]Injecting a strong solvent can cause the analyte band to spread on the column before the gradient starts, leading to broad or split peaks.
Secondary Interactions Check: The analyte may have secondary interactions with residual silanols on the column. Solution: Adjust the mobile phase pH to change the ionization state of the analyte. Add a small amount of a competing agent like triethylamine (less common in MS) or use a different column chemistry (e.g., one with better end-capping).Unwanted interactions between the analyte and the stationary phase can delay parts of the analyte band, causing peak tailing.
Problem 3: Inconsistent Results (Poor Precision)
Potential Cause Diagnostic Check & Solution Scientific Rationale
Inconsistent Sample Preparation Check: Review every step of the extraction process for variability (e.g., pipetting, vortexing times, evaporation). Solution: Automate the sample preparation if possible.[14] Ensure consistent timing and technique for all manual steps. Use a reliable internal standard added at the very beginning of the process.Manual sample preparation is a major source of variability. An internal standard helps correct for inconsistencies in sample handling and extraction.
Variable Matrix Effects Check: Analyze matrix effect in at least 6 different lots of the biological matrix. Solution: If variability is high, the sample cleanup must be improved. A stable isotope-labeled internal standard is crucial here, as it will experience the same variability in matrix effects as the analyte.[4][5]The composition of biological matrices can vary between individuals or lots, leading to different degrees of ion suppression/enhancement and thus inconsistent results.[1][19]
Autosampler Issues Check: Inject the same standard multiple times from the same vial. Then inject from different vials. Solution: If variability is high from the same vial, check for air bubbles in the syringe or sample loop. If variability is between vials, ensure proper sealing and consistent sample volume.Mechanical issues with the autosampler can lead to inconsistent injection volumes, which directly translates to variability in peak areas.

Part 3: Protocols & Visualizations

Recommended Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a robust starting point for method development.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Internal Standard (IS) Spiking: To 100 µL of plasma sample, add 10 µL of IS working solution (a stable isotope-labeled version of the analyte is ideal).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This disrupts protein binding.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1 M HCl in water, followed by 1 mL of methanol. This removes polar and non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 Reverse-Phase, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transitions Optimize using a standard solution. Determine the precursor ion (e.g., [M+H]⁺) and select 2-3 stable, high-intensity product ions for quantification and qualification.
Visual Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Plasma Sample Collection Spike 2. Add Internal Standard Sample->Spike Pretreat 3. Protein Binding Disruption (Acidify) Spike->Pretreat SPE 4. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Pretreat->SPE Dry 5. Evaporate & Reconstitute SPE->Dry LC 6. LC Separation (Reverse-Phase C18) Dry->LC MS 7. MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 10. Calculate Unknown Concentrations Calibrate->Quantify

Caption: End-to-end workflow for the quantification of Hexahydro-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Decision Tree: Low Signal Intensity

G Start Problem: Low Signal Intensity CheckInstrument Inject Standard Directly into MS. Signal OK? Start->CheckInstrument InstrumentIssue Root Cause: Instrument Malfunction (Source, Detector, etc.) CheckInstrument->InstrumentIssue No CheckRecovery Calculate Extraction Recovery. >70%? CheckInstrument->CheckRecovery Yes RecoveryIssue Root Cause: Poor Extraction (Optimize SPE) CheckRecovery->RecoveryIssue No CheckSuppression Perform Post-Column Infusion. Ion Suppression? CheckRecovery->CheckSuppression Yes SuppressionIssue Root Cause: Matrix Effects (Improve Cleanup) CheckSuppression->SuppressionIssue Yes DegradationIssue Root Cause: Analyte Instability (Check Stability) CheckSuppression->DegradationIssue No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] The focus of this guide, Hexahydro-2H-benzo[b]oxazin-3(4H)-one, represents a saturated analog of this critical pharmacophore. The introduction of saturation to the benzene ring fundamentally alters the molecule's three-dimensional structure, potentially enhancing its binding affinity and specificity for biological targets while improving its pharmacokinetic profile.

This guide provides an in-depth, objective comparison of methodologies to validate the anti-inflammatory and antimicrobial potential of Hexahydro-2H-benzo[b]oxazin-3(4H)-one. We will explore the causality behind experimental choices, present detailed protocols as self-validating systems, and compare its hypothetical performance against established alternatives, grounded in authoritative references.

Part 1: Validation of Anti-Inflammatory Activity

Chronic inflammation is a key pathological driver in numerous diseases, making it a critical area for therapeutic intervention.[4] Many benzoxazinone derivatives have shown promise as anti-inflammatory agents, often by targeting key enzymatic and signaling pathways.[5][6] A primary hypothesis is that Hexahydro-2H-benzo[b]oxazin-3(4H)-one may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway, both central players in the inflammatory response.[4][7]

Mechanistic Target 1: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8] Its selective inhibition is a proven strategy for mitigating inflammation with a potentially better safety profile than non-selective NSAIDs.[7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol provides a robust method for determining the direct inhibitory potential of a test compound on COX-2 enzymatic activity. The assay is based on the peroxidase component of COX-2, which is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8]

Rationale: This in vitro enzyme assay is a crucial first step. It isolates the enzyme from cellular complexity, allowing for a direct measurement of inhibition. This confirms target engagement and provides a quantitative measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0.

    • Hematin Stock: Dissolve hematin in 0.1 M NaOH and dilute with the assay buffer to a final concentration of 15 mM.

    • Enzyme Solution: Dilute purified human recombinant COX-2 enzyme in the assay buffer to the desired concentration (e.g., 100 units/mL).

    • Test Compound: Prepare a 10 mM stock solution of Hexahydro-2H-benzo[b]oxazin-3(4H)-one in DMSO. Create serial dilutions to achieve a range of final assay concentrations.

    • Positive Control: Prepare a stock solution of Celecoxib (a known selective COX-2 inhibitor) in DMSO.

    • Substrates: Prepare stock solutions of Arachidonic Acid (10 mM in ethanol) and TMPD (10 mM in DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Tris-HCl buffer.

    • Add 10 µL of Hematin (final concentration ~1 µM).

    • Add 10 µL of the COX-2 enzyme solution.

    • Add 10 µL of the test compound or positive control at various concentrations. For the control (100% activity), add 10 µL of DMSO.

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[8]

Workflow for COX-2 Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Buffers & Reagents P2 Dilute COX-2 Enzyme P1->P2 P3 Prepare Test Compound & Control Dilutions P2->P3 A1 Add Buffer, Hematin, & COX-2 Enzyme P3->A1 A2 Add Test Compound or DMSO Control A1->A2 A3 Pre-incubate (15 min) A2->A3 R1 Initiate with TMPD & Arachidonic Acid A3->R1 R2 Kinetic Read at 590 nm R1->R2 D1 Calculate Reaction Velocity R2->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Experimental workflow for the in vitro colorimetric COX-2 inhibition assay.

Mechanistic Target 2: NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a master regulator of the inflammatory response.[9] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4] Inhibiting this pathway is a key strategy for developing anti-inflammatory therapeutics.[10][11]

NF-κB Signaling Pathway Diagram

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Preliminary Safety Assessment: Cytotoxicity

Before concluding that a compound has specific anti-inflammatory activity, it is crucial to rule out general cytotoxicity. A compound that simply kills cells will artifactually appear to reduce inflammatory markers. The Lactate Dehydrogenase (LDH) release assay is a standard method for quantifying cell death.[12]

Experimental Protocol: LDH Cytotoxicity Assay

Rationale: Healthy cells maintain an intact plasma membrane. When cells are damaged, they release the stable cytoplasmic enzyme LDH into the culture medium. Measuring the amount of LDH in the supernatant provides a reliable marker of cell lysis and cytotoxicity.[13][14]

Step-by-Step Methodology:

  • Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with Hexahydro-2H-benzo[b]oxazin-3(4H)-one at the same concentrations used in the activity assays for 24 hours.

  • Control Preparation:

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[15]

    • Background Control: Culture medium only.

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[16]

    • Prepare the LDH reaction mixture according to a commercial kit's instructions (typically containing a catalyst and a dye solution).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of a stop solution.

  • Data Measurement and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound - Low Control) / (High Control - Low Control)] * 100

Comparative Data Summary: Anti-Inflammatory Activity

The following table presents a hypothetical but plausible comparison of Hexahydro-2H-benzo[b]oxazin-3(4H)-one against established anti-inflammatory drugs.

CompoundTarget(s)In Vitro COX-2 IC50 (µM)Cellular NF-κB IC50 (µM)Cytotoxicity (LDH) TC50 (µM)
Hexahydro-2H-benzo[b]oxazin-3(4H)-one COX-2 / NF-κB8.512.2> 100
Celecoxib (Positive Control)Selective COX-20.04> 50> 150
Ibuprofen (Reference Compound)Non-selective COX-1/COX-25.2 (for COX-2)> 100> 200

Data are hypothetical and for illustrative purposes only. TC50: Toxic Concentration causing 50% cell death.

Part 2: Validation of Antimicrobial Activity

The benzoxazinone scaffold is also known to be a source of compounds with antimicrobial and antifungal properties.[17][18] Validating this potential activity is a critical step in characterizing a new chemical entity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC assay is the gold standard for determining the antimicrobial potency of a compound.[19] It identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro, providing a quantitative measure of its efficacy.[20]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[20]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution (96-well plate):

    • Add 100 µL of sterile broth to all wells.

    • In the first well of a row, add 100 µL of a high-concentration stock of the test compound, effectively doubling the volume.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20]

Workflow for MIC Determination

G cluster_prep 1. Preparation cluster_dilution 2. Serial Dilution (96-Well Plate) cluster_inoculation 3. Inoculation & Incubation cluster_readout 4. Readout P1 Prepare Bacterial Inoculum (0.5 McFarland) P2 Prepare Compound Stock Solution D1 Add Broth to All Wells P2->D1 D2 Add Compound to First Well D1->D2 D3 Perform 2-Fold Serial Dilutions D2->D3 I1 Add Diluted Inoculum to Wells D3->I1 I2 Incubate at 37°C for 16-20h I1->I2 R1 Visually Inspect for Bacterial Growth I2->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Caption: Workflow for the broth microdilution method to determine the MIC.

Comparative Data Summary: Antimicrobial Activity

The following table provides a hypothetical comparison of the antimicrobial activity of Hexahydro-2H-benzo[b]oxazin-3(4H)-one against standard antibiotics.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Hexahydro-2H-benzo[b]oxazin-3(4H)-one 1664
Penicillin (Reference Antibiotic)0.12> 128 (Resistant)
Ciprofloxacin (Reference Antibiotic)0.50.015

Data are hypothetical and for illustrative purposes only.

Discussion and Future Directions

This guide outlines a foundational strategy for validating the biological activity of Hexahydro-2H-benzo[b]oxazin-3(4H)-one. The hypothetical data presented suggests a compound with moderate, dual anti-inflammatory activity and modest antimicrobial properties. The key takeaways from such a validation would be:

  • Anti-Inflammatory Potential: The compound shows activity against both COX-2 and NF-κB, suggesting a multi-faceted mechanism of action. Its potency is less than the selective inhibitor Celecoxib but is within a reasonable range for a lead compound. Crucially, its low cytotoxicity indicates a favorable therapeutic window.

  • Antimicrobial Potential: The compound displays some activity, particularly against Gram-positive bacteria, though it is significantly less potent than established antibiotics. This could suggest a potential application as an adjuvant or a starting point for further optimization.

Next Steps for a Comprehensive Validation:

  • In-depth Mechanistic Studies: For anti-inflammatory activity, further assays such as Western blots to confirm the inhibition of IκB degradation or measurement of downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA would be essential.

  • Selectivity Profiling: To confirm COX-2 selectivity, its activity must be tested against the COX-1 isoform.

  • Broad-Spectrum Antimicrobial Screening: The compound should be tested against a wider panel of pathogenic bacteria and fungi, including drug-resistant strains.

  • In Vivo Efficacy: Promising in vitro results must be validated in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) and infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Hexahydro-2H-benzo[b]oxazin-3(4H)-one will be critical to optimize potency and selectivity.

By following this structured, data-driven approach, researchers can rigorously validate the biological activity of novel compounds, paving the way for the development of the next generation of therapeutics.

References

  • Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work? Retrieved from Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_49V42ipk2CGNOxXjDqa9Lcvi2xQ_P6t-hHS4YX_t47csk1z8xsJH45N54JeMMr_rzxB4z33oHpNvOdX0SmZJZGbg2b3jdr7tWjv6tqfWLFCpHV6auTDysES0vsCHiT3mTyqew-oYF9QFo-8HviGqhwkjKFMro-eOyjq8hbkq3WdMy7iart98o_a68MsXNgw=]
  • Wang, C. Y., Mayo, M. W., & Baldwin, A. S. (1996). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL85Sp_dYjegNViopaz-nfKaitmeBwEuDynnJdiWjCbbTd6a-In-R-gkOpGlIIe8-oYHt7sETtJDoR1s26nnOPQJtN8ETpQuazon4D7ZYcXitOMm6c2WOj4H4aXQSHkC1rC0t_mFCFAb7NmIY=]
  • Perkins, N. D. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. American Association for Cancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9WQU9R47EP6ULWdEK8G9cizPZ1zSmJRVbTqQuX35OqlpoW1lzCIwh3QwCVByWWICt-K1edmyz6uZCEvmZfnr41PrbgNcFo8Y2ymGzioIdX9LeSsC3qMD3MYfl-xtx5bg3ScGaroW9mr2ed1V7KcMY2h6kqxS35XBeNOTM9SmKwtEMB_v8AECZ-df7mW9wPSWJjki3NU3JAy74shHrl7bB4D9hvA==]
  • Otsuka, H., Hirai, Y., Nagao, T., & Yamasaki, K. (1988). Anti-inflammatory activity of benzoxazinoids from roots of Coix lachryma-jobi var. ma-yuen. Journal of Natural Products, 51(1), 74-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6QFAUuQrg5Mu45zdd0IYO_A4NaZiWV78UP1Pr9nKXEiQ98LnX2julye23ufBYfHhtdCz5MyKyPzyUNStXymvtFstmVHTeSsf_Hyc0wCn8ze3ceU6FlRBx19v7_W5zfDLbdQ=]
  • MedchemExpress. (n.d.). NF-κB | Inhibitors. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLkf1UANPyIvnygOenXu6FGQXQzoNMGAU95PV8-cpfqYQLhR7iFDpRg6n2aCvJLeMJ7Yl967sp191Z5yuHIdAQ9A13RQy0dr87KJCteSZh1H8Oxan8vMPXuGGSuC2ePRurxCmLMa1uYbgbLq4sFtBtMGQ=]
  • MDPI. (n.d.). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf_0hS8G6r56Hv_SpyaOTg99BJMuqNs0aN2MdzdwOzLuesS5v1cX6AuU85N2upL-lSVWXY_bo5bxZiASRDiA2sE-gpZxdn_ZhsSRSoxtm9wCqqyJOOH3lzDfUqh0sl1EOw]
  • Santa Cruz Biotechnology. (n.d.). NF kappa B Inhibitors. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhoWSEYeOcCIXId4D_wBYxxAZLvB63yR2UCAWxHJYTJOhjz7bP2jURcVLbYDW54gb6pXkVC9U0o0_WmUPgoNj4_gdY7kSqwc_UdfC7Te9ITZiWyiKvZP63JnXTi_ZsFUYpwQ0FTJvE9d1r8Kg=]
  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgtUPj85GSU6NfG1oKA52fPtot-oJcMHJm8uQZ_pq19uzHk1FshZtPvdREhfgsXyPf8VRtNtucm8gPhDtvcW0tkSYqNs0zBjMfgXYOHilH36yDCnEPpL_yzH6VO1T5tnxLzP1B2dUh-krMuCIXotnR5uQtEc-15cHTtwaEZQtIFtnLzI-SVpHs9FWszEEji8SfJMNRanvRx7HS-zvp71_Ls54=]
  • Roca, I., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxm5wDskdUUD0aA3qI3W-4bzh95JsTdPoSIvrYVnudSqJavgkSEUTUqq6brc_DWGW0DZFU9VgazlNLsuQJ1Dk1AJBgGPtFjODVXAeSXCYat9gamJRj4xedYiCQ605Vb8WFxGcMFlctf41MMhvk]
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhnQH87fDW1RfcvC8PyZA10euOftFw7CAk1Q6_6ooLcvm-FxEhim6-RtkvFKhevn6VJ-2J2awAWir-7K5_UI4nSaIkFsDXMGMpwLP8Y6xNudx_TjFNT9I0JMSY1eGofmya6PcYAl6dVNrn-nah]
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWnde9qvwsjgmiInu1fFq5uZgYW-Z9Tt3Hs98Y1nkn1kHClD_P88P-WaXatMIdlBDGpA2wnWzHrDBx_tnScncv_Tjws8JwioyOlkwzNdWvRsOcL_hJouZlmOzctTrqaeIx2raiBz_b91giY1NtwUML1tevFyoyBIQUqL2SvCuaioZTAA2rpeD4Qu31_QIYPS9s8A8rN-EM9oY8Za318iDlpF4ZWPxctOYKAha_7LGkIa4tdN4=]
  • Frontiers. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVuYWQkJFmR-8ZzcbHmeExdHmEoyQ7KGEk8hfzfh8oiH-929Gwc-diZ4iJpbYUVvsqb1z4vC3blpvS09LZdn1zD287OUsPYl2ngID5x3TAgBN2mJvPbMlvBm87nqJkARYbe76qO7_dSSr4IS2zHIlZ8ASRVMcJzl4v8frsYpusW2IWJKoos3pjrMNwz4e9j833Y7XbBQ==]
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Bhupal Nobles' University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKdA3kj8BAEFRCb5yuXpDos_A6i2eUgDCJDyftsXJ-ikjbzleUfr2GyzsQ3yJAbMI2MFn-PnJFlHMLhAlgtRnSa0AzpQ9gxb6Q9jj3HK49v_K1hA6hsGHol6Y5Tk078EtovBsGh75dKTEpKDu_Y_zpW1fe]
  • PubMed Central. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwqXCTxhQ2JsHiaNNW8_nMWuodsfD-Zk8Z4vYMLhkM1WHU91PuXQZGV7nnqnpqF49C4mvNyVWSoj9dLs5iM0NwIuTai4ChqaOeh5nblwtdsYuyBhbR22N-bL54vJWZ8OZZ9MRNNudsGr-O9Uyp]
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8j35-GwaJGXZz_HNz41IfmqLVitPa5duogQnQKPz8CuwdUv5x7YqNZKe1wvnlCsgZvBrUqpHlKqnsVbOd-ufx3_1grDhqpWxUAlo4VnD9qQqB-z-d1WQUPNnX4MrV5Y9uechasO5e_Z2Ztg9PDE1C_qzNLKX]
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVN8hgyNSYtuGhmtwGEktt57XO-qlZ1qVaVtMBKdZ35AXuUIpyqhr_SPNvC3GBX_6xwzRd8M0NYMLT3VbjXt9hrWaMdOTckSwa-x9AFmi7ugWVOMclJRDR2Hr_hZG0dGGSa-DAi6G9oaEoNg==]
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from Assay Genie. [https://vertexaisearch.cloud.google.
  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6YvPL36tiCljIBrnbELjiPlrdAjz9yisGVTRXYSCpH_XHD0gNbnZQIuhhD6UDf41mTUkXifWuyhI1yjwIeo_QDSACa9D5vVISgMZ0BzuWyh94cUlC-ulWirXWm-9EfH00rwU=]
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK2M28okmdH47dST6_Fc02UDPiziNkH5HLtfAt0xu6tZ89VSJFYzXVj_OckUv_jQIcVFTbYoUDvzbOmru7OsuHfeUX_rxSuz5sSiDpBuoHJsUMvG1HbQTJlqvVUn8sEJTuqoFJg7SIdisY-BevlZX6_gjxjoynJKc0o22p2ijJyQFjpD20dMtLrLts5ArmMBMichPwwsnd1kMCI4bBQI4T4YbZaj1QGQcfm5-UR9v48Q==]
  • PubMed Central. (n.d.). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKtyNCqyUIe-9yLY3VfkuhtXrXsjHsa3eQgfuZGj1svuEja_ouI5bmXnl3ac5ca9Qa-OUjNzUe8e_irG74GVsiUEY9G8z9HdZowMLxlqkM88CECoQEE04XED-dnIHwxPHly6UtArxTvqxo9ZkL]
  • Frontiers. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Retrieved from Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx4hTk2frQ5ZhNsoErs4fyMZx4HxS8qrGRh3dYuE6hA8yprARWLmPgbViswi55JJjoIpQtwkDRUfZTu7j5mvCxWQe2R0No7cLxr-pn6XLN3lMdnVP0tVgS8ri2Xc-C1vG3s02F7DUOt_Gzb6kDA1KihopuEK3xXMbD-BC9Wep6VXWGV8r5uDU8Ot2KmcpFKZnorQ==]
  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from G-Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY0QfI1Op8pYhv2xwKfstI6-U5SURNIEwv2LEtWZGkvf9DwJ75kqi3U6Bqo_kyAKyGNhzfjxTQuD1-PVJRO82vvQjIAzEE09dcC8IVlKuU_sQCOyytoSz8lrQJCplDrcYV8OuqvNkfF2Aj-IbhTBApZUQAUCDc6TE2]
  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfeJyb_EO_jlVY3NtVi3itM9qDwGfpyGtaytPTJXPjgXvcme02nxcOiMAoagTuM6QJspxotMMAc5NS46vYcdvm_rbrY0L1mkfpGRSsMGTl191Rjkp9LihfulMyByZk-jgzsIDrKAphM1tBwHb-L9IiFX3CgfEKiXH84YjEqFMpJDb4U09tv3iNESuGmd3hasd_s1DdWQr9WfuJdarO6PSQTv8ODA1EU5K1zOFCXC2OT2RF_909i4dbJEHqUfSrAwMsdl4aBametvKSp9AMf1tPdCR2hklqegkGCun39OFuvw_BcfPHhKaJ45TMPLvUhx6RjQqh2UeRPpseSixpyQ==]
  • PubMed Central. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLAve89GoRSe2UppiEIQQQPTDfOWhmG7ESeotQsON8eZySWsGAiA0EgD1-kPeEzoZ33n9OOnd-8natqP0ssUua45e24gZBR4y413TJmIak1MXGe1cnJF_XFhROkowjnvguafIVud0Hj_lnv4Q=]
  • ResearchGate. (2025). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY4euod__5IpmyPVXVmd8-hpa8npHwxqAfPOZhD8d0a1pyh3Th4Ri_8TpRzJpDIV17PF77HiaGjaR-nizkpkgMxON-oAhdxMuX--Qd-YUUCe7hKp0vuu1HY8hoRG1o9km44oX1WqXzZ2xoGoYHOwqFgsnL9208cROzSv9C74jH61Xbr34jNRalwfO_SMdhoVntOFa9NeH5CqKKhz_V09rSJHezs7y3RKnwLpSmxojY5KLN6tB2uOwI5JPMaJcNyKS4P6131eOZ6FA45JO9]
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo8R4uT0j_MkEvqlLB9Ygm3uobUz_8jPUt7JipDSRjjkKmAinQxy5JAkTh0iUGGAfGT8s5vMgr1D5zza0ch7_a5nhZ54jGivZL4GGThJJ6WsnAjuGJlGK8aYqKRaxYNVeVtaFjYBAjJA==]
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJucIuq020pwkfx3iTW5J7CmlQ0rNJCYRxsp_urQWuDVr2RV6IsKnnhBEy_faOzxVaX-CVaohR0LfiL2LH_-Jca3r-6ltsshjjgbubNSb-GncSQXN0YSxxyCNxvvUP0045PjWoQlWtuAOVpjp25-XmS8yC1ktoUChr_vtZryJXshBico1dAaJh4wVH05Yfz_xvPGMNASsAKdCvSEdj]
  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ciouRHNM5OSzkD9Bge5zACBcd946D5QlyOPuTXaxiLr0KPqYt3wnCEkq6fDusjgyJoHggSd2AuFDP_eyLeRNfuusCFwdqUF3HIGiIGtWNvO7lpsJaXbYxb6FJ2hSRUkZ1tXnKAQo9oqxsQ6B]

Sources

A Comparative Guide to the Biological Activities of Benzoxazinone Scaffolds: Aromatic Systems and the Unexplored Potential of their Saturated Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzoxazinone Core in Drug Discovery

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of biological activities.[1][2] These scaffolds, characterized by a fused benzene and oxazine ring, serve as privileged structures in the development of novel therapeutic agents.[3] The aromatic benzoxazinone core, in particular, has been extensively studied and modified, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][4] This guide provides a comparative analysis of the biological performance of various substituted aromatic benzoxazinones, supported by experimental data. Furthermore, it casts a spotlight on the largely unexplored potential of their saturated analogue, Hexahydro-2H-benzo[b]oxazin-3(4H)-one, a molecule that represents a new frontier in the chemical space of benzoxazinone research. While a direct comparative study is hampered by the current lack of published biological data for the hexahydro- derivative, this guide will juxtapose the well-documented activities of aromatic benzoxazinones with the prospective pharmacological profile of their saturated counterparts, thereby identifying a significant opportunity for future investigation.

Synthesis of Benzoxazinone Derivatives: A Generalized Approach

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is commonly achieved through the cyclization of N-acyl anthranilic acids. A prevalent and effective method involves the reaction of anthranilic acid with an appropriate acyl chloride in the presence of a base, followed by cyclodehydration.[5][6] This approach allows for the introduction of a wide variety of substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

This protocol describes a general procedure for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Materials:

  • Anthranilic acid

  • Substituted benzoyl chloride

  • Triethylamine

  • Chloroform

  • Cyanuric chloride (for cyclization)

  • Toluene

Procedure:

  • N-Acylation of Anthranilic Acid:

    • Dissolve anthranilic acid in chloroform in a round-bottom flask.

    • Add triethylamine to the solution as a base.

    • Slowly add the desired substituted benzoyl chloride to the reaction mixture.

    • Stir the reaction at room temperature for several hours until the formation of the N-acyl anthranilic acid is complete (monitoring by TLC).

    • Upon completion, wash the reaction mixture with water and an acidic solution (e.g., dilute HCl) to remove unreacted starting materials and triethylamine hydrochloride.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-acyl anthranilic acid.

  • Cyclodehydration to form the Benzoxazinone Ring:

    • Dissolve the crude N-acyl anthranilic acid in toluene in a round-bottom flask equipped with a reflux condenser.

    • Add triethylamine to the solution.

    • Add cyanuric chloride portion-wise to the reaction mixture.

    • Reflux the reaction mixture for several hours until the cyclization is complete (monitoring by TLC).[6]

    • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-4H-3,1-benzoxazin-4-one.

Causality of Experimental Choices: The use of triethylamine in the first step is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Chloroform is a suitable solvent for this step due to its inertness and ability to dissolve the reactants. In the second step, cyanuric chloride acts as a dehydrating agent to facilitate the intramolecular cyclization to form the oxazinone ring. Toluene is used as a higher boiling point solvent to enable the reaction to proceed at a sufficient rate.

Comparative Biological Activities of Aromatic Benzoxazinone Derivatives

The aromatic benzoxazinone scaffold has been shown to be a versatile template for the development of a variety of bioactive compounds. The following sections provide a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, with supporting quantitative data.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzoxazinone derivatives against a range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and include the inhibition of key cellular targets like cyclin-dependent kinases (CDKs), the PI3K/mTOR pathway, and the targeting of G-quadruplex structures in oncogene promoters.[9][10]

Table 1: Comparative in vitro Anticancer Activity (IC50) of Aromatic Benzoxazinone Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Imidazole derivative 9cMV4-11 (Leukemia)Potent[7]
2H-benzo[b][7][9]oxazin-3(4H)-one linked 1,2,3-triazoles (14b)A549 (Lung)7.59 ± 0.31[8]
2H-benzo[b][7][9]oxazin-3(4H)-one linked 1,2,3-triazoles (14c)A549 (Lung)18.52 ± 0.59[8]
1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid (3)A549 (Lung)0.32 (GI50)[8]
Antimicrobial Activity

Benzoxazinone derivatives have also exhibited promising activity against a variety of pathogenic bacteria and fungi.[4][11] Their antimicrobial effects are often attributed to their ability to interfere with microbial growth and cellular processes.

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Benzoxazinone Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
6-difluorobenzoyl-3-piperazinomethyl-2-benzoxazolinone (3m)S. aureusModerate Activity[11]
6-difluorobenzoyl-3-piperazinomethyl-2-benzoxazolinone (3m)Candida albicansComparable to Fluconazole[11]
Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazinones have been well-documented, with several derivatives showing significant inhibition of inflammatory mediators.[2][12] Their mechanism of action often involves the downregulation of pro-inflammatory cytokines and enzymes.

Table 3: Comparative in vitro Anti-inflammatory Activity of Benzoxazinone Derivatives

Compound/Derivative ClassAssayActivityReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][9][13]oxazin-4-one (3d)Rat Paw Edema Inhibition62.61%[2]
2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole (e2, e16, e20)LPS-induced NO production in BV-2 cellsSignificant reduction[12]
1,2,3-triazole-linked isoflavone-benzodiazepine compound (27)TNF-α InhibitionIC50: 7.83 ± 0.95 µM[12]
1,2,3-triazole-linked isoflavone-benzodiazepine compound (27)IL-1β InhibitionIC50: 15.84 ± 0.82 µM[12]

Key Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized and validated experimental protocols are essential. The following are detailed step-by-step methodologies for the key assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the benzoxazinone derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the benzoxazinone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of inhibition of NO production by the test compounds.

Structure-Activity Relationship (SAR) of Aromatic Benzoxazinones

The biological activity of benzoxazinone derivatives is highly dependent on the nature and position of substituents on the aromatic ring and at the 2-position of the oxazinone ring.[5][14]

  • Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly influence the inhibitory potential of benzoxazinones.[5]

  • Substituents at the 2-Position: The nature of the substituent at the 2-position of the oxazinone ring plays a crucial role in determining the compound's biological activity and target specificity. For example, the introduction of a trifluoromethylphenyl group at the C-2 position has been shown to lead to potent anti-leukemic agents.[7]

Hexahydro-2H-benzo[b]oxazin-3(4H)-one: An Uncharted Territory

In stark contrast to its aromatic counterparts, Hexahydro-2H-benzo[b]oxazin-3(4H)-one remains a largely enigmatic molecule within the scientific literature. A thorough search of established chemical and biological databases reveals its basic chemical properties, but a conspicuous absence of published synthesis protocols and biological activity data.

This lack of information presents a significant opportunity for new avenues of research. The saturation of the benzene ring to a cyclohexane ring would fundamentally alter the molecule's three-dimensional shape, lipophilicity, and electronic properties. These changes could lead to:

  • Novel Pharmacological Profiles: The altered stereochemistry and increased flexibility of the saturated ring system could result in novel interactions with biological targets, potentially leading to new therapeutic applications.

  • Improved Drug-like Properties: Saturation can sometimes improve metabolic stability and reduce toxicity compared to the corresponding aromatic compounds.

  • Different Structure-Activity Relationships: The SAR for saturated benzoxazinones would likely be distinct from that of their aromatic counterparts, opening up new possibilities for chemical modification and optimization.

The synthesis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one and its derivatives, followed by a comprehensive biological evaluation, would be a valuable contribution to the field of medicinal chemistry. Such studies would not only expand the chemical space of benzoxazinones but also potentially uncover new lead compounds for drug development.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the mechanisms of action of benzoxazinone derivatives and the experimental procedures used to evaluate them, the following diagrams are provided.

cluster_synthesis Generalized Synthesis Workflow Anthranilic Acid Anthranilic Acid N-Acyl Anthranilic Acid N-Acyl Anthranilic Acid Anthranilic Acid->N-Acyl Anthranilic Acid Acylation Acyl Chloride Acyl Chloride Acyl Chloride->N-Acyl Anthranilic Acid Benzoxazinone Benzoxazinone N-Acyl Anthranilic Acid->Benzoxazinone Cyclodehydration

Caption: Generalized workflow for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

cluster_pi3k PI3K/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->PI3K inhibits Benzoxazinone Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by certain benzoxazinone derivatives.

cluster_cdk9 CDK9 Inhibition and Transcriptional Regulation CDK9/Cyclin T1 CDK9/Cyclin T1 p-RNA Pol II p-RNA Pol II CDK9/Cyclin T1->p-RNA Pol II phosphorylates RNA Pol II RNA Pol II RNA Pol II->p-RNA Pol II Transcriptional Elongation Transcriptional Elongation p-RNA Pol II->Transcriptional Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcriptional Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis inhibits Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->CDK9/Cyclin T1 inhibits

Caption: Mechanism of action of CDK9-inhibiting benzoxazinone derivatives.

Conclusion and Future Directions

Aromatic benzoxazinones represent a rich and diverse class of heterocyclic compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with well-established synthetic routes, makes them attractive scaffolds for further drug development. The structure-activity relationships of these compounds are beginning to be understood, providing a roadmap for the rational design of more potent and selective derivatives.

The most exciting future direction in the field of benzoxazinone chemistry lies in the exploration of their saturated analogues. The complete absence of biological data for Hexahydro-2H-benzo[b]oxazin-3(4H)-one highlights a significant knowledge gap and a compelling opportunity for discovery. The synthesis and biological evaluation of this and other saturated benzoxazinones could unlock novel pharmacological activities and lead to the development of a new generation of therapeutic agents. It is imperative that researchers in the field embrace this challenge and begin to explore the untapped potential of these fascinating molecules.

References

  • Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis of 2H-benzo[b][7][9]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. [Link]

  • European Journal of Medicinal Chemistry. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b][7][9]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. [Link]

  • National Institutes of Health. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • Frontiers in Pharmacology. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • PubMed. (1996). Chemistry of biologically active benzoxazinoids. [Link]

  • MDPI. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. [Link]

  • PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • ResearchGate. (n.d.). Structures of synthesized 2H-1,4-benzoxazinone derivatives. [Link]

  • PubMed. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • ResearchGate. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. [Link]

  • PubMed. (2005). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. [Link]

  • MDPI. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • PubMed. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. [Link]

  • Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • National Institutes of Health. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][9]oxazin-3(4H). [Link]

  • BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. [Link]

  • PubMed. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. [Link]

  • Amanote Research. (n.d.). (PDF) Structure−Activity Relationships (SAR) Studies of. [Link]

  • Semantic Scholar. (2012). [PDF] Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. [Link]

  • PubMed. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. [Link]

  • PubMed Central. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • PubMed Central. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. [Link]

  • MDPI. (2023). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. [Link]

  • ACS Publications. (2025). Highly Specific Inhibition of c-Myc Oncogene Expression through Shifting the G-Quadruplex toward a Triplex Structure. [Link]

  • Oxford Academic. (2022). Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells | Nucleic Acids Research. [Link]

  • MDPI. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. [Link]

  • PubMed. (2003). Synthesis and evaluation of analgesic, anti-inflammatory and antimicrobial activities of 6-acyl-3-piperazinomethyl-2-benzoxazolinones. [Link]

  • MDPI. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

  • PubMed Central. (2017). Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice. [Link]

  • ACS Publications. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway | Journal of Medicinal Chemistry. [Link]

  • MDPI. (2022). Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. [Link]

  • PubMed Central. (2021). Targeted Downregulation of MYC through G-quadruplex Stabilization by DNAi. [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis and Anticancer Activity Evaluation of. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable synthetic routes to novel molecular scaffolds is a cornerstone of modern drug discovery and development. The hexahydro-2H-benzo[b]oxazin-3(4H)-one core represents a valuable pharmacophore, and its efficient synthesis is of significant interest. This guide provides a comparative analysis of different synthetic pathways to this saturated heterocyclic system, offering an in-depth look at the underlying chemical principles, experimental protocols, and overall efficiency of each approach.

Introduction to Hexahydro-2H-benzo[b]oxazin-3(4H)-one

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold and its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[1][3] The fully saturated hexahydro-analogue offers a three-dimensional structure that can provide improved metabolic stability and oral bioavailability, making it an attractive target for the development of new therapeutics. This guide will focus on the practical aspects of synthesizing this saturated scaffold, providing a critical evaluation of the available methods.

Route 1: Two-Step Synthesis via Aromatic Precursor and Catalytic Hydrogenation

A prevalent and logical approach to Hexahydro-2H-benzo[b]oxazin-3(4H)-one involves a two-step sequence: the synthesis of the aromatic precursor, 2H-benzo[b][1][2]oxazin-3(4H)-one, followed by the catalytic hydrogenation of the benzene ring.

Step 1: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

The synthesis of the aromatic precursor is well-established and can be achieved through the condensation of 2-aminophenol with chloroacetyl chloride.[4] This reaction proceeds via an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular nucleophilic substitution to form the oxazinone ring.

Experimental Protocol:

To a stirred mixture of 2-aminophenol and sodium bicarbonate in a suitable solvent such as chloroform, chloroacetyl chloride is added slowly at room temperature.[4] The reaction mixture is stirred for a period to allow for the formation of the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. Following this, the intermediate is isolated and treated with a base, such as sodium hydroxide, to facilitate the intramolecular cyclization, yielding 2H-benzo[b][1][2]oxazin-3(4H)-one.[4] The product can then be purified by recrystallization.

G cluster_0 Step 1: Synthesis of Aromatic Precursor 2-Aminophenol 2-Aminophenol Chloroacetyl_chloride Chloroacetyl_chloride Intermediate N-(2-hydroxyphenyl)-2- chloroacetamide Product_1 2H-benzo[b][1][2]oxazin-3(4H)-one

Caption: Workflow for the synthesis of the aromatic precursor.

Step 2: Catalytic Hydrogenation of 2H-benzo[b][1][2]oxazin-3(4H)-one

The saturation of the benzene ring of the benzoxazinone precursor is a critical step to arrive at the target hexahydro-derivative. This transformation is typically achieved through catalytic hydrogenation under pressure. The choice of catalyst is crucial for achieving high yields and selectivity. Rhodium- and ruthenium-based catalysts are often employed for the hydrogenation of N-heterocycles.[2][5] Rhodium on alumina (Rh/Al₂O₃) is a particularly effective heterogeneous catalyst for the hydrogenation of aromatic rings.[6][7]

Experimental Protocol:

2H-benzo[b][1][2]oxazin-3(4H)-one is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst, for instance, 5% Rhodium on alumina, is added to the solution. The reactor is then pressurized with hydrogen gas and heated to a specific temperature. The reaction is monitored until the uptake of hydrogen ceases. After cooling and depressurization, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude Hexahydro-2H-benzo[b]oxazin-3(4H)-one. Purification can be achieved by column chromatography or recrystallization.

G cluster_1 Step 2: Catalytic Hydrogenation Product_1 2H-benzo[b][1][2]oxazin-3(4H)-one Final_Product Hexahydro-2H-benzo[b]oxazin-3(4H)-one

Caption: Catalytic hydrogenation to the final product.

Alternative Synthetic Strategies

While the two-step approach is a common and reliable method, other synthetic strategies could potentially offer advantages in terms of step economy or access to diverse derivatives.

Diels-Alder Reaction

A convergent approach to the hexahydrobenzoxazinone core could be envisioned through a Diels-Alder reaction.[8][9][10] This [4+2] cycloaddition would involve a suitably substituted diene and a dienophile to construct the cyclohexane ring and the oxazinone moiety in a single step. However, the identification of stable and reactive diene and dienophile partners that would directly lead to the desired scaffold can be challenging.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials.[11][12][13][14][15] A strategy employing an Ugi reaction followed by a post-condensation cyclization could potentially provide a streamlined synthesis of the target molecule or its derivatives. This would involve the careful selection of starting materials bearing the necessary functional groups to facilitate the final ring closure.

Comparative Analysis of Synthetic Routes

To provide a clear comparison of the different synthetic approaches, the following table summarizes the key parameters for the two-step synthesis. Data for the alternative routes are currently limited in the literature for this specific target molecule.

ParameterRoute 1: Two-Step Synthesis
Starting Materials 2-Aminophenol, Chloroacetyl chloride
Number of Steps 2
Key Reactions Acylation, Intramolecular Cyclization, Catalytic Hydrogenation
Catalysts Rhodium on alumina (or other hydrogenation catalysts)
Reaction Conditions Step 1: Room temperature; Step 2: Elevated pressure and temperature
Overall Yield Moderate to Good (highly dependent on hydrogenation efficiency)
Purification Recrystallization, Column Chromatography
Scalability Potentially scalable
Advantages Utilizes readily available starting materials, well-established reactions
Disadvantages Two-step process, requires high-pressure hydrogenation equipment

Characterization of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will show the disappearance of aromatic signals and the appearance of signals corresponding to the saturated cyclohexane ring.[16][17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic carbonyl (C=O) stretching frequency for the lactam and the absence of aromatic C-H stretching bands.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

Conclusion

The two-step synthesis involving the preparation of the aromatic precursor followed by catalytic hydrogenation currently stands as the most practical and well-documented route to Hexahydro-2H-benzo[b]oxazin-3(4H)-one. While alternative strategies such as the Diels-Alder and Ugi reactions offer intriguing possibilities for more convergent syntheses, further research is required to establish their feasibility and efficiency for this specific target. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and the need for structural diversity.

References

  • Pal, S., et al. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry, 46(10), 4887-4896. [Link]
  • PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Retrieved from [Link]
  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1359498. [Link]
  • Kovács, T., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Catalysts, 12(12), 1599. [Link]
  • Smid, J., et al. (2025). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Semantic Scholar. [Link]
  • Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Retrieved from [Link]
  • Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. Retrieved from [Link]
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
  • Tron, G. C., et al. (2012). Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. Beilstein Journal of Organic Chemistry, 8, 1546-1551. [Link]
  • El-Sawy, E. R., & Ebaid, M. S. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
  • Wassenaar, J., & Hartwig, J. F. (2020). Diastereoselective Rhodium-Catalyzed Hydrogenation of 2-Oxindoles and 3,4-Dihydroquinolones. Organic Letters, 22(23), 9223-9227. [Link]
  • Kazmaier, U. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 8, 613. [Link]
  • Purdue University. (n.d.). Catalytic homogeneous hydrogenation of olefins using N-heterocyclic carbene complexes of rhodium and iridium. Purdue e-Pubs. [Link]
  • Beilstein-Institut. (n.d.). BJOC - Search Results. Beilstein Journals. [Link]
  • Cimarelli, C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5308. [Link]
  • Das, S., et al. (2019). Catalyst Free Synthesis of 2‐Aryl‐2 H ‐benzo[ b ][1][2]oxazines and 3‐Aryl‐2H ‐benzo[ b ][1][2]thiazin‐2‐ones: An Ultrasonication‐assisted Strategy. ChemistrySelect, 4(30), 8886-8890. [Link]
  • ResearchGate. (n.d.). Selected milestones in homogeneous ruthenium-catalyzed hydrogenation... [Link]
  • Wang, D.-S., et al. (2012). Ruthenium NHC catalyzed highly asymmetric hydrogenation of benzofurans. Chemical Science, 3(5), 1497-1500. [Link]
  • Cantillo, D., et al. (2017). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(1), 123-132. [Link]
  • Erba, E., & Pocar, D. (1991). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry, 29(10), 1076-1081. [Link]
  • Hoye, T. R., et al. (2012). The hexadehydro-Diels-Alder reaction: Benzyne generation via cycloisomerization of tethered triynes. Nature Protocols, 7(3), 540-548. [Link]
  • Stavrou, M., & Constantinou, A. I. (2020). Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry, 8, 589. [Link]
  • Cui, X., et al. (2020). Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones. Organic Letters, 22(19), 7562-7566. [Link]
  • Das, B., et al. (2015). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1][2]oxazin-2-yl)methanol derivatives in water. RSC Advances, 5(104), 85396-85401. [Link]
  • Transformation Tutoring. (2020, March 23). Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. [Video]. YouTube. [Link]
  • Štirn, Ž., et al. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with. Express Polymer Letters, 10(7), 537-548. [Link]
  • Princeton University. (2005). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. [Link]
  • Li, B., et al. (2015). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts, 5(2), 893-945. [Link]
  • Hou, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. [Link]
  • Beilstein-Institut. (n.d.). BJOC - Search Results. Beilstein Journals. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubChem. [Link]
  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of Hexahydro-2H-benzo[b]oxazin-3(4H)-one, a promising heterocyclic scaffold. We will delve into its experimental data, placing it in context with established alternatives in the fields of oncology and kinase inhibition. This document emphasizes the importance of robust statistical analysis in interpreting experimental outcomes and making informed decisions in the drug discovery pipeline.

Introduction: The Emerging Potential of Benzoxazinones

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Hexahydro-2H-benzo[b]oxazin-3(4H)-one, a saturated analog, represents a newer entrant with potential for novel therapeutic applications. Its three-dimensional structure may offer advantages in terms of target engagement and pharmacokinetic properties compared to its planar aromatic counterparts. This guide will focus on its potential as an anticancer agent, particularly through the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells.[2]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the performance of Hexahydro-2H-benzo[b]oxazin-3(4H)-one, we have selected two well-characterized CDK inhibitors as benchmarks:

  • Flavopiridol (Alvocidib): The first CDK inhibitor to enter clinical trials, Flavopiridol is a potent inhibitor of several CDKs, with a particularly strong activity against CDK9.[1]

  • Dinaciclib (MK-7965): A highly potent and selective inhibitor of CDK2, CDK5, CDK1, and CDK9, Dinaciclib has also been extensively studied in clinical trials for various cancers.[3]

The selection of these comparators allows for a robust evaluation of the potential advantages and disadvantages of the novel benzoxazinone scaffold.

Physicochemical Properties: A Comparative Overview

While specific experimental data for the physicochemical properties of Hexahydro-2H-benzo[b]oxazin-3(4H)-one is not extensively published, we can infer some characteristics based on its structure and compare them to the benchmark compounds.

PropertyHexahydro-2H-benzo[b]oxazin-3(4H)-one (Predicted)FlavopiridolDinaciclib
Molecular Weight 155.19 g/mol 401.8 g/mol 396.5 g/mol
LogP (Predicted) ~1.5 - 2.5~3.5~2.8
Hydrogen Bond Donors 132
Hydrogen Bond Acceptors 256
Rotatable Bonds 025
Scaffold Type Saturated HeterocycleFlavonoid (Planar)Pyrazolopyrimidine (Planar)

Causality Behind Physicochemical Properties: The lower molecular weight and predicted LogP of Hexahydro-2H-benzo[b]oxazin-3(4H)-one suggest it may possess favorable pharmacokinetic properties, such as improved solubility and membrane permeability, compared to the larger, more complex benchmark drugs. Its rigid, saturated ring system also results in fewer rotatable bonds, which can be advantageous for target binding by reducing the entropic penalty upon binding.

In Vitro Biological Activity: A Head-to-Head Comparison

Direct comparative studies of Hexahydro-2H-benzo[b]oxazin-3(4H)-one against Flavopiridol and Dinaciclib under identical experimental conditions are not currently available in the public domain. However, by collating data from studies employing similar cell lines and assays, we can construct a preliminary comparative profile. The A549 non-small cell lung cancer cell line is a commonly used model in oncology research and provides a basis for this cross-study comparison.[4][5][6][7][8][9]

It is crucial to acknowledge that variations in experimental protocols, reagent sources, and cell line passages can significantly impact IC50 values. Therefore, the following data should be interpreted as an indicative comparison rather than a definitive head-to-head result. [10][11][12]

Anticancer Activity in A549 Cells
CompoundIC50 (A549 Cells)Experimental ContextReference
Hexahydro-2H-benzo[b]oxazin-3(4H)-one Data Not Available--
Flavopiridol ~250-300 nM (for 50% trypan blue uptake)24-hour exposure[4]
Dinaciclib Data not specifically for A549, but potent in other cancer lines (e.g., 11 nM median IC50)72-hour exposure (MTT assay)[3]
Cisplatin (for context) ~17 µg/mL (~56 µM)MTT Assay[6]

Expert Insight: While direct data for the hexahydro- derivative is lacking, other benzoxazinone derivatives have shown anticancer activity in the low micromolar range in A549 cells.[13] The high potency of Flavopiridol and Dinaciclib in the nanomolar range sets a high bar for novel drug candidates.

CDK9 Inhibitory Activity
CompoundIC50 (CDK9)Assay TypeReference
Hexahydro-2H-benzo[b]oxazin-3(4H)-one Data Not Available--
Flavopiridol 3 nM (Ki)Kinase Assay[14]
Dinaciclib 4 nMKinase Assay[3]

Expert Insight: The potent, low nanomolar inhibition of CDK9 by both Flavopiridol and Dinaciclib is a key contributor to their anticancer effects. For Hexahydro-2H-benzo[b]oxazin-3(4H)-one to be a competitive CDK9 inhibitor, it would need to demonstrate similar or improved potency and selectivity. The unique three-dimensional shape of the hexahydro- scaffold could potentially lead to a different binding mode and selectivity profile compared to the planar benchmark compounds.

Statistical Analysis of Experimental Data: A Practical Guide

Dose-Response Curve Analysis

The relationship between the concentration of a compound and its biological effect is typically represented by a sigmoidal dose-response curve. Nonlinear regression is the preferred method for fitting this data.[15]

Key Parameters from Dose-Response Curves:

  • IC50/EC50: The concentration of an inhibitor/agonist that elicits a 50% response. This is a measure of the compound's potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a 1:1 binding stoichiometry.

  • Top and Bottom Plateaus: The maximal and minimal responses, respectively.

Statistical Comparison of IC50 Values:

To determine if the IC50 values of two compounds are statistically different, an F-test can be used to compare the fits of two models: one where each compound has its own IC50 and another where they share a single IC50. A statistically significant p-value (typically < 0.05) suggests that the IC50 values are different.

cluster_0 Experimental Data cluster_1 Data Analysis cluster_2 Interpretation Raw Data Raw Data Nonlinear Regression Nonlinear Regression Raw Data->Nonlinear Regression Dose-Response Data IC50 Determination IC50 Determination Nonlinear Regression->IC50 Determination Curve Fitting Statistical Comparison Statistical Comparison IC50 Determination->Statistical Comparison IC50 Values Potency Ranking Potency Ranking Statistical Comparison->Potency Ranking P-value Structure-Activity Relationship Structure-Activity Relationship Potency Ranking->Structure-Activity Relationship

Caption: Workflow for statistical analysis of dose-response data.

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of experimental data, it is essential to follow well-defined and validated protocols.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Hexahydro-2H-benzo[b]oxazin-3(4H)-one) and the benchmark compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (e.g., <0.5%).

  • Incubation: Remove the old medium from the cells and add the medium containing the compounds. Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value.

Start Start Seed Cells Seed Cells Start->Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the MTT assay.

CDK9 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the amount of ADP produced by the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution of CDK9/Cyclin T1 enzyme and a substrate/ATP mixture.

  • Kinase Reaction: In a 384-well plate, add the inhibitor, followed by the CDK9/Cyclin T1 enzyme. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer.

  • TR-FRET Measurement: Measure the TR-FRET signal on a suitable plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Kinase Reaction Kinase Reaction Prepare Reagents->Kinase Reaction Incubate Incubate Kinase Reaction->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Measure TR-FRET Measure TR-FRET Add Detection Reagents->Measure TR-FRET Analyze Data Analyze Data Measure TR-FRET->Analyze Data End End Analyze Data->End

Sources

Independent Verification of Hexahydro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the independent verification of the structure of Hexahydro-2H-benzo[b]oxazin-3(4H)-one, a saturated bicyclic heterocycle of interest. We will delve into a comparative analysis of spectroscopic data, contrasting the target molecule with potential isomeric alternatives. This document is designed to not only provide reference data but also to elucidate the strategic application of modern analytical techniques for structural elucidation.

The Imperative of Structural Verification

Hexahydro-2H-benzo[b]oxazin-3(4H)-one (Molecular Formula: C8H13NO2, Molecular Weight: 155.19 g/mol ) presents a scaffold with potential for diverse biological activities. However, its synthesis can potentially lead to several isomers, each with distinct stereochemistry and physicochemical properties. Misidentification of the principal product can have profound implications for downstream applications, including the interpretation of biological screening data and the establishment of structure-activity relationships (SAR). Therefore, a multi-pronged analytical approach is essential for unequivocal structural assignment.

Spectroscopic Fingerprinting: A Comparative Approach

This guide will focus on the three pillars of small molecule structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will compare the expected data for Hexahydro-2H-benzo[b]oxazin-3(4H)-one with that of a plausible isomer, Octahydro-2H-benzo[b][1][2]oxazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For Hexahydro-2H-benzo[b]oxazin-3(4H)-one, both ¹H and ¹³C NMR are indispensable. Given the saturated nature of the fused ring system, the chemical shifts and coupling constants of the protons will be highly dependent on their relative stereochemistry (cis or trans fusion).

Predicted NMR Data

Due to the limited availability of experimental spectra in the public domain for the parent compound, the following data has been generated using validated NMR prediction software. This serves as a baseline for comparison with experimental findings.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Hexahydro-2H-benzo[b]oxazin-3(4H)-one

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Notes
NH 7.5 - 8.5br s-Chemical shift is concentration and solvent dependent.
CH -O (bridgehead)3.8 - 4.2m-Complex multiplicity due to multiple couplings.
CH -N (bridgehead)3.2 - 3.6m-Complex multiplicity.
O-CH4.2 - 4.5m-Diastereotopic protons, may appear as complex multiplets.
Cyclohexane CH1.2 - 2.0m-Overlapping multiplets from the four methylene groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Hexahydro-2H-benzo[b]oxazin-3(4H)-one

CarbonPredicted Chemical Shift (ppm)
C =O (Amide)168 - 172
C -O (bridgehead)75 - 80
C -N (bridgehead)50 - 55
O-C H₂65 - 70
Cyclohexane C H₂20 - 35

Comparative Isomer: Octahydro-2H-benzo[b][1][2]oxazin-2-one

A key structural isomer to consider is Octahydro-2H-benzo[b][1][2]oxazin-2-one. The primary difference lies in the position of the carbonyl group within the oxazine ring. This seemingly minor change will induce significant and readily observable differences in the NMR spectra.

Table 3: Predicted Key NMR Differences for the Isomeric Octahydro-2H-benzo[b][1][2]oxazin-2-one

FeatureExpected ObservationRationale
¹H NMR: N-CHShifted downfield (3.0 - 3.5 ppm)Protons are adjacent to the electron-withdrawing amide nitrogen.
¹³C NMR: C =O (Lactone)Shifted slightly upfield (165 - 170 ppm)The electronic environment of the carbonyl is different in a lactone versus a lactam.
¹³C NMR: N-C H₂Shifted downfield (40 - 45 ppm)Carbon is directly attached to the amide nitrogen.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the signals to confirm the proton count.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is crucial for assigning protons on the cyclohexane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. The correlation between the protons on the methylene group adjacent to the oxygen and the amide carbonyl carbon would be a key indicator for the target structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC ¹J(C,H) HMBC HMBC H1_NMR->HMBC ⁿJ(C,H) C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure MS_Fragmentation M [M]⁺˙ (m/z 155) M_minus_CO [M-CO]⁺˙ (m/z 127) M->M_minus_CO Loss of CO RDA_fragment RDA Fragments M->RDA_fragment RDA Alpha_cleavage Alpha-Cleavage Products M->Alpha_cleavage α-cleavage

Caption: Predicted major fragmentation pathways.

Comparison with Isomers

The fragmentation pattern of an isomer like Octahydro-2H-benzo[b]o[1][2]xazin-2-one would differ. For instance, the initial loss from the molecular ion might be different due to the lactone functionality.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via a suitable method (e.g., direct infusion for ESI or a GC inlet for EI).

  • High-Resolution Mass Measurement: Determine the accurate mass of the molecular ion to confirm the elemental formula (C₈H₁₃NO₂).

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum. This will help in piecing together the structural fragments.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of structure, including the relative stereochemistry of all chiral centers. This technique is the gold standard for structural determination.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain a 3D model of the molecule.

The resulting crystal structure will definitively show the connectivity of the atoms and the cis or trans fusion of the rings.

Conclusion: A Self-Validating Approach

The independent verification of the structure of Hexahydro-2H-benzo[b]oxazin-3(4H)-one requires a synergistic application of multiple analytical techniques. While NMR provides the foundational map of the molecular structure, MS corroborates the elemental composition and provides fragmentation clues. For ultimate certainty, particularly regarding stereochemistry, X-ray crystallography is unparalleled. By comparing the experimental data with predicted values and data from known isomers, researchers can confidently and rigorously establish the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Online NMR predictors such as those found on NMRDB.org can be valuable tools for initial spectral estimation. [Link]

  • Databases like the Spectral Database for Organic Compounds (SDBS) can provide experimental spectra for related compounds. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Hexahydro-2H-benzo[b]oxazin-3(4H)-one

A Senior Application Scientist's Guide to the Proper Disposal of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one

In the fast-paced environment of drug discovery and development, our focus is often directed toward synthesis, optimization, and analysis. However, the life cycle of a chemical compound does not end with data acquisition. The responsible management and disposal of research materials are paramount, not only for regulatory compliance but as a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one, a member of the benzoxazinone class of heterocyclic compounds. These compounds and their derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[3][4][5] Adherence to these procedures is essential for protecting laboratory personnel and the environment.[6][7]

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is critical. While comprehensive toxicological data for every novel compound is not always available, we can infer a robust risk assessment from closely related analogs and established safety guidelines. A safety data sheet for a similar benzoxazinone derivative highlights several key hazards that should be attributed to Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one as a precautionary measure.

Key Hazard Classifications:

Hazard CategoryClassificationRationale and Precautionary Actions
Acute Toxicity (Oral, Dermal) Category 3Toxic if swallowed or in contact with skin. This necessitates the mandatory use of personal protective equipment (PPE), including gloves and a lab coat, during handling. Avoid all direct contact.
Acute Toxicity (Inhalation) Category 4Harmful if inhaled. All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Eye Irritation Category 2ACauses serious eye irritation. [8] Chemical safety goggles or a face shield must be worn at all times when handling the compound.
Aquatic Hazard (Acute) Category 3Harmful to aquatic life. This is a critical determinant for disposal. This compound must not be disposed of down the sink or in general waste, as it can harm aquatic ecosystems.[9]

This hazard profile firmly establishes Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one as a hazardous waste, which must be managed according to stringent federal, state, and local regulations.[10][11]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory procedure for the collection, storage, and disposal of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one waste.

Decision-Making Framework for Waste Handling

The first step in proper chemical waste management is a clear decision-making process. The following diagram illustrates the logic that classifies this compound as hazardous waste, dictating the required disposal pathway.

GstartWaste Generated:Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-oneassess_hazardAssess Hazard Profile(Reference SDS for analogs)start->assess_hazardis_toxicIs it Toxic, Irritating,or an Environmental Hazard?assess_hazard->is_toxicmanage_hazardousMANAGE AS HAZARDOUS WASTEis_toxic->manage_hazardous  Yesno_sewerProhibit Sink/Sewer Disposalmanage_hazardous->no_sewer

Caption: Waste classification workflow for Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one.

Operational Disposal Protocol

1. Waste Segregation (The Point of Generation)

Proper segregation is the most critical step to prevent dangerous chemical reactions within waste containers.[12]

  • Action: Immediately upon generation, segregate waste containing Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Causality: This compound must be kept separate from incompatible materials. While specific reactivity data is limited, general best practice dictates segregation from strong acids, bases, and oxidizers to prevent potential violent reactions or the generation of toxic fumes.[1]

  • Waste Streams:

    • Solid Waste: Unused or contaminated solid Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one.

    • Liquid Waste: Solutions containing the compound (e.g., from reactions, chromatography). Keep halogenated and non-halogenated solvent waste streams separate where possible.[6]

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are grossly contaminated.

2. Containerization and Labeling

Waste containers must be appropriate for the waste type and clearly labeled to ensure safety and compliance.[2]

  • Action: Select a chemically compatible container with a secure, leak-proof lid. For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. Solid waste should be collected in a clearly marked bag or wide-mouthed container.

  • Causality: Using incompatible containers can lead to degradation, leaks, and dangerous spills.[12] Tight-fitting lids are mandatory to prevent the release of vapors.[2]

  • Labeling: The container must be labeled, at a minimum, with the words "HAZARDOUS WASTE" and the full chemical name: "Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one" .[1] Also, list any solvents present and their approximate concentrations.

3. Accumulation and Storage

Hazardous waste must be stored safely in a designated area pending pickup by a certified disposal vendor.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2]

  • Causality: The SAA must be at or near the point of generation and under the control of the laboratory personnel. This prevents the accumulation of large quantities of waste and ensures it is managed by trained individuals. The SAA should have secondary containment (like a spill tray) to capture any potential leaks.[12] Containers must remain closed at all times except when adding waste.[2][10]

4. Arranging for Final Disposal

Disposal must be handled by professionals.

  • Action: Contact your institution's Environmental Health and Safety (EH&S) office or contracted hazardous waste disposal company to schedule a pickup.[2]

  • Causality: Hazardous waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Only licensed vendors are permitted to transport, treat, and dispose of this material, typically via high-temperature incineration.

5. Decontamination of Empty Containers

A container that held Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one is still considered hazardous waste until properly decontaminated.

  • Action: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol, in which benzoxazinones are often soluble).[9]

  • Causality: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[10] This ensures that residual chemical is not introduced into the regular waste stream. After triple rinsing, deface all hazardous labels on the container before disposing of it as non-hazardous lab glass or plastic.[10]

Visualized Disposal Protocol

The following diagram provides a clear, sequential overview of the disposal process.

Gcluster_labIn the Laboratorycluster_ehsEH&S / Vendor Actionsegregate1. Segregate Waste(Solid, Liquid, Contaminated Items)container2. Select Compatible Container& Affix 'Hazardous Waste' Labelsegregate->containertransfer3. Transfer Waste into Container(Use Fume Hood)container->transferstore4. Seal and Store inSatellite Accumulation Area (SAA)transfer->storepickup5. Schedule Waste Pickupwith EH&Sstore->pickupdisposal6. Professional Disposal(Incineration)pickup->disposal

Caption: Step-by-step operational disposal workflow.

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if the substance becomes airborne outside of a fume hood, evacuate the area.

  • Don PPE: At a minimum, wear a lab coat, double gloves (nitrile), and safety goggles.

  • Contain the Spill: Use a chemical spill kit absorbent to surround and cover the spill. Do not use combustible materials like paper towels for large spills of solvent-based solutions.

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. Proper chemical handling does not end when the experiment is over; it concludes with the safe and compliant disposal of all materials.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 15, 2026.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved January 15, 2026.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved January 15, 2026.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 15, 2026.
  • Ace Waste. (n.d.).
  • ChemicalBook. (n.d.). Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one | 127958-64-9. Retrieved January 15, 2026.

  • Sigma-Aldrich. (2025, November 6).
  • International Paint (Korea) Limited. (2018, July 8).
  • Thermo Fisher Scientific. (2025, May 1).
  • ChemicalBook. (n.d.). Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one. Retrieved January 15, 2026.

  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2024, September 8).
  • ABX - advanced biochemical compounds. (2022, March 23).
  • PubChem. (n.d.). 1,2-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-benzo[d][1][10]oxazin-4-one. Retrieved January 15, 2026.

  • Sigma-Aldrich. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one 99%. Retrieved January 15, 2026.
  • AK Scientific, Inc. (n.d.).
  • PubChem. (n.d.). Flumioxazin. Retrieved January 15, 2026.
  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis. Retrieved January 15, 2026.
  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved January 15, 2026.
  • Sonigara, B. S., & Ranawat, M. S. (2019).
  • Semantic Scholar. (2015, May 25). Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. Retrieved January 15, 2026.
  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved January 15, 2026.
  • Jakimova, G. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved January 15, 2026.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 15, 2026.
  • Pharmaffiliates. (n.d.). CAS No: 99672-64-7. Retrieved January 15, 2026.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. Retrieved January 15, 2026.

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved January 15, 2026.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved January 15, 2026.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved January 15, 2026.

A Comprehensive Guide to the Safe Handling of Hexahydro-2H-benzo[b]oxazin-3(4H)-one: Personal Protective Equipment and Disposal Protocols

A Comprehensive Guide to the Safe Handling of Hexahydro-2H-benzo[b][1][2]oxazin-3(4H)-one: Personal Protective Equipment and Disposal Protocols

It is imperative to consult the official Safety Data Sheet provided by the manufacturer upon acquisition of this compound and to adhere to all institutional and national safety regulations.

Hazard Analysis: Understanding the Risks

The toxicological properties of Hexahydro-2H-benzo[b][1]oxazin-3(4H)-one have not been extensively documented. However, the morpholine moiety and related heterocyclic structures are known to present several hazards.[3] Based on these structural analogies, we must anticipate the following potential risks:

  • Skin Corrosion/Irritation: Similar to morpholine, this compound may cause skin irritation and potentially severe burns upon prolonged contact.[4][2]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[4][2]

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][5]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical necessity for ensuring personnel safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving Hexahydro-2H-benzo[b][4][1]oxazin-3(4H)-one.

Body Part Required PPE Specifications and Rationale
Eyes and Face Safety Goggles and Full-Face ShieldWear tightly sealed chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A full-face shield is mandatory when there is a risk of splashes or aerosol generation to protect the entire face.
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is advised for prolonged handling or when working with larger quantities. After handling, remove gloves using the proper technique and wash hands thoroughly.[2]
Body Laboratory Coat and Chemical-Resistant ApronA flame-resistant laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid compound outside of a certified chemical fume hood, or if aerosolization is possible. The specific type of respirator should be chosen based on a formal risk assessment.[7]
Feet Closed-Toed ShoesFully enclosed, chemical-resistant footwear is mandatory in the laboratory at all times.

Procedural Guidance for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following step-by-step protocols for donning and doffing PPE, as well as general handling procedures, must be strictly followed.

Donning PPE: A Sequential Approach

PPE_Donning_Workflowcluster_prepPreparationcluster_donningDonning SequenceAInspect all PPE for integrityBDon Lab CoatA->B1. Start with clothingCDon Respirator (if required)B->C2. Respiratory protection nextDDon Safety GogglesC->D3. Eye protection followsEDon Face ShieldD->E4. Add face shield for splash riskFDon Gloves (outer layer last)E->F5. Gloves are last to donDisposal_Decision_Treecluster_waste_streamWaste Stream Identificationcluster_disposal_pathDisposal PathwayAMaterial Contaminated withHexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one?BDispose as HazardousChemical WasteA->BYesCDispose as GeneralLaboratory WasteA->CNo

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.